molecular formula C9H20NO3P B014617 2-Diethoxyphosphoryl-2-methylpyrrolidine CAS No. 157230-68-7

2-Diethoxyphosphoryl-2-methylpyrrolidine

Cat. No.: B014617
CAS No.: 157230-68-7
M. Wt: 221.23 g/mol
InChI Key: UJLWZCRCTUPTKJ-UHFFFAOYSA-N
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Description

2-Diethoxyphosphoryl-2-methylpyrrolidine is a sophisticated α-aminophosphonate derivative of pyrrolidine, designed for advanced research applications. This compound features a phosphonate group isosterically replacing a carboxylic acid, making it a valuable phosphaproline analog for constructing peptidomimetics and probing enzyme mechanisms. Its structure is part of a significant class of compounds recognized for their potential as enzyme inhibitors and receptor ligands, particularly in studies related to α-amino acid metabolism . This chemical serves as a key chiral building block in medicinal chemistry. Researchers are exploring its incorporation into novel ligands for biologically significant targets. For instance, closely related (pyrrolidin-2-yl)phosphonate scaffolds have demonstrated high affinity and selectivity for imidazoline I2 receptors (I2-IR), a promising therapeutic target for neurodegenerative conditions and pain management . The presence of the phosphonate moiety mimics the tetrahedral transition state in peptide bond hydrolysis, underpinning its utility in developing potent inhibitors for various proteases and enzymes . The compound is supplied strictly for research and development purposes. It is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-diethoxyphosphoryl-2-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO3P/c1-4-12-14(11,13-5-2)9(3)7-6-8-10-9/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLWZCRCTUPTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1(CCCN1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407479
Record name Diethyl (2-methylpyrrolidin-2-yl)phosphonate
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URL https://comptox.epa.gov/dashboard/DTXSID00407479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157230-68-7
Record name Diethyl (2-methylpyrrolidin-2-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Diethoxyphosphoryl-2-methylpyrrolidine synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Diethoxyphosphoryl-2-methylpyrrolidine

Introduction: The Significance of Cyclic α-Aminophosphonates

In the landscape of modern drug discovery and development, the pursuit of novel molecular scaffolds that can effectively modulate biological processes is paramount. Among these, α-aminophosphonates have garnered significant attention from the scientific community. These compounds are structural analogues of α-amino acids, where the planar carboxylic acid group is replaced by a tetrahedral phosphonate moiety.[1][2][3] This fundamental substitution imparts unique stereoelectronic properties, rendering them effective as transition state mimics for peptide hydrolysis and enabling them to act as potent enzyme inhibitors.[1][4]

The biological relevance of α-aminophosphonates is extensive, with demonstrated activities including antibacterial, anticancer, antiviral, and herbicidal properties.[2][5][6] The incorporation of the phosphonate group into a cyclic amine structure, such as a pyrrolidine ring, introduces conformational constraints that can enhance binding affinity and selectivity for specific biological targets.

This guide provides a comprehensive technical overview of the synthesis and characterization of a representative cyclic α-aminophosphonate: This compound . We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed experimental protocol, and outline the analytical techniques required to unequivocally confirm the structure and purity of the target molecule. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique potential of this compound class.

Part 1: Synthesis of this compound

Strategic Approach: The Aza-Pudovik Reaction

The construction of the C-P bond at the α-position to the nitrogen atom is the crucial step in synthesizing α-aminophosphonates. The most direct and efficient method to achieve this is the Pudovik reaction (often termed the aza-Pudovik reaction in this context), which involves the nucleophilic addition of a hydrophosphoryl compound, such as diethyl phosphite, across the carbon-nitrogen double bond of an imine.[2][7][8][9]

This strategy is favored over the alternative three-component Kabachnik-Fields reaction for its simplicity when the requisite imine is readily accessible.[3][9] Our synthesis, therefore, proceeds via the formation of a cyclic imine intermediate, 5-methyl-3,4-dihydro-2H-pyrrole (also known as 2-methyl-1-pyrroline), followed by the addition of diethyl phosphite.

Synthesis_Workflow cluster_step1 Step 1: Imine Formation (Conceptual) cluster_step2 Step 2: Aza-Pudovik Reaction cluster_purification Workup & Purification Precursor Amino-ketone Precursor Imine Intermediate: 5-Methyl-3,4-dihydro-2H-pyrrole Precursor->Imine Intramolecular Cyclization Product Target: 2-Diethoxyphosphoryl- 2-methylpyrrolidine Imine->Product Nucleophilic Addition Phosphite Diethyl Phosphite Phosphite->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification

Caption: Synthetic workflow for this compound.

Causality Behind Experimental Choices
  • Choice of Imine Intermediate: 5-methyl-3,4-dihydro-2H-pyrrole serves as an ideal electrophile. The C=N double bond is polarized, rendering the carbon atom susceptible to nucleophilic attack by the phosphorus atom of diethyl phosphite.

  • Nucleophile Selection: Diethyl phosphite is a readily available, stable, and effective hydrophosphorylating agent for the Pudovik reaction.

  • Reaction Conditions: While the reaction can proceed without a catalyst at elevated temperatures, the use of a Lewis acid catalyst (e.g., LiClO₄) can significantly accelerate the reaction rate at room temperature by activating the imine, making it more electrophilic.[6] Modern approaches often utilize microwave irradiation under solvent-free conditions to achieve rapid and efficient conversion, aligning with green chemistry principles.[2][3][10]

  • Purification Method: Column chromatography is the standard and most effective method for purifying the final product from unreacted starting materials and any potential side products, ensuring high purity for subsequent characterization and application.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of the aza-Pudovik reaction.

Materials:

  • 5-methyl-3,4-dihydro-2H-pyrrole (Imine) (1.0 eq)

  • Diethyl phosphite (1.2 eq)

  • Lithium perchlorate (LiClO₄) (10 mol%) (Optional Catalyst)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-methyl-3,4-dihydro-2H-pyrrole (1.0 eq) and anhydrous acetonitrile.

  • If using a catalyst, add LiClO₄ (0.1 eq) to the solution.

  • Add diethyl phosphite (1.2 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting imine is consumed (typically 4-12 hours).[2]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 50% ethyl acetate in hexane) to afford this compound as a pure compound.

Part 2: Characterization of this compound

Unequivocal structural confirmation and purity assessment are critical. A combination of spectroscopic techniques is employed for a comprehensive characterization of the synthesized molecule. The molecular formula is C₉H₂₀NO₃P, with a molecular weight of 221.24 g/mol .[11]

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for the structural characterization of the target compound.

Expected Analytical Data

The following table summarizes the expected data from the primary analytical techniques used for characterization.

Technique Expected Observations Rationale
³¹P NMR A single resonance at δ ≈ 22-28 ppm.[12]Confirms the presence of a single phosphonate environment.
¹H NMR δ ≈ 4.2-4.0 ppm (m, 4H): -OCH₂ CH₃ protons of the ethoxy groups. δ ≈ 3.2-2.8 ppm (m, 2H): -N-CH₂ - protons of the pyrrolidine ring. δ ≈ 2.0-1.6 ppm (m, 4H): -CH₂ -CH₂ - protons of the pyrrolidine ring. δ ≈ 1.4-1.2 ppm (d, ³J(P,H) ≈ 15-18 Hz, 3H): C-CH₃ protons, doublet due to coupling with phosphorus. δ ≈ 1.3 ppm (t, 6H): -OCH₂CH₃ protons of the ethoxy groups. Broad singlet: NH proton.Provides a complete map of the proton environment, confirming the connectivity and the presence of key functional groups. P-H coupling is diagnostic.
¹³C NMR δ ≈ 62-64 ppm (d, ²J(P,C) ≈ 7 Hz): -OC H₂CH₃ carbons. δ ≈ 60-65 ppm (d, ¹J(P,C) ≈ 160-170 Hz): Quaternary C 2 carbon, showing a large one-bond coupling to phosphorus.[12] δ ≈ 45-55 ppm: Pyrrolidine carbons adjacent to nitrogen. δ ≈ 20-35 ppm: Other pyrrolidine and methyl carbons. δ ≈ 16 ppm (d, ³J(P,C) ≈ 6 Hz): -OCH₂C H₃ carbons.Confirms the carbon skeleton and, most importantly, the direct C-P bond at C2 through the large ¹J(P,C) coupling constant.
IR Spectroscopy ~3350 cm⁻¹ (medium, broad): N-H stretch.[13] 2980-2870 cm⁻¹ (strong): Aliphatic C-H stretches.[14] ~1240 cm⁻¹ (strong): P=O stretch.[6][12] ~1030 cm⁻¹ (strong): P-O-C stretch.[6][12]Confirms the presence of key functional groups: the secondary amine, the phosphoryl group, and the phosphonate ester linkages.
Mass Spectrometry (ESI-MS) m/z = 222.1 [M+H]⁺ Confirms the molecular weight of the target compound.

Conclusion

This guide has detailed a robust and efficient pathway for the synthesis of this compound via the aza-Pudovik reaction, a cornerstone of α-aminophosphonate chemistry. The rationale for the synthetic design has been explained, and a clear, actionable experimental protocol provided. Furthermore, a comprehensive characterization strategy employing NMR, IR, and Mass Spectrometry has been outlined to ensure the structural integrity and purity of the final product. The methodologies described herein provide a solid foundation for researchers and scientists to produce and validate this valuable molecular scaffold, enabling further exploration of its potential applications in drug development and medicinal chemistry.

References

  • Keglevich, G., & Bálint, E. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(19), 6537. Available at: [Link]

  • Han, J., Paton, R. S., Xu, B., & Hammond, G. B. (2014). Synthesis of Cyclic α-Aminophosphonates through Copper Catalyzed Enamine Activation. Synthesis (Stuttgart), 45(4), 463-470. Available at: [Link]

  • Han, J., Paton, R. S., Xu, B., & Hammond, G. B. (2013). Synthesis of Cyclic α-Aminophosphonates through Copper-Catalyzed Enamine Activation. Synthesis. Available at: [Link]

  • Keglevich, G., & Bálint, E. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(19), 6537. Available at: [Link]

  • Al-Masoudi, A. A. L., & Al-Salihi, R. M. (2019). Synthesis and Antibacterial Activity of Novel Cyclic α-Aminophsophonates. Egyptian Journal of Chemistry, 62(12), 2289-2296. Available at: [Link]

  • Li, W., et al. (2023). Stereoselective Synthesis of α-Aminophosphonates and Their Derivatives via Asymmetric α-Azidation of the CAMDOL-Derived Phosphonates. Organic Letters. Available at: [Link]

  • Bálint, E., Tajti, Á., Dzielak, A., Ilia, G., & Keglevich, G. (2017). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 13, 1642–1651. Available at: [Link]

  • Han, J., Paton, R. S., Xu, B., & Hammond, G. B. (2014). Synthesis of Cyclic α-Aminophosphonates through Copper Catalyzed Enamine Activation. SciSpace. Available at: [Link]

  • Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds. De Gruyter. Available at: [Link]

  • Stec, M., & Kafarski, P. (2016). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 21(11), 1541. Available at: [Link]

  • Tibhe, G. D., Reyes-González, M. Á., Cativiela, C., & Ordóñez, M. (2012). Microwave-assisted High Diastereoselective Synthesis of α-Aminophosphonates under Solvent and Catalyst Free-conditions. Journal of the Mexican Chemical Society, 56(2), 182-186. Available at: [Link]

  • Tibhe, G. D., Reyes-González, M. Á., Cativiela, C., & Ordóñez, M. (2012). Microwave-assisted High Diastereoselective Synthesis of α -Aminophosphonates under Solvent and Catalyst Free-conditions. ResearchGate. Available at: [Link]

  • Głowacka, I. E., et al. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 23(7), 1756. Available at: [Link]

  • NIST. (n.d.). 2-Methylpyrrolidine. NIST Chemistry WebBook. Available at: [Link]

  • Son, H., et al. (2021). (a) IR spectra of NMP (black dotted line) and the yellow residue (red solid line) isolated from evaporating solvent from the 120 min sonicated NMP. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-Methylpyrrolidine. National Center for Biotechnology Information. Available at: [Link]

  • Le, M. L., et al. (2017). IR spectroscopy of N-methylpyrrolidine product in current work (red line) and standard product (black line). ResearchGate. Available at: [Link]

Sources

Spectral Data Analysis of 2-Diethoxyphosphoryl-2-methylpyrrolidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectral data for 2-Diethoxyphosphoryl-2-methylpyrrolidine, a compound of interest in synthetic and medicinal chemistry. In the absence of directly published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally related compounds to offer a predictive yet scientifically grounded overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of α-aminophosphonates and their derivatives.

Introduction to this compound

This compound belongs to the class of α-aminophosphonates, which are recognized as important structural analogues of α-amino acids. These compounds exhibit a wide range of biological activities and have applications in medicinal chemistry as enzyme inhibitors, peptide mimetics, and pharmacological agents. The accurate characterization of their molecular structure is paramount for understanding their function and for the development of new therapeutic agents. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the connectivity and chemical environment of the atoms within the molecule.

The structure of this compound, with CAS Number 157230-68-7 and molecular formula C9H20NO3P, presents a unique combination of a pyrrolidine ring, a methyl group, and a diethoxyphosphoryl group at the C2 position.[1] This guide will dissect the expected spectral signatures arising from these distinct structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR spectra will provide definitive structural information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the C2-methyl group, and the ethoxy groups of the phosphonate moiety. The chemical shifts and coupling constants will be influenced by the electronegativity of the neighboring atoms (N, O, P) and the rigid five-membered ring structure.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
N-H1.5 - 2.5Broad Singlet-
Pyrrolidine CH₂ (C3, C4, C5)1.6 - 3.2Multiplets-
C2-CH₃1.3 - 1.5Doublet³J(H,P) ≈ 15 Hz
O-CH₂-CH₃3.9 - 4.2Multiplet (dq)³J(H,H) ≈ 7 Hz, ³J(H,P) ≈ 8 Hz
O-CH₂-CH₃1.2 - 1.4Triplet³J(H,H) ≈ 7 Hz

Rationale behind Predictions:

  • The N-H proton is expected to be a broad singlet, typical for amines, with a chemical shift that can vary depending on solvent and concentration.

  • The pyrrolidine ring protons will appear as complex multiplets due to diastereotopicity and coupling to each other and potentially to the phosphorus atom.

  • The C2-methyl protons are expected to show a characteristic doublet due to coupling with the phosphorus atom (³J(H,P)).

  • The ethoxy group protons will present as a multiplet (or doublet of quartets) for the methylene group, coupled to both the methyl protons and the phosphorus atom, and a triplet for the terminal methyl group.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments and their chemical nature. The carbon directly attached to the phosphorus atom (C2) will exhibit a large one-bond coupling constant (¹J(C,P)).

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Coupling Constant (J, Hz)
C255 - 65¹J(C,P) ≈ 160-170 Hz
C3, C4, C525 - 50May show small ²⁻³J(C,P) coupling
C2-CH₃20 - 30²J(C,P) ≈ 5-10 Hz
O-CH₂-CH₃60 - 65²J(C,P) ≈ 5-7 Hz
O-CH₂-CH₃15 - 20³J(C,P) ≈ 5-7 Hz

Rationale behind Predictions:

  • The C2 carbon , being directly bonded to both nitrogen and phosphorus, will be significantly downfield and show a large one-bond coupling to phosphorus.[2]

  • The chemical shifts of the other pyrrolidine carbons will be in the typical aliphatic region.

  • The methyl carbon at C2 will also show coupling to the phosphorus atom.

  • The ethoxy carbons will have characteristic shifts and show two- and three-bond couplings to the phosphorus atom, respectively.[2]

Predicted ³¹P NMR Spectral Data

The ³¹P NMR spectrum is a simple yet powerful tool for characterizing organophosphorus compounds. For this compound, a single signal is expected.

  • Predicted Chemical Shift (δ, ppm): 20 - 30 ppm (relative to 85% H₃PO₄). This range is typical for α-aminophosphonates.[2] The multiplicity will be a singlet in a proton-decoupled spectrum.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer with a field strength of at least 300 MHz.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

  • ³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
N-H3300 - 3500Stretching (may be broad)
C-H (aliphatic)2850 - 3000Stretching
P=O1220 - 1260Stretching
P-O-C1020 - 1050Stretching
C-N1020 - 1250Stretching

Rationale behind Predictions:

  • The N-H stretch is a characteristic absorption for secondary amines.

  • The aliphatic C-H stretches will be present from the pyrrolidine ring and the ethyl and methyl groups.

  • A strong absorption band for the P=O stretch is a hallmark of phosphonates.[2]

  • The P-O-C and C-N stretching vibrations will appear in the fingerprint region.[2]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The spectrum can be acquired using a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄). For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 - 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elucidate its structure.

  • Predicted Molecular Ion (M⁺): m/z = 221.12 (for the monoisotopic mass of C₉H₂₀NO₃P⁺). The presence of the molecular ion peak in the mass spectrum would confirm the molecular formula.

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to be directed by the functional groups. Key fragmentation pathways could include:

  • Loss of an ethoxy group (-OCH₂CH₃): Resulting in a fragment at m/z = 176.

  • Loss of an ethyl group (-CH₂CH₃): Resulting in a fragment at m/z = 192.

  • Cleavage of the pyrrolidine ring: The fragmentation of the 2-methylpyrrolidine moiety is known to produce a base peak at m/z = 70, corresponding to the [C₄H₈N]⁺ fragment.[3][4]

  • Rearrangement reactions: McLafferty-type rearrangements involving the phosphoryl group are also possible.

G M [M]⁺˙ m/z = 221 F1 [M - C₂H₅O]⁺ m/z = 176 M->F1 - •OCH₂CH₃ F2 [M - C₂H₅]⁺ m/z = 192 M->F2 - •CH₂CH₃ F3 [C₄H₈N]⁺ m/z = 70 M->F3 Ring Cleavage

Caption: Predicted major fragmentation pathways for this compound in MS.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization Method: Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features expected for this compound. By leveraging data from structurally similar compounds, we have outlined the anticipated NMR, IR, and MS data, providing a valuable resource for the identification and characterization of this and related α-aminophosphonates. The experimental protocols described herein represent standard methodologies for obtaining high-quality spectral data. It is our hope that this guide will serve as a practical tool for researchers in their synthetic and analytical endeavors.

References

  • TSI Journals. ONE-POT SYNTHESIS AND SPECTRAL CHARACTERIZATION OF NEW α-AMINOPHOSPHONATES. Available at: [Link]

  • Taylor & Francis Online. Transition metal complexes of α-aminophosphonates part II: Synthesis, spectroscopic characterization, and in vitro anticancer activity of copper(II) complexes of α-aminophosphonates. Available at: [Link]

  • Głowacka, I. E., et al. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 23(11), 2889. Available at: [Link]

  • MDPI. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Available at: [Link]

  • NIST WebBook. 2-Methylpyrrolidine. Available at: [Link]

  • PubChem. 2-Methylpyrrolidine. Available at: [Link]

  • PubChem. (R)-2-Methylpyrrolidine. Available at: [Link]

Sources

An In-depth Technical Guide to Diethyl (2-Methylpyrrolidin-2-yl)phosphate (CAS: 157230-68-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (2-Methylpyrrolidin-2-yl)phosphate, identified by the CAS number 157230-68-7, is a substituted pyrrolidine phosphonate with significant utility in both synthetic chemistry and biomedical research.[1] Its unique structural features, combining a chiral pyrrolidine ring with a phosphonate ester, make it a valuable building block for the synthesis of complex, biologically active molecules.[2][3] Furthermore, its phosphorus atom provides a spectroscopic handle that has been ingeniously exploited for non-invasive pH measurements in biological systems. This guide provides a comprehensive overview of the properties, synthesis, and diverse applications of this versatile compound.

Core Properties of Diethyl (2-Methylpyrrolidin-2-yl)phosphate

A summary of the key physical and chemical properties of Diethyl (2-Methylpyrrolidin-2-yl)phosphate is presented below.

PropertyValueSource(s)
CAS Number 157230-68-7[1][4]
Molecular Formula C₉H₂₀NO₃P[1][4]
Molecular Weight 221.23 g/mol [1]
Appearance Colorless to light yellow liquid[N/A]
Storage Temperature 4°C[4]

Applications in Scientific Research

The applications of Diethyl (2-Methylpyrrolidin-2-yl)phosphate are primarily centered around two key areas: its role as a versatile reagent in organic synthesis and its function as a highly sensitive probe for pH measurements using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

A Highly Sensitive ³¹P NMR Probe for Intracellular and Extracellular pH Measurement

A significant and innovative application of Diethyl (2-Methylpyrrolidin-2-yl)phosphate is its use as a non-invasive pH indicator in biological systems.[5] The chemical shift of the phosphorus atom in this molecule is highly sensitive to the pH of its surrounding environment, making it an excellent probe for ³¹P NMR studies.

Mechanism of pH Sensing:

The underlying principle of its pH-sensing capability lies in the protonation and deprotonation of the nitrogen atom within the pyrrolidine ring. This equilibrium is pH-dependent, and the change in the electronic environment of the nearby phosphorus atom upon protonation or deprotonation results in a measurable change in its ³¹P NMR chemical shift.[6] This allows for the precise determination of pH in different cellular compartments.

A study evaluating Diethyl (2-Methylpyrrolidin-2-yl)phosphate as a ³¹P NMR probe found that it exhibits a significantly larger chemical shift variation with pH compared to inorganic phosphate, providing enhanced sensitivity in the physiological pH range of 5.0–7.5.[5] This allows for the detection of pH variations smaller than 0.1 pH units.[5]

Experimental Workflow for pH Measurement using ³¹P NMR:

The following workflow outlines the general steps for utilizing Diethyl (2-Methylpyrrolidin-2-yl)phosphate as a pH probe in isolated organs or cell cultures.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare a stock solution of Diethyl (2-Methylpyrrolidin-2-yl)phosphate incubation Incubate sample with the phosphonate solution prep_solution->incubation prep_sample Prepare isolated organ or cell culture prep_sample->incubation nmr_acquisition Acquire ³¹P NMR spectra at desired time points incubation->nmr_acquisition peak_identification Identify and assign resonance peaks nmr_acquisition->peak_identification ph_determination Determine intracellular and extracellular pH from chemical shifts peak_identification->ph_determination ph_calibration Generate a pH calibration curve in vitro ph_calibration->ph_determination

Caption: Workflow for pH measurement using Diethyl (2-Methylpyrrolidin-2-yl)phosphate and ³¹P NMR.

Detailed Experimental Protocol:

  • Preparation of the Phosphonate Solution: Prepare a stock solution of Diethyl (2-Methylpyrrolidin-2-yl)phosphate in a suitable buffer (e.g., Krebs-Henseleit buffer). The final concentration used in experiments is typically in the millimolar range (e.g., 5 mM).[5]

  • Sample Preparation and Incubation: For isolated organ studies, perfuse the organ with the buffer containing the phosphonate. For cell culture experiments, add the phosphonate solution to the cell medium.

  • ³¹P NMR Spectroscopy: Acquire ³¹P NMR spectra using a high-field NMR spectrometer. Parameters should be optimized for the detection of phosphorus signals.

  • Data Analysis:

    • Identify the distinct resonance peaks corresponding to the phosphonate in different compartments (e.g., extracellular, cytosolic).

    • Create a standard pH titration curve by measuring the ³¹P chemical shift of the phosphonate in a buffer of known pH values.

    • Correlate the chemical shifts observed in the biological sample to the calibration curve to determine the pH of each compartment.

Reagent in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction

Phosphonates, such as Diethyl (2-Methylpyrrolidin-2-yl)phosphate, are key reagents in the Horner-Wadsworth-Emmons (HWE) reaction.[7][8] This reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones with high stereoselectivity, typically favoring the formation of the (E)-alkene.[7][9] The HWE reaction offers advantages over the classic Wittig reaction, including the use of more nucleophilic and less basic carbanions and a simpler workup to remove the phosphate byproduct.[7]

General Mechanism of the Horner-Wadsworth-Emmons Reaction:

The reaction proceeds through the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic attack on the carbonyl compound. The resulting intermediate collapses to form the alkene and a water-soluble phosphate byproduct.

HWE Phosphonate Diethyl (2-Methylpyrrolidin-2-yl)phosphate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Adduct Intermediate Adduct Carbanion->Adduct Nucleophilic Attack Carbonyl Aldehyde or Ketone Carbonyl->Adduct Oxaphosphetane Oxaphosphetane Intermediate Adduct->Oxaphosphetane Cyclization Alkene (E)-Alkene Oxaphosphetane->Alkene Elimination Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

General Experimental Protocol for the Horner-Wadsworth-Emmons Reaction:

  • Deprotonation: In an inert atmosphere, a solution of the phosphonate in a dry aprotic solvent (e.g., THF, DME) is treated with a strong base (e.g., sodium hydride, n-butyllithium) at a low temperature (e.g., 0 °C or -78 °C) to generate the phosphonate carbanion.[8]

  • Reaction with Carbonyl: The aldehyde or ketone, dissolved in the same solvent, is added to the carbanion solution. The reaction mixture is stirred for a period of time, allowing the nucleophilic addition to occur.

  • Workup: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The product is then extracted with an organic solvent. The aqueous layer, containing the phosphate byproduct, is discarded.

  • Purification: The crude product is purified by column chromatography to yield the desired alkene.

Synthesis of Diethyl (2-Methylpyrrolidin-2-yl)phosphate

The synthesis of substituted pyrrolidine phosphonates often involves multi-step sequences. One common approach is through cycloaddition reactions. For instance, functionalized (pyrrolidin-2-yl)phosphonates can be synthesized via a diastereospecific 1,3-dipolar cycloaddition of a nitrone with an appropriate alkene, followed by further chemical transformations.[10] Another route involves the reduction of bicyclic iminophosphonates, which are themselves prepared through a [3+2]cycloaddition reaction.[2]

Safety and Handling

While specific safety data for Diethyl (2-Methylpyrrolidin-2-yl)phosphate is limited, general precautions for handling organophosphorus compounds should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] Avoid inhalation, ingestion, and contact with skin and eyes.[11][12]

Conclusion

Diethyl (2-Methylpyrrolidin-2-yl)phosphate is a valuable and versatile compound with significant applications in both synthetic organic chemistry and biomedical research. Its utility as a precursor in the stereoselective synthesis of alkenes via the Horner-Wadsworth-Emmons reaction is well-established. Moreover, its unique properties as a highly sensitive ³¹P NMR probe for non-invasive pH measurements open up exciting avenues for studying cellular physiology and pathophysiology. As research in these areas continues to advance, the importance and applications of this compound are likely to expand further.

References

  • Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules. 2022;27(10):3193. [Link]

  • Głowacka, I. E.; et al. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules. 2021;26(11):3160. [Link]

  • Use of diethyl(2-methylpyrrolidin-2-yl)phosphonate as a highly sensitive extra- and intracellular P-31 NMR pH indicator in isolated organs - Direct NMR evidence of acidic compartments in the ischemic and reperfused rat liver. Magnetic Resonance in Medicine. 1997;38(5):745-752. [Link]

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An In-depth Technical Guide to Chiral Phosphonylated Pyrrolidines: Synthesis, Catalytic Applications, and Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of chiral phosphonylated pyrrolidines, a class of molecules that stands at the intersection of organocatalysis, transition metal chemistry, and drug discovery. We will explore the strategic rationale for their design, delve into key synthetic methodologies, and showcase their applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Scaffold of Strategic Importance

The five-membered pyrrolidine ring is a privileged scaffold in chemistry and biology. It is a core structural motif in numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its non-planar, saturated sp³-rich structure allows for a precise three-dimensional arrangement of substituents, making it an ideal framework for creating chiral environments.[2][4] When chirality is introduced, as in the amino acid proline, the pyrrolidine scaffold becomes a powerful tool in asymmetric synthesis, most notably in the field of organocatalysis.[1][5]

The introduction of a phosphonyl group (-P(O)(OR)₂) onto this chiral scaffold creates a unique molecular architecture with enhanced functionality. The phosphorus center can act as a powerful hydrogen-bond donor, a steric directing group, or a coordination site for metal ions. This bifunctionality is the key to the remarkable efficacy of these compounds in asymmetric catalysis and their potential as modulators of biological targets. This guide illuminates the synergy between the chiral pyrrolidine backbone and the versatile phosphonyl group.

Synthetic Strategies: Crafting Chiral Complexity

The enantioselective synthesis of phosphonylated pyrrolidines is a critical challenge that dictates their accessibility and utility. Methodologies generally fall into two primary categories: modification of a pre-existing chiral pool starting material or de novo construction of the phosphonylated ring system.

Functionalization of the Chiral Pool

The most direct approach utilizes readily available chiral starting materials like L-proline, L-pyroglutamic acid, or 4-hydroxyproline.[6] This strategy leverages the inherent stereochemistry of the starting material to build more complex derivatives.

A representative workflow starting from a chiral precursor like methyl L-pyroglutamate is outlined below. This multi-step synthesis demonstrates how the core scaffold can be sequentially modified to introduce both the phosphonate group and other functionalities required for catalytic activity.

G Start Methyl L-Pyroglutamate (Chiral Pool) Step1 N-Protection (e.g., Boc, Cbz) Start->Step1 Protecting Group Chemistry Step2 Lactone/Amide Reduction Step1->Step2 LiAlH₄ or BH₃·THF Step3 Hydroxyl Activation (e.g., Mesylation) Step2->Step3 MsCl, Et₃N Step4 Nucleophilic Substitution with Phosphite Step3->Step4 P(OR)₃ Step5 Arbuzov Reaction or Oxidation Step4->Step5 Forms P-C bond End Chiral Phosphonylated Pyrrolidine Step5->End

Caption: General workflow for synthesizing phosphonylated pyrrolidines from the chiral pool.

Causality in Synthesis: The choice of a strong reducing agent like LiAlH₄ in Step 2 is critical for the complete reduction of the amide in the pyroglutamate ring.[6] The subsequent activation of the resulting hydroxyl group as a mesylate (Step 3) transforms it into an excellent leaving group, paving the way for nucleophilic attack by a trialkyl phosphite. The final Arbuzov reaction (or a similar process) is a robust and high-yielding method for forming the stable carbon-phosphorus bond of the phosphonate.[7]

Cyclization and Cycloaddition Strategies

De novo methods offer greater flexibility in placing substituents around the pyrrolidine ring. Catalytic asymmetric 1,3-dipolar cycloadditions involving azomethine ylides are particularly powerful.[1] Another key strategy involves the intramolecular hydroamination of alkenes, which can be catalyzed by chiral Brønsted acids to yield pyrrolidines with high enantioselectivity.[8]

A notable example is the synthesis of functionalized (pyrrolidin-2-yl)phosphonates via the cycloaddition of a C-phosphorylated nitrone with an alkene, followed by reductive N-O bond cleavage and intramolecular cyclization.[7] This method allows for the construction of highly substituted pyrrolidine rings that are not easily accessible from proline derivatives.

Applications in Asymmetric Catalysis

The true value of chiral phosphonylated pyrrolidines is realized in their application as catalysts and ligands, where they can induce high levels of stereoselectivity in a wide range of chemical transformations.

Organocatalysis: The Power of Bifunctionality

In organocatalysis, these molecules often operate through covalent activation mechanisms, such as enamine or iminium ion formation, similar to proline itself.[1][9] The phosphonate group, however, introduces a crucial secondary interaction. Acting as a potent hydrogen-bond donor, it can coordinate and orient the second substrate, leading to a highly organized transition state and, consequently, excellent stereocontrol.[1]

This is exemplified in the asymmetric Michael addition of aldehydes to nitroalkenes.[5] The pyrrolidine nitrogen forms an enamine with the aldehyde, while the phosphonic acid group hydrogen-bonds to the nitro group of the nitroalkene, directing its approach.

G Cat Catalyst (Pyr-PO₃H₂) Enamine Enamine Intermediate Cat->Enamine + Aldehyde - H₂O Aldehyde Aldehyde TS Organized Transition State (H-Bonding) Enamine->TS + Nitroalkene Nitroalkene Nitroalkene Nitroalkene->TS H-Bonding from PO₃H₂ Iminium Iminium Adduct TS->Iminium Product Chiral Product Iminium->Product via Hydrolysis Hydrolysis Hydrolysis Product->Cat Catalyst Regeneration

Caption: Catalytic cycle for a phosphonic acid pyrrolidine-catalyzed Michael addition.

Performance Data: The effectiveness of this catalytic system is evident in the high yields and stereoselectivities achieved.

Catalyst TypeReactionYield (%)dr (syn:anti)ee (%)Reference
Proline-derived PhosphonamideMichael Addition85-95>95:590-99[1]
Diarylprolinol-PhosphonateAldol Reaction70-90>90:1085-97N/A
Pyrrolidine-Phosphine OxideConjugate Addition88-99N/A92-99N/A

*Data are representative and synthesized for illustrative purposes based on typical outcomes reported in the field.

Ligands in Transition Metal Catalysis

The phosphorus atom in phosphonylated pyrrolidines (or their phosphine analogues) is an excellent Lewis base, making it a strong ligand for transition metals like rhodium, palladium, and iridium.[10][11] By coordinating to a metal center, the chiral pyrrolidine backbone creates a well-defined asymmetric environment, enabling enantioselective transformations such as hydrogenation, hydrosilylation, and cross-coupling reactions.[10][12]

These P-chiral or backbone-chiral ligands combine conformational rigidity with electron-rich phosphorus centers, leading to high catalytic activity and enantioselectivity.[10][12] The development of ligands like t-Bu-BisP* has been instrumental in achieving up to 99.9% ee in Rh-catalyzed asymmetric hydrogenations.[10]

Role in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a cornerstone of modern drug discovery, present in a wide range of approved therapeutic agents.[2][6][13] The incorporation of a phosphonate group can be a highly effective strategy for developing novel drug candidates.

  • Phosphate Mimicry: The phosphonate group is a stable, non-hydrolyzable mimic of the phosphate group. This makes phosphonylated pyrrolidines attractive candidates for inhibiting enzymes that process phosphorylated substrates, such as kinases and phosphatases.

  • Improved Pharmacokinetics: Phosphonates can enhance aqueous solubility and improve the pharmacokinetic profile of a drug candidate.

  • Structure-Activity Relationships (SAR): The stereochemistry of the pyrrolidine ring is crucial for biological activity. Different stereoisomers can exhibit vastly different binding affinities and biological profiles due to the specific three-dimensional requirements of protein binding pockets.[2][4] For example, in the development of neuronal nitric oxide synthase (nNOS) inhibitors, resolving the enantiomers of a chiral pyrrolidine precursor was a critical step to identify the more potent isomer.[14]

Experimental Protocol: Synthesis of a Diethyl (S)-(Pyrrolidin-2-yl)methylphosphonate Derivative

This protocol provides a self-validating, step-by-step methodology for a key transformation in the synthesis of a phosphonylated pyrrolidine, adapted from principles described in the literature.[7]

Objective: To install a phosphonate moiety onto a chiral pyrrolidine backbone via nucleophilic substitution.

Starting Material: (S)-2-(Tosylmethyl)pyrrolidine-1-carboxylate.

Reagents & Materials:

  • (S)-2-(Tosylmethyl)pyrrolidine-1-carboxylate (1.0 equiv)

  • Triethyl phosphite (1.5 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere setup

  • Standard glassware for reflux

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-2-(Tosylmethyl)pyrrolidine-1-carboxylate (e.g., 3.27 g, 10 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.

  • Solvent & Reagent Addition: Add anhydrous toluene (50 mL) via syringe, followed by triethyl phosphite (e.g., 2.58 mL, 15 mmol).

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

    • Causality Check: Reflux temperatures are necessary to drive the Arbuzov reaction, which involves the displacement of the tosylate leaving group by the phosphorus nucleophile. Toluene is chosen as a high-boiling, non-reactive solvent.

  • Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% and increasing to 60% ethyl acetate).

  • Characterization: Combine the fractions containing the desired product (identified by TLC). Remove the solvent under reduced pressure to yield the Boc-protected diethyl (S)-(pyrrolidin-2-yl)methylphosphonate as a colorless oil.

    • Validation: The structure and purity of the product must be confirmed by:

      • ¹H NMR: To confirm the presence of protons on the pyrrolidine ring, the Boc group, and the ethyl esters of the phosphonate, noting the characteristic coupling between protons and the phosphorus atom.

      • ³¹P NMR: To confirm the presence of the phosphonate group, which should appear as a single peak at a characteristic chemical shift (typically ~25-30 ppm).

      • Mass Spectrometry (HRMS): To confirm the exact mass of the molecule.

      • Chiral HPLC: To confirm the enantiomeric purity has been retained from the starting material.

Conclusion and Future Outlook

Chiral phosphonylated pyrrolidines are a testament to the power of rational molecular design. By combining a privileged chiral scaffold with a uniquely versatile functional group, chemists have unlocked a class of molecules with profound applications. In catalysis, they provide a robust platform for achieving high stereoselectivity through bifunctional activation. In medicine, they offer a promising avenue for developing novel therapeutics by mimicking biological phosphates and exploring sp³-rich chemical space.

Future research will likely focus on developing more efficient and modular synthetic routes, expanding their application to a broader range of catalytic reactions, and exploring their potential in complex biological systems. The continued investigation of these remarkable compounds will undoubtedly lead to further innovations in both chemical synthesis and drug development.

References

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2-Diethoxyphosphoryl-2-methylpyrrolidine molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Diethoxyphosphoryl-2-methylpyrrolidine

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, a chiral α-aminophosphonate derivative of significant interest in medicinal chemistry and drug development. In the absence of direct empirical data for this specific molecule, this document synthesizes foundational principles of stereochemistry, draws upon established experimental data from closely related analogues, and outlines the rigorous experimental and computational methodologies required for its full characterization. The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for structural elucidation and conformational analysis.

Introduction: The Significance of Substituted Pyrrolidines and α-Aminophosphonates

The pyrrolidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its non-planar, flexible nature allows it to present substituents in precise three-dimensional orientations, which is critical for molecular recognition and biological activity. The conformational state of the pyrrolidine ring, often described by its "puckering," can be controlled by the nature and stereochemistry of its substituents.[1][3][4] This conformational restriction is a key strategy in rational drug design to enhance potency, selectivity, and pharmacokinetic properties.[5]

Concurrently, α-aminophosphonates, as structural analogues of α-amino acids, are of immense interest due to their roles as enzyme inhibitors, haptens for catalytic antibody induction, and therapeutic agents. The phosphonate group's tetrahedral geometry and ability to act as a stable transition-state mimic make it a powerful pharmacophore.

The title compound, this compound, combines these two valuable motifs. The presence of two bulky substituents—a methyl group and a diethoxyphosphoryl group—at the C2 position introduces a chiral center and is expected to exert a significant influence on the conformational equilibrium of the pyrrolidine ring. Understanding this molecule's preferred three-dimensional structure is therefore paramount for predicting its interactions with biological targets and for the design of novel therapeutics.

Proposed Synthetic Pathway

While a specific synthesis for this compound is not extensively documented, a plausible and efficient route can be designed based on established methodologies for the synthesis of related α-aminophosphonates and substituted pyrrolidines. A highly effective approach involves the addition of a phosphorus nucleophile to a five-membered cyclic imine precursor.

The following diagram outlines a proposed two-step synthetic workflow:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Addition (Pudovik Reaction) start 2-Methyl-1-pyrroline reagent1 [Intermediate] 5-Methyl-3,4-dihydro-2H-pyrrole start->reagent1 Tautomerization product This compound reagent1->product Base catalyst (e.g., NaOEt) Room Temperature reagent2 Diethyl Phosphite (EtO)2P(O)H reagent2->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Pudovik Reaction

This protocol is a self-validating system; successful synthesis is confirmed by spectroscopic analysis at the final step.

  • Imine Generation: The starting material, 2-Methyl-1-pyrroline, exists in equilibrium with its endocyclic imine tautomer, 5-Methyl-3,4-dihydro-2H-pyrrole. This equilibrium generally favors the more substituted imine, which serves as the electrophile in the subsequent step.

  • Reaction Setup: To a solution of 2-Methyl-1-pyrroline (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add diethyl phosphite (1.1 eq).

  • Initiation: Cool the mixture to 0 °C and add a catalytic amount of a suitable base, such as sodium ethoxide (NaOEt, 0.1 eq), to deprotonate the diethyl phosphite, generating the nucleophile.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis to observe the disappearance of the starting materials.

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

  • Characterization: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Molecular Structure and Conformational Analysis

The structural and conformational properties of this compound are dictated by the interplay of steric and electronic effects of the substituents on the five-membered ring.

The Puckered Nature of the Pyrrolidine Ring

Unlike aromatic five-membered rings, the saturated pyrrolidine ring is not planar. To relieve torsional strain, it adopts a puckered conformation. The two most common, low-energy conformations are the envelope (Cₛ symmetry, where one atom is out of the plane of the other four) and the twist (C₂ symmetry, where two adjacent atoms are displaced on opposite sides of the plane formed by the other three).[6][7][8]

These conformations are not static but exist in a dynamic equilibrium. The puckering can be described by two main forms relative to the substituents:

  • Endo pucker: The out-of-plane atom is on the same side as a given substituent.

  • Exo pucker: The out-of-plane atom is on the opposite side of a given substituent.

The substituents at the C2 position in the title compound are expected to be the primary determinants of the ring's preferred pucker. The bulky diethoxyphosphoryl and methyl groups will seek to minimize steric hindrance by occupying a pseudo-equatorial position. This steric demand likely locks the pyrrolidine ring into a preferred conformation.[4]

G cluster_0 A C3-endo (Envelope) B Twist A->B ΔG‡ C C3-exo (Envelope) B->C ΔG‡

Caption: Conformational equilibrium of the pyrrolidine ring between envelope and twist forms.

Influence of C2-Substituents

Studies on 2-substituted prolines and other pyrrolidines have shown that substituents at this position significantly impact the ring's conformation.[1][9] For this compound, the large steric requirement of both groups at C2 will likely force the ring into a pucker that places these groups in a pseudo-equatorial orientation to minimize 1,3-diaxial interactions. This would result in a C3-endo or a C4-exo envelope conformation being favored. The exact preference would be a subtle balance of steric and electronic factors, which can be definitively determined through the experimental and computational methods outlined below.

Experimental Workflows for Structural Elucidation

A multi-technique approach is essential for a complete and unambiguous characterization of the molecule's structure and conformational preferences in both solution and solid states.

G cluster_workflow Characterization Workflow start Pure Sample of This compound nmr NMR Spectroscopy (Solution-State Conformation) start->nmr xray X-Ray Crystallography (Solid-State Conformation) start->xray dft Computational Modeling (DFT) (Theoretical Conformation & Energy) nmr->dft Correlate & Refine final Comprehensive Structural and Conformational Profile nmr->final xray->dft Benchmark xray->final dft->final

Caption: Integrated workflow for comprehensive structural and conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the structure and conformational dynamics of molecules in solution.[3][10][11][12][13]

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The chemical shifts (δ) and coupling constants (J) of the pyrrolidine ring protons (typically in the 1.5-4.0 ppm range) provide initial structural information.[12]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

    • ³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. The single resonance will confirm the presence of the phosphonate group and its chemical environment.

  • 2D Spectra Acquisition for Structural Assignment:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H scalar couplings, allowing for the tracing of the proton connectivity within the pyrrolidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, enabling the unambiguous assignment of each carbon and its attached proton(s).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting the ethyl groups to the phosphorus and the phosphorus to the C2 of the pyrrolidine ring.

  • Conformational Analysis using NOESY and J-Coupling:

    • J-Coupling Analysis: The magnitude of the vicinal proton-proton coupling constants (³JHH) within the pyrrolidine ring is dependent on the dihedral angle between the protons, as described by the Karplus equation. By analyzing these couplings, the ring's pucker can be inferred.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other (< 5 Å). The presence or absence of specific NOE cross-peaks, particularly between the C2-methyl group and protons on the C4 and C5 positions, provides definitive evidence for the preferred ring conformation and the relative orientation of the substituents.

Data Interpretation Summary Table:

NMR ExperimentParameterInformation Yielded
¹H, ¹³C, ³¹P NMR Chemical Shift (δ)Electronic environment of each nucleus
COSY Cross-peaks¹H-¹H scalar coupling network
HSQC / HMBC Cross-peaks¹H-¹³C one-bond and long-range connectivities
¹H NMR ³JHH Coupling ConstantsDihedral angles, ring pucker information
NOESY Cross-peak IntensityInter-proton distances, stereochemistry, conformation
Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and torsional angles.[14][15][16]

Step-by-Step Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the molecule. Refine this model against the experimental data to obtain the final, high-resolution structure.

  • Data Analysis: Analyze the final structure to determine key geometric parameters. The torsional angles of the pyrrolidine ring will definitively describe its pucker (envelope or twist) in the solid state. Intermolecular interactions (e.g., hydrogen bonds) in the crystal lattice can also be identified.

Computational Modeling: A Theoretical Approach

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful predictive tool for exploring the conformational landscape of a molecule.[17] It allows for the calculation of the relative energies of different conformers, providing insight into their populations at equilibrium.

Step-by-Step Protocol for DFT-Based Conformational Analysis:

  • Initial Structure Generation: Build several potential starting conformations of this compound, including different envelope and twist puckers of the pyrrolidine ring.

  • Geometry Optimization: Perform a full geometry optimization for each starting structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). This process finds the lowest energy geometry for each conformer.

  • Frequency Calculations: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Analysis: Compare the relative Gibbs free energies of all stable conformers. The conformer with the lowest free energy is predicted to be the most abundant in the gas phase or in a non-polar solvent. The relative populations can be calculated using the Boltzmann distribution.

  • Correlation with Experimental Data: The predicted geometric parameters (bond lengths, angles, dihedral angles) can be compared with data from X-ray crystallography. Furthermore, theoretical NMR chemical shifts and coupling constants can be calculated and compared with experimental NMR data to validate the predicted major conformer in solution.

Conclusion

This compound is a molecule of significant potential, merging the desirable properties of the pyrrolidine scaffold with the unique functionality of an α-aminophosphonate. While direct structural data is not yet available in the public domain, this guide provides a robust framework for its characterization. Through a combination of targeted synthesis, rigorous multi-dimensional NMR spectroscopy, definitive single-crystal X-ray diffraction, and predictive DFT calculations, a complete and accurate picture of its molecular structure and conformational preferences can be achieved. This foundational knowledge is the critical first step in leveraging this promising molecule for applications in drug discovery and chemical biology.

References

  • Milner-White, E. J., & Poet, R. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-734.
  • Caputo, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
  • O'Leary, D. J., et al. (2007). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Journal of the American Chemical Society, 129(38), 11653-11663.
  • Horng, J. C., & Raines, R. T. (2006). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. Protein Science, 15(11), 2511-2519.
  • Milner-White, E. J. (1992). Pyrrolidine ring puckering.
  • Caddick, S., et al. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry--A European Journal, 13(29), 8294-8301.
  • Milner-White, E. J. (1993). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-734.
  • Schellman, J. A., & Lifson, S. (1973). Conformational analysis of substituted pyrrolidones. Biopolymers, 12(2), 315-327.
  • Tiwari, V. S., et al. (2019). Pyrrolidine ring puckering and prolyl amide bond configurations of 2-methyl-allo-hydroxyproline-based dipeptides. Organic & Biomolecular Chemistry, 17(18), 4460-4464.
  • O'Hagan, D., et al. (2021). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 17, 1845-1854.
  • Ghorai, M. K., et al. (2014). Conformationally restricted pyrrolidines by intramolecular [2+2] photocycloaddition reactions.
  • O'Hagan, D., et al. (2021). a) Pseudoequatorial and pseudoaxial conformations of pyrrolidine. b) Cis- and trans-isomers of 3-fluoropyrrolidine.
  • Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6015.
  • Katageri, M., et al. (2024). The X‐ray structures of spiropyrrolidine‐pyrrolo[2,3‐b]quinoline 7 p...
  • Koskinen, A. M., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6395-6402.
  • BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of Substituted Pyrrolidines. BenchChem.
  • Carballeira, L., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1), 53-64.
  • PharmaBlock. (n.d.).
  • Carballeira, L., et al. (2000). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A, 104(22), 5341-5349.
  • Senge, M. O., et al. (2015). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a.
  • Tormena, C. F., et al. (2012).
  • El-Emam, A. A., et al. (2018). Powder X-ray diffraction pattern of (1).

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Synthesis of functionalized diethyl(pyrrolidin-2-yl)phosphonates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonates

Authored by: Gemini, Senior Application Scientist

Abstract

The diethyl(pyrrolidin-2-yl)phosphonate scaffold represents a cornerstone in modern medicinal chemistry. As a phosphonic acid bioisostere of the proteinogenic amino acid proline, this heterocyclic motif is integral to the design of enzyme inhibitors, receptor modulators, and novel therapeutic agents. The pyrrolidine ring offers a constrained conformational framework, while the phosphonate group mimics the tetrahedral transition state of peptide bond hydrolysis, making these compounds potent tools in drug discovery.[1][2] This guide provides a comprehensive overview of the principal synthetic strategies for accessing functionalized diethyl(pyrrolidin-2-yl)phosphonates, intended for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and offer a comparative analysis to guide methodological selection.

The Strategic Importance of the Pyrrolidinylphosphonate Core

The pyrrolidine ring is a privileged structure found in numerous natural products and pharmaceuticals.[3] Its incorporation into a molecule imparts specific stereochemical and conformational constraints that are often crucial for biological activity. When combined with a phosphonate moiety at the 2-position, the resulting molecule, often termed "phosphoproline," becomes a powerful proline analogue.[3] The importance of phosphonates in medicinal chemistry has been recognized for decades, with applications as enzyme inhibitors, haptens for catalytic antibody induction, and antibacterial or antiviral agents.[2][3]

Recent research has highlighted the potential of substituted diethyl(pyrrolidin-2-yl)phosphonates as potent and selective ligands for untapped therapeutic targets, such as Imidazoline I2 receptors (I2-IR), which are implicated in neurodegenerative disorders like Alzheimer's disease.[1][4][5][6] The ability to strategically introduce functional groups onto the pyrrolidine ring allows for the fine-tuning of pharmacological properties, making robust and versatile synthetic methodologies essential for advancing this field.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the functionalized pyrrolidinylphosphonate skeleton can be broadly categorized into two approaches: (1) methods that form the heterocyclic ring through cyclization or cycloaddition, and (2) methods that modify a pre-existing pyrrolidine or precursor ring.

Strategy 1: 1,3-Dipolar Cycloaddition of Phosphorylated Nitrones

One of the most elegant and diastereoselective methods for constructing the pyrrolidine precursor is the 1,3-dipolar cycloaddition reaction. This strategy involves the reaction of a C-(diethoxyphosphoryl)nitrone with an alkene (dipolarophile) to form a substituted isoxazolidine ring, which can then be chemically transformed into the desired pyrrolidine.

Causality Behind the Choice: The power of this method lies in its high degree of stereocontrol. The concerted [3+2] cycloaddition mechanism allows the stereochemistry of the alkene to be directly translated into the newly formed five-membered ring. The choice of a nitrone bearing the phosphonate group ensures the direct installation of this critical moiety at the desired position.

A seminal approach involves the cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone with various alkenes.[2][3][7] The resulting isoxazolidine serves as a versatile intermediate. Subsequent reductive cleavage of the N-O bond (e.g., via hydrogenation) unmasks a 1,4-amino alcohol functionality, which can be manipulated to cyclize into the final pyrrolidine product.

G cluster_0 Step 1: Nitrone Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Ring Transformation A Diethyl(formyl)phosphonate C N-Benzyl-C-(diethoxyphosphoryl)nitrone A->C Condensation B N-Benzylhydroxylamine B->C E Phosphorylated Isoxazolidine (Single Diastereoisomer) C->E [3+2] Cycloaddition D Alkene Dipolarophile (e.g., Dimethyl Maleate) D->E F Hydrogenolysis (H₂, Pd/C) (N-O Bond Cleavage) E->F G Intramolecular Cyclization (e.g., Mesylation then Hydrogenolysis) F->G H Functionalized Diethyl (pyrrolidin-2-yl)phosphonate G->H G cluster_start Starting Materials cluster_cyclo Step 1: Cycloaddition cluster_reduction Step 2: Stereoselective Reduction SM1 Diethyl Isocyanomethyl- phosphonate INT1 Bicyclic α-Iminophosphonate SM1->INT1 AgOAc (cat.) CH₃CN, rt SM2 N-Substituted Maleimide SM2->INT1 RED1 Catalytic Hydrogenation (e.g., H₂, Pd/C) INT1->RED1 RED2 Hydride Reduction (e.g., NaBH₃CN, AcOH) INT1->RED2 PROD1 cis-Pyrrolidinylphosphonate RED1->PROD1 PROD2 trans-Pyrrolidinylphosphonate RED2->PROD2

Caption: Synthesis via [3+2] Cycloaddition and Reduction.

Strategy 3: Asymmetric Synthesis via Intramolecular N-H Insertion

For applications requiring high enantiopurity, asymmetric synthesis is paramount. A highly effective methodology involves the intramolecular N-H insertion of a metal carbenoid derived from an α-diazo β-ketophosphonate. [8] Causality Behind the Choice: This strategy builds the chiral pyrrolidine ring with excellent stereocontrol by leveraging a chiral auxiliary and a highly predictable cyclization event. The synthesis begins with a chiral N-sulfinyl imine, which directs the diastereoselective addition of an enolate. After several transformations to install the α-diazo β-ketophosphonate functionality, a rhodium or copper catalyst is used to generate a metal carbenoid. This electrophilic species undergoes a highly diastereoselective intramolecular N-H insertion, closing the ring to form the cis-5-substituted pyrrolidine 2-phosphonate. [8][9]The sulfinyl group is easily removed under mild acidic conditions, yielding the final product. This method is notable for being the first example of an intramolecular N-H carbenoid insertion from an α-diazophosphonate. [8]

Field-Proven Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, well-described protocols. Below are step-by-step methodologies adapted from the primary literature.

Protocol 1: Synthesis of Diethyl (2RS,3RS)-3-(phenylcarbamoyl)pyrrolidine-2-phosphonate via Catalytic Hydrogenation[1]

This protocol details the reduction of a bicyclic α-iminophosphonate precursor.

  • Preparation: To a high-pressure reaction vessel, add the bicyclic iminophosphonate (e.g., 108 mg, 0.33 mmol) and 20% Palladium on carbon (Pd/C) (22 mg).

  • Solvent Addition: Add 2-propanol (15 mL) to the vessel.

  • Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 300 psi with hydrogen.

  • Stirring: Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the suspension through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue is the target compound, which can be purified further by column chromatography if necessary.

    • Expected Outcome: 97 mg (90% yield) of the product as a yellowish oil. [1]

Protocol 2: Synthesis of a Functionalized Pyrrolidine from an Isoxazolidine Intermediate[3]

This protocol describes the transformation of a dihydroxymethyl-substituted isoxazolidine into a pyrrolidine via mesylation and subsequent hydrogenolysis.

  • Mesylation: Dissolve the isoxazolidine intermediate (e.g., 0.20 g, 0.39 mmol) in anhydrous chloroform (4 mL). Add anhydrous potassium carbonate (0.108 g, 0.78 mmol). Stir the mixture at room temperature.

  • Hydrogenolysis: Transfer the resulting dimesylate intermediate to a solution of methanol (2.5 mL). Add 20% Palladium hydroxide on carbon (Pd(OH)₂-C) (3.9 mg).

  • Reaction: Stir the suspension under an atmospheric pressure of hydrogen at room temperature for 22 hours.

  • Work-up: Filter the suspension through a layer of Celite. Concentrate the solution to yield the ammonium mesylate salt.

  • Cyclization: Dissolve the salt in chloroform (4 mL) and add anhydrous potassium carbonate (0.108 g, 0.78 mmol). Stir at room temperature for 3 hours to effect intramolecular cyclization.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the final functionalized (pyrrolidin-2-yl)phosphonate.

Conclusion and Future Outlook

The synthesis of functionalized diethyl(pyrrolidin-2-yl)phosphonates is a mature yet continually evolving field. Strategies based on [3+2] cycloadditions, whether via nitrones or isocyanides, offer robust and highly diastereoselective pathways to complex scaffolds. Asymmetric methods, particularly those involving catalytic C-H or N-H insertions, are paving the way for the efficient production of enantiomerically pure compounds essential for pharmaceutical development.

Future efforts will likely focus on developing more atom-economical and environmentally benign catalytic systems. The expansion of organocatalytic methods, which avoid the use of precious metals, remains a high priority. [10][11]Furthermore, the development of novel cascade reactions that can build molecular complexity in a single pot will continue to accelerate the discovery of new pyrrolidinylphosphonate-based drug candidates. The synthetic toolbox described herein provides a solid foundation for researchers to both utilize existing methods and innovate new pathways toward this exceptionally valuable class of molecules.

References

  • Głowacka, I. E., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. FAO AGRIS. Available at: [Link]

  • Głowacka, I. E., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(11), 3160. Available at: [Link]

  • García-López, V., et al. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 30(9), 2078. Available at: [Link]

  • Zaragoza, R. J., & Davis, F. A. (2006). Asymmetric Synthesis of Cis-5-Substituted Pyrrolidine 2-Phosphonates Using Metal Carbenoid NH Insertion and δ-Amino β-Ketophosphonates. Organic Letters, 8(11), 2273-2276. Available at: [Link]

  • Głowacka, I. E., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. ResearchGate. Available at: [Link]

  • García-López, V., et al. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. MDPI. Available at: [Link]

  • García-López, V., et al. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. ResearchGate. Available at: [Link]

  • García-López, V., et al. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. PubMed. Available at: [Link]

  • Maestro, A., et al. (2021). Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. Molecules, 26(21), 6674. Available at: [Link]

  • Bhusare, S. R., et al. (2019). Designed and synthesized new pyrrolidine-based organocatalysts. ResearchGate. Available at: [Link]

Sources

Stereochemistry of 2-Diethoxyphosphoryl-2-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] When functionalized with a phosphonate group at a stereogenic center, these molecules present unique opportunities for developing highly specific enzyme inhibitors and therapeutic agents. This guide provides a comprehensive technical overview of the stereochemistry of 2-diethoxyphosphoryl-2-methylpyrrolidine, a chiral aminophosphonate with a challenging quaternary stereocenter. We will explore the critical aspects of its asymmetric synthesis, the analytical methodologies required for stereochemical characterization, and the profound implications of its chirality in the context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this molecular architecture.

The Molecular Architecture: A Quaternary Stereocenter

The central challenge and key feature of this compound is the quaternary stereocenter at the C2 position. A chiral carbon must have four unique substituents to create non-superimposable mirror images, known as enantiomers.[3] In this molecule, the C2 carbon is bonded to:

  • The nitrogen atom of the pyrrolidine ring.

  • A methyl group (-CH3).

  • A diethoxyphosphoryl group [-P(O)(OEt)2].

  • The C3 methylene group of the pyrrolidine ring.

These four distinct groups give rise to two enantiomers, (R)-2-diethoxyphosphoryl-2-methylpyrrolidine and (S)-2-diethoxyphosphoryl-2-methylpyrrolidine. The biological activity of such molecules is critically dependent on their absolute configuration, as only one enantiomer typically exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[4][5]

Figure 1: 3D representation of the (R) and (S) enantiomers.

Strategies for Asymmetric Synthesis

The creation of a quaternary stereocenter is a formidable challenge in synthetic chemistry. Enantioselective synthesis is paramount to producing a single, desired enantiomer.[6] Several modern synthetic strategies can be adapted to achieve this for this compound.

Biocatalytic Approach: Transaminase-Triggered Cyclization

Biocatalysis offers a highly selective and environmentally friendly route to chiral amines. Transaminase (TA) enzymes catalyze the transfer of an amino group from a donor to a prochiral ketone.[7] This approach can be ingeniously applied to generate the chiral pyrrolidine ring.

Causality of Experimental Design: The strategy relies on a starting material, a γ-chloro-ketophosphonate, which is not commercially available and would need to be synthesized. A transaminase enzyme, selected for its stereochemical preference (either (R)- or (S)-selective), converts the ketone to a chiral amine. This intermediate amine then undergoes a spontaneous intramolecular cyclization, displacing the chloride to form the pyrrolidine ring. The stereochemistry of the final product is dictated entirely by the stereoselectivity of the enzyme.

start γ-Chloro-α-keto-α-methylphosphonate enzyme Transaminase (TA) PLP, Amine Donor start->enzyme Stereoselective Amination intermediate Chiral γ-Chloro-α-amino- α-methylphosphonate product Enantiopure (R)- or (S)-2-Diethoxyphosphoryl- 2-methylpyrrolidine intermediate->product Spontaneous Intramolecular Cyclization (SN2) enzyme->intermediate

Figure 2: Workflow for transaminase-catalyzed synthesis.

Experimental Protocol: Transaminase-Triggered Cyclization

  • Enzyme and Reagent Preparation: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM KPi, pH 8). Add the selected transaminase (e.g., 10 mg/mL), pyridoxal-5'-phosphate (PLP) cofactor (1 mM), and an amine donor like isopropylamine (1 M).

  • Substrate Addition: Dissolve the γ-chloro-α-keto-α-methylphosphonate substrate in a co-solvent like DMSO (to 20% v/v) and add it to the enzyme solution to a final concentration of 50 mM.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 37°C) with agitation for 24-48 hours. Monitor the reaction progress via HPLC or LC-MS.

  • Workup and Isolation: Upon completion, quench the reaction by adding a strong base (e.g., 10 M NaOH) to raise the pH. Extract the product with an organic solvent like ethyl acetate. The organic layers are combined, dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the enantiopure this compound.

Organocatalytic Asymmetric Phospha-Mannich Reaction

Organocatalysis has emerged as a powerful tool for asymmetric synthesis.[8] A chiral Brønsted acid, such as a derivative of binaphthyl phosphoric acid, can be used to catalyze the addition of a phosphite to an imine, a reaction known as the phospha-Mannich reaction.[9][10]

Causality of Experimental Design: This strategy involves the reaction of a cyclic imine with diethyl phosphite. The chiral phosphoric acid catalyst protonates the imine, activating it for nucleophilic attack. Simultaneously, the conjugate base of the catalyst can interact with the diethyl phosphite. This dual activation within a chiral environment directs the phosphite to attack one face of the imine preferentially, establishing the stereocenter.

Stereochemical Characterization and Analysis

Confirming the absolute configuration and determining the enantiomeric purity of the synthesized product are critical steps. A combination of spectroscopic and chromatographic techniques is required for a self-validating analytical system.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

  • ¹H and ¹³C NMR: These spectra confirm the successful formation of the pyrrolidine ring and the presence of all expected functional groups.[11]

  • ³¹P NMR: This is a highly sensitive technique for phosphorus-containing compounds.[12] A single peak in the ³¹P NMR spectrum confirms the presence of the phosphonate group and can indicate the purity of the compound. The chemical shift is sensitive to the electronic environment of the phosphorus atom.[13]

  • Distinguishing Enantiomers: Standard NMR cannot differentiate between enantiomers. However, using a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid chloride) can induce diastereomeric environments, leading to separate signals for each enantiomer, allowing for the determination of enantiomeric ratio.[11]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for quantifying the enantiomeric excess (ee) of a chiral compound.[10][14]

Causality of Experimental Design: The separation relies on a chiral stationary phase (CSP), typically based on polysaccharides like cellulose or amylose. The two enantiomers form transient, diastereomeric complexes with the chiral phase. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.

ParameterTypical ConditionPurpose
Column Chiralpak AD-H or Chiralcel OD-HProvides the chiral stationary phase for separation.
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)Elutes the compounds. The ratio is optimized for resolution.
Flow Rate 1.0 mL/minControls the speed of elution and affects peak shape.
Detection UV at 210 nmDetects the aromatic-lacking pyrrolidine ring.
Temperature 25°CTemperature can influence the separation efficiency.
Table 1: Example conditions for chiral HPLC analysis.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

  • Sample Preparation: Prepare a standard solution of the racemic mixture (if available) and a solution of the synthesized sample in the mobile phase at a concentration of ~1 mg/mL.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved.

  • Injection: Inject the racemic standard to determine the retention times of both enantiomers.

  • Analysis: Inject the synthesized sample.

  • Quantification: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.

X-ray Crystallography

Single-crystal X-ray diffraction is the most unambiguous method for determining the absolute stereochemistry of a molecule.[15] This technique requires the formation of a high-quality single crystal of the compound or a suitable derivative. The resulting crystal structure provides a three-dimensional map of the molecule, unequivocally establishing the (R) or (S) configuration.[1]

cluster_workflow Analytical Workflow for Stereochemical Validation Input Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Input->NMR HPLC Chiral HPLC Input->HPLC Xray X-ray Crystallography (if crystalline) Input->Xray Output_Structure Structural Confirmation NMR->Output_Structure Output_Purity Enantiomeric Purity (ee%) HPLC->Output_Purity Output_Config Absolute Configuration Xray->Output_Config

Figure 3: Analytical workflow for stereochemical determination.

Implications in Drug Design and Development

The stereochemistry of this compound is not merely an academic detail; it is central to its function as a potential therapeutic agent.

Stereoselective Binding: Biological targets like enzymes and receptors are themselves chiral. Consequently, they often exhibit a high degree of stereoselectivity when interacting with small molecules.[6] One enantiomer (the eutomer) will fit precisely into the binding site, leading to the desired biological response. The other enantiomer (the distomer) may bind weakly, not at all, or even to a different target, potentially causing off-target effects.[4]

Phosphonate as a Bioisostere: The phosphonate group is a key feature. It is a stable, non-hydrolyzable mimic of a phosphate group, making it an excellent candidate for inhibiting enzymes like kinases or phosphatases. It can also act as a bioisostere for a carboxylate group, enabling it to interact with targets that recognize amino acids.[8] The precise 3D positioning of this group, dictated by the C2 stereocenter, is critical for effective binding.

Sources

A Comprehensive Technical Guide to Diethyl (2-methylpyrrolidin-2-yl)phosphonate: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the pyrrolidine ring stands out as one of the most prevalent nitrogen-containing heterocycles in drugs approved by the U.S. Food and Drug Administration (FDA).[1] Its structural rigidity, chirality, and synthetic versatility make it a cornerstone for developing novel therapeutics. This guide focuses on a specific and highly valuable derivative: 2-Diethoxyphosphoryl-2-methylpyrrolidine , more systematically known as Diethyl (2-methylpyrrolidin-2-yl)phosphonate .

This compound belongs to the class of α-aminophosphonates, which are recognized as crucial bioisosteres of α-amino acids.[1] Specifically, it is an analog of the amino acid proline, often referred to as "phosphoproline".[1] The replacement of the native carboxylate group with a diethoxyphosphoryl group introduces profound changes in physicochemical properties, metabolic stability, and target interaction. The phosphonate moiety serves as a non-hydrolyzable mimic of a phosphate group, a feature that is masterfully exploited in the design of enzyme inhibitors and receptor modulators.[2]

Recent research has highlighted the potential of substituted (pyrrolidin-2-yl)phosphonates as high-affinity ligands for Imidazoline I2 receptors (I2-IR), which are emerging as significant therapeutic targets for neurodegenerative disorders like Alzheimer's disease.[1][3] This guide provides an in-depth exploration of the nomenclature, synthesis, and critical applications of Diethyl (2-methylpyrrolidin-2-yl)phosphonate, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful molecular scaffold.

Nomenclature and Chemical Identity

Precise identification is paramount in scientific research. The compound is known by several names, which can lead to confusion. The following tables provide a consolidated reference for its nomenclature and core chemical properties.

Compound Identification
IdentifierValueSource
Primary Name This compound-
Systematic Name Diethyl (2-methylpyrrolidin-2-yl)phosphonate[4][5]
CAS Number 157230-68-7[4][5]
Alternate Name 1 P-(2-Methyl-2-pyrrolidinyl)phosphonic acid diethyl ester[4]
Alternate Name 2 2-Diethoxyphosphinyl-2-methylpyrrolidine[4]
Alternate Name 3 2-Methyl-2-diethoxyphosphorylpyrrolidine[4]
Physicochemical Properties
PropertyValueNotes
Molecular Formula C9H20NO3P[4]
Molecular Weight 221.23 g/mol Calculated from formula
Appearance Likely a colorless to yellowish oilBased on similar structures[3]
Storage Temperature 4°CRecommended for long-term stability[4]

The Phosphoproline Scaffold: A Cornerstone of Bioisosteric Design

The therapeutic efficacy of Diethyl (2-methylpyrrolidin-2-yl)phosphonate is rooted in the principle of bioisosterism. A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties. In this case, the diethoxyphosphoryl group at the 2-position acts as a bioisostere for a carboxylate or a phosphate group.

Causality of Bioisosteric Replacement:

  • Enzymatic Stability: The carbon-phosphorus (C-P) bond in a phosphonate is resistant to enzymatic cleavage by phosphatases and esterases, which readily hydrolyze phosphate esters (P-O-C) and carboxyl esters (C-O-C).[2] This imparts greater metabolic stability to the molecule, a highly desirable trait in drug candidates.

  • Geometric and Electronic Mimicry: The phosphonate group is tetrahedral, similar to the transition state of phosphate hydrolysis. This geometry allows it to act as a potent transition-state analog inhibitor of enzymes that process phosphate-containing substrates.

  • Modulated Acidity: The pKa of a phosphonic acid is different from that of a carboxylic acid, which can alter the ionization state of the molecule at physiological pH. This can be fine-tuned to optimize binding interactions with a biological target.

The following diagram illustrates the structural relationship between the natural amino acid proline, its phosphorylated form, and the stable phosphonate analog.

G cluster_0 Natural Amino Acid cluster_1 Enzymatically Labile Analog cluster_2 Stable Bioisostere Pro Proline (Carboxylate) Phosphonate Diethyl (2-methylpyrrolidin-2-yl)phosphonate (Stable C-P bond) Pro->Phosphonate Bioisosteric Replacement Phos Phosphate Ester (P-O-C bond) Phos->Phosphonate Stability Enhancement

Caption: Bioisosteric relationship of the target compound.

Synthesis Strategies

The synthesis of functionalized (pyrrolidin-2-yl)phosphonates is a well-explored area, providing robust pathways that can be adapted for the 2-methyl derivative. A common and effective strategy involves the diastereospecific 1,3-dipolar cycloaddition of a nitrone with an appropriate dipolarophile.[6][7] An alternative approach relies on the chemical reduction of a pyrroline precursor.[1]

A plausible synthetic workflow for Diethyl (2-methylpyrrolidin-2-yl)phosphonate could begin with the known precursor, 2-methylpyrroline, followed by a reaction to introduce the phosphonate group. However, a more versatile approach involves building the ring system with the phosphonate group already in place.

The diagram below outlines a conceptual workflow based on established methodologies for related structures.

G A Starting Materials (e.g., Nitrone & Alkene) B [3+2] Cycloaddition A->B C Isoxazolidine Intermediate B->C D Reductive Ring Opening (Hydrogenolysis) C->D E Amino Alcohol Intermediate D->E F Intramolecular Cyclization (e.g., via Mesylation) E->F G Final Product Diethyl (2-methylpyrrolidin-2-yl)phosphonate F->G

Caption: Conceptual workflow for pyrrolidine phosphonate synthesis.

Detailed Experimental Protocol: Reduction of a Pyrroline Precursor

This protocol is a representative example for the reduction of a substituted (3,4-dihydro-2H-pyrrol-2-yl)phosphonate to the corresponding pyrrolidine, based on procedures described in the literature.[3] This step is often crucial for achieving the final saturated heterocyclic scaffold.

Objective: To reduce the C=N double bond of a diethyl (2-methyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonate precursor to yield Diethyl (2-methylpyrrolidin-2-yl)phosphonate.

Materials:

  • Diethyl (2-methyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonate (1.0 eq)

  • Sodium borohydride (NaBH₄) (2.0-3.0 eq) or Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH) or Acetonitrile (CH₃CN) / Water

  • Acetic Acid (AcOH) (if using NaBH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • Reaction Setup: Dissolve the starting pyrroline phosphonate (1.0 eq) in methanol (or acetonitrile) in a round-bottom flask under an inert atmosphere (argon or nitrogen). Cool the solution to 0 °C in an ice bath.

  • Reductant Addition: Add sodium borohydride (2.0 eq) portion-wise to the stirred solution over 15-20 minutes. Causality Note: Slow addition is necessary to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C until gas evolution ceases. Trustworthiness Note: This step neutralizes any remaining reducing agent and acidic byproducts.

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL). Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield the pure Diethyl (2-methylpyrrolidin-2-yl)phosphonate.

Applications in Drug Discovery and Medicinal Chemistry

The true value of the Diethyl (2-methylpyrrolidin-2-yl)phosphonate scaffold lies in its application as a pharmacophore for complex biological targets. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition at a receptor or enzyme active site.[8]

Primary Therapeutic Target: Imidazoline I2 Receptors (I2-IR)

  • Relevance: I2-IR are poorly characterized receptor sites that are implicated in a wide range of pathologies, including neurodegenerative diseases, mood disorders, and pain.[1] Their levels are known to be dysregulated in the brains of patients with Alzheimer's disease.

  • Ligand Design: Substituted (pyrrolidin-2-yl)phosphonates have been identified as a novel class of potent and selective ligands for I2-IR.[1][3] These compounds represent a significant departure from traditional imidazole-containing ligands, opening new avenues for therapeutic development.

  • Mechanism of Action: While the precise downstream signaling of I2-IR is under investigation, ligands based on this scaffold have demonstrated relevant pharmacological benefits in animal models of neurodegeneration.[3] The phosphonate group is believed to play a key role in anchoring the ligand within the receptor's binding pocket through hydrogen bonding and electrostatic interactions.

The following diagram illustrates the key pharmacophoric features of a pyrrolidine phosphonate ligand interacting with a hypothetical receptor site.

G cluster_0 Hypothetical I2-IR Binding Site cluster_1 Pyrrolidine Phosphonate Ligand HBD H-Bond Donor HBA H-Bond Acceptor HYD Hydrophobic Pocket P P=O (H-Bond Acceptor) P->HBD Interaction NH N-H (H-Bond Donor) NH->HBA Interaction Me Methyl Group (Hydrophobic Interaction) Me->HYD Interaction

Caption: Pharmacophore model for ligand-receptor interaction.

Conclusion and Future Outlook

Diethyl (2-methylpyrrolidin-2-yl)phosphonate is more than just a chemical compound; it is a highly refined building block for the creation of next-generation therapeutics. Its identity as a phosphoproline analog provides a strategic advantage in designing molecules with enhanced metabolic stability and potent, specific interactions with biological targets. The demonstrated success of this scaffold in developing ligands for the challenging Imidazoline I2 receptor underscores its immense potential.

Future research will likely focus on expanding the diversity of substituents on the pyrrolidine ring to fine-tune selectivity and potency for various targets. As our understanding of diseases like Alzheimer's continues to grow, the logical, bioisostere-driven design principles embodied by this compound will be indispensable in the development of effective treatments. The protocols and insights provided in this guide serve as a foundational resource for scientists aiming to harness the power of this privileged scaffold.

References

  • United States Biological. (n.d.). Diethyl (2-methylpyrrolidin-2-yl)phosphate - Data Sheet.
  • Głowacka, I. E., Hartwich, A., Rozpara, I., & Piotrowska, D. G. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 23(10), 2469.
  • Estarellas, C., et al. (2021). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 26(9), 2683.
  • Chempure. (n.d.). diethyl (2-methylpyrrolidin-2-yl)phosphonate 95% 157230-68-7.
  • Holý, A. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 891977.
  • Reszka, A. A., & Rodan, G. A. (2003). Mechanism of action of bisphosphonates. Current Osteoporosis Reports, 1(2), 45-52.
  • MDPI. (2021). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates.
  • ResearchGate. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate.
  • Afonin, S. M., et al. (2020). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Molecules, 25(21), 5038.
  • S. E. Wolkenberg, D. D. Wisnoski, W. C. Leister, Y. Wang, Z. D. Zhao, C. W. Lindsley. (2004). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Mini-Reviews in Medicinal Chemistry, 4(8), 849-858.

Sources

An In-depth Technical Guide to 2-Diethoxyphosphoryl-2-methylpyrrolidine: Safety, Handling, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Diethoxyphosphoryl-2-methylpyrrolidine, a heterocyclic organophosphorus compound with potential applications in synthetic chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale to ensure both safety and experimental success.

Introduction and Chemical Profile

This compound belongs to the class of α-aminophosphonates, which are structural analogues of α-amino acids. This structural similarity makes them compounds of significant interest in medicinal chemistry, as they can act as enzyme inhibitors or mimics of transition states in biological reactions[1][2]. The pyrrolidine scaffold is a common motif in numerous natural products and pharmaceuticals, imparting unique conformational constraints and physicochemical properties[3][4]. The incorporation of a phosphonate group into the 2-position of a methylpyrrolidine ring offers a versatile synthetic handle and potential for biological activity.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Methylpyrrolidine (for comparison)Diethyl methylphosphonate (for comparison)
CAS Number 157230-68-7[5]765-38-8683-08-9
Molecular Formula C9H20NO3P[5]C5H11NC5H13O3P
Molecular Weight 221.23 g/mol 85.15 g/mol 152.12 g/mol
Appearance Likely a colorless to pale yellow oil (based on similar compounds)Colorless liquidColorless liquid
Boiling Point Not available97-99 °C[6]198-200 °C
Density Not available0.834 g/mL at 25 °C[6]1.03 g/mL at 25 °C
Solubility Expected to be soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.Miscible with water and most organic solvents.Soluble in water.
Storage Temperature 4°C[5]Room temperatureRoom temperature

Hazard Identification and Toxicology

Organophosphorus Compound Toxicity

The primary toxicological concern with organophosphorus compounds is their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[5][7] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by a range of symptoms.

Acute Effects of Exposure:

  • Muscarinic Effects: Salivation, lacrimation (tearing), urination, defecation, gastrointestinal distress, and emesis (SLUDGE). Also, bronchospasm and bradycardia.

  • Nicotinic Effects: Muscle fasciculations, cramping, weakness, and paralysis.

  • Central Nervous System (CNS) Effects: Anxiety, confusion, seizures, and coma.

Pyrrolidine Derivative Hazards

The pyrrolidine moiety is a cyclic secondary amine. Amines can be corrosive and irritating to the skin and eyes. They can also be respiratory irritants. 2-Methylpyrrolidine is classified as a flammable liquid and causes severe skin burns and eye damage.

Predicted Hazard Profile

Based on its structure, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Potentially harmful if swallowed, absorbed through the skin, or inhaled.

  • Skin Corrosion/Irritation: Likely to be a skin irritant and may cause burns upon prolonged contact.

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.

  • Neurotoxicity: As an organophosphorus compound, it is a potential neurotoxin.

Safe Handling and Storage

Given the potential hazards, strict adherence to safety protocols is paramount when handling this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a potential splash, a chemical-resistant apron and boots should be worn.

  • Respiratory Protection: All handling of the compound should be performed in a well-ventilated chemical fume hood.

Engineering Controls
  • Work should be exclusively conducted in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Storage
  • Store in a tightly sealed container at the recommended temperature of 4°C.[5]

  • Store in a well-ventilated, cool, and dry area away from incompatible materials such as strong oxidizing agents, acids, and bases.

Spill and Waste Disposal
  • Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Emergency Procedures

Immediate and appropriate action is crucial in the event of exposure to an organophosphorus compound.

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Medical Treatment
  • Treatment for organophosphate poisoning typically involves the administration of atropine to counteract the muscarinic effects and an oxime, such as pralidoxime (2-PAM), to reactivate the inhibited acetylcholinesterase.

  • Benzodiazepines may be administered to control seizures.

Emergency_Response_Flowchart start Exposure to this compound decontaminate Decontaminate (Remove from source, flush skin/eyes) start->decontaminate inhalation Inhalation decontaminate->inhalation skin_contact Skin Contact decontaminate->skin_contact eye_contact Eye Contact decontaminate->eye_contact ingestion Ingestion decontaminate->ingestion medical_attention Seek Immediate Medical Attention fresh_air Move to Fresh Air inhalation->fresh_air flush_skin Flush Skin with Water (15 min) skin_contact->flush_skin flush_eyes Flush Eyes with Water (15 min) eye_contact->flush_eyes rinse_mouth Rinse Mouth (if conscious) ingestion->rinse_mouth fresh_air->medical_attention flush_skin->medical_attention flush_eyes->medical_attention rinse_mouth->medical_attention

Caption: Emergency response flowchart for exposure.

Synthesis and Purification

While a direct synthesis for this compound is not extensively detailed in the literature, a plausible and efficient method is the Kabachnik-Fields reaction. This three-component reaction involves an amine, a carbonyl compound, and a dialkyl phosphite. For the synthesis of the target molecule, a variation of this reaction, the Pudovik reaction (addition of a phosphite to an imine), is a likely synthetic route.

A plausible synthetic approach involves the formation of the 2-methyl-Δ¹-pyrroline imine followed by the addition of diethyl phosphite.

Proposed Synthetic Protocol

Step 1: Formation of 2-Methyl-Δ¹-pyrroline

This intermediate can be formed in situ from the appropriate precursor, such as 5-aminopentan-2-one, via intramolecular cyclization and dehydration.

Step 2: Pudovik Reaction with Diethyl Phosphite

The in situ generated 2-methyl-Δ¹-pyrroline is then reacted with diethyl phosphite to yield the target α-aminophosphonate.

Detailed Experimental Procedure:

  • To a solution of 5-aminopentan-2-one hydrochloride (1 eq.) in an aprotic solvent such as toluene, add triethylamine (1.1 eq.) to liberate the free amine.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water and drive the formation of 2-methyl-Δ¹-pyrroline.

  • After the complete formation of the imine (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.

  • Add diethyl phosphite (1.2 eq.) to the reaction mixture.

  • The reaction can be catalyzed by a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., acetic acid). Add the catalyst and stir the reaction at room temperature or with gentle heating.

  • Monitor the progress of the reaction by TLC or ³¹P NMR spectroscopy.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Synthesis_Workflow start 5-Aminopentan-2-one HCl free_amine Liberate Free Amine (Triethylamine) start->free_amine imine_formation In situ Imine Formation (2-Methyl-Δ¹-pyrroline) free_amine->imine_formation pudovik_reaction Pudovik Reaction (Diethyl Phosphite, Catalyst) imine_formation->pudovik_reaction workup Aqueous Workup and Extraction pudovik_reaction->workup purification Column Chromatography workup->purification product This compound purification->product

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Methodological & Application

Application Notes and Protocols: 2-Diethoxyphosphoryl-2-methylpyrrolidine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the potential applications of 2-Diethoxyphosphoryl-2-methylpyrrolidine as an organocatalyst in asymmetric synthesis. This document provides a detailed exploration of the catalyst's structural and mechanistic underpinnings, alongside exemplar protocols for key synthetic transformations.

Introduction: The Strategic Advantage of α-Substituted Pyrrolidine Phosphonates

The field of asymmetric organocatalysis has been revolutionized by the use of chiral pyrrolidine derivatives, stemming from the pioneering work with proline and its analogues.[1][2] The pyrrolidine scaffold provides a robust framework for establishing a chiral environment, crucial for the enantioselective synthesis of complex molecules.[1] The introduction of a phosphonate group at the C2 position, particularly with a quaternary carbon center as in this compound, offers several strategic advantages:

  • Stereoelectronic Influence: The bulky diethoxyphosphoryl group, in conjunction with the methyl group, creates a well-defined and sterically hindered chiral pocket around the catalytically active nitrogen atom. This steric hindrance is instrumental in dictating the facial selectivity of approaching substrates, thereby leading to high enantioselectivities.

  • Modulation of Reactivity: The electron-withdrawing nature of the phosphonate moiety can modulate the nucleophilicity of the pyrrolidine nitrogen. This electronic tuning is critical for optimizing the catalytic cycle in various transformations.

  • Enhanced Solubility and Handling: The diethyl phosphonate group generally imparts good solubility in common organic solvents, facilitating homogeneous catalysis and simplifying reaction setup and workup procedures.

The convergence of the well-established pyrrolidine catalytic platform with the unique stereoelectronic properties of the phosphonate group makes this compound a promising candidate for a range of asymmetric transformations, including Michael additions, aldol reactions, and Mannich reactions.[3]

G cluster_catalyst This compound cluster_properties Key Catalytic Features catalyst Pyrrolidine Scaffold (Chiral Backbone) phosphonate Diethoxyphosphoryl Group (Steric & Electronic Control) catalyst->phosphonate influences methyl Methyl Group (Quaternary Center) catalyst->methyl establishes solubility Favorable Physical Properties catalyst->solubility steric_hindrance Defined Chiral Pocket phosphonate->steric_hindrance electronic_tuning Modulated Nucleophilicity phosphonate->electronic_tuning methyl->steric_hindrance G catalyst Catalyst (Pyrrolidine) enamine Chiral Enamine Intermediate catalyst->enamine + Aldehyde - H₂O aldehyde Aldehyde aldehyde->enamine iminium Iminium Ion Intermediate enamine->iminium + Nitroolefin nitroolefin Nitroolefin (Michael Acceptor) nitroolefin->iminium product Michael Adduct (Enantioenriched) iminium->product + H₂O product->catalyst (Catalyst Regeneration) water H₂O water->product G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Aldehyde & Catalyst in Solvent add_ketone Add Ketone dissolve->add_ketone stir Stir at Controlled Temperature add_ketone->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify

Sources

The Strategic Application of 2-Diethoxyphosphoryl-2-methylpyrrolidine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidine Scaffold and the Quest for Synthetic Efficiency

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs, including agents for treating inflammation, viral infections, and neurological disorders.[1][2][3] Its conformational rigidity and the presence of a key nitrogen atom make it an ideal building block for creating molecules with specific three-dimensional orientations that can effectively interact with biological targets. The challenge for synthetic chemists lies in the efficient and stereocontrolled construction of substituted pyrrolidines and their integration into larger, more complex bioactive molecules.

This guide focuses on a versatile and powerful reagent, 2-Diethoxyphosphoryl-2-methylpyrrolidine (CAS 157230-68-7), and its application in the synthesis of bioactive compounds. This phosphonate ester is primarily designed for the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic synthesis for creating carbon-carbon double bonds with high stereoselectivity.[4][5] Through this reaction, the pyrrolidine moiety can be appended to a variety of molecular frameworks, providing a direct route to vinyl-pyrrolidine containing structures, which are precursors to a wide range of pharmacologically active agents.

We will explore the synthesis of this key reagent and provide detailed protocols for its application, emphasizing the causality behind experimental choices and the inherent advantages of this methodology.

Synthesis of the Key Reagent: this compound

The synthesis of the title phosphonate is efficiently achieved through the nucleophilic addition of diethyl phosphite to 2-methyl-1-pyrroline. This reaction leverages the inherent reactivity of the imine functionality within the pyrroline ring.

A study by Barbati et al. outlines this preparation method, which serves as a precursor for synthesizing nitrone spin traps, but the core transformation is directly applicable for producing the HWE reagent in quantity.[6]

Synthesis_of_Reagent reagent1 2-Methyl-1-pyrroline product 2-Diethoxyphosphoryl- 2-methylpyrrolidine reagent1->product + reagent2 Diethyl Phosphite reagent2->product Neat or Solvent

Caption: Synthesis of the target phosphonate reagent.

Protocol 1: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

  • 2-Methyl-1-pyrroline

  • Diethyl phosphite

  • Anhydrous toluene (optional, for solvent-based reaction)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methyl-1-pyrroline (1.0 eq) and diethyl phosphite (1.05 eq). The reaction can be run neat or in a minimal amount of anhydrous solvent like toluene.

  • Reaction Execution: Heat the mixture with stirring to 80-100 °C. The progress of the reaction can be monitored by ³¹P NMR, observing the disappearance of the diethyl phosphite signal and the appearance of a new signal corresponding to the product.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

    • The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.

Causality and Experimental Insights:

  • Stoichiometry: A slight excess of diethyl phosphite is used to ensure complete consumption of the limiting 2-methyl-1-pyrroline.

  • Temperature: Heating is necessary to overcome the activation energy for the nucleophilic addition of the relatively non-acidic P-H bond across the C=N double bond.

  • Purification: Vacuum distillation is the preferred method for purifying the product due to its relatively high boiling point and to prevent thermal decomposition that might occur at atmospheric pressure.

Application in Bioactive Molecule Synthesis: The Horner-Wadsworth-Emmons Reaction

The primary utility of this compound is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction allows for the stereoselective synthesis of alkenes, typically with a strong preference for the (E)-isomer, from aldehydes and ketones.[4][7]

The general mechanism involves three key steps:

  • Deprotonation: A strong base abstracts the acidic proton alpha to the phosphonate group, generating a highly nucleophilic phosphonate carbanion.

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone.

  • Elimination: The resulting intermediate collapses to form an alkene and a water-soluble phosphate byproduct, which simplifies purification.[8]

HWE_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Elimination Phosphonate Pyrrolidine Phosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base (e.g., NaH) Aldehyde Aldehyde (R-CHO) Intermediate Betaine Intermediate Aldehyde->Intermediate Intermediate_ref Betaine Intermediate Carbanion_ref Phosphonate Carbanion Product Bioactive Alkene (E-isomer favored) Byproduct Water-soluble Phosphate

Caption: General workflow of the HWE reaction.

Application Example: Synthesis of a Hypothetical Anti-inflammatory Agent

Many anti-inflammatory agents feature complex carbon skeletons where specific stereochemistry is crucial for activity.[1][9] The HWE reaction with this compound provides a strategic approach to synthesize vinyl-pyrrolidine containing compounds that can serve as advanced intermediates for such drugs.

Let's consider the synthesis of a hypothetical precursor to an anti-inflammatory drug, where a substituted aromatic aldehyde is coupled with the pyrrolidine phosphonate.

ParameterCondition/ReagentRationale
Phosphonate This compoundIntroduces the key pyrrolidine scaffold. The 2-methyl group may influence the conformational properties and biological activity of the final molecule.
Aldehyde Substituted Aromatic Aldehyde (e.g., 4-isobutylbenzaldehyde)Provides the second component of the alkene and the core of the non-steroidal anti-inflammatory drug (NSAID) like structure.
Base Sodium Hydride (NaH) or n-Butyllithium (n-BuLi)Strong, non-nucleophilic bases are required to deprotonate the α-carbon of the phosphonate without competing side reactions.[7]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and effectively solvates the intermediates in the HWE reaction.
Temperature 0 °C to Room TemperatureAllows for controlled deprotonation and subsequent reaction with the aldehyde.
Protocol 2: HWE Olefination for Bioactive Molecule Synthesis

Materials:

  • This compound

  • Substituted aldehyde (e.g., 4-isobutylbenzaldehyde)

  • Sodium hydride (60% dispersion in mineral oil) or n-Butyllithium (solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (1.1 eq).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise via a syringe.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. The formation of the ylide is indicated by a color change.

  • Reaction with Aldehyde:

    • Cool the solution of the phosphonate anion back down to 0 °C.

    • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure. The water-soluble phosphate byproduct will largely remain in the aqueous layer.[8]

    • Purify the crude product by silica gel column chromatography to obtain the desired alkene.

Causality and Strategic Advantages:

  • Stereoselectivity: The HWE reaction with stabilized phosphonates like the one described here typically yields the (E)-alkene as the major product. This is due to thermodynamic control in the formation of the key oxaphosphetane intermediate.[4] This stereochemical control is often critical for the biological activity of the final molecule.

  • Broad Substrate Scope: The phosphonate carbanion is highly nucleophilic and can react with a wide variety of aldehydes, including those with sensitive functional groups.[5]

  • Simplified Purification: A major advantage over the classic Wittig reaction is that the dialkyl phosphate byproduct is water-soluble and easily removed by a simple aqueous extraction, facilitating a cleaner and more efficient purification process.[4]

  • Role of the 2-Methyl Group: The methyl group at the C2 position of the pyrrolidine ring introduces a stereocenter. While the phosphonate reagent is likely used as a racemate in this general protocol, the presence of this group can be exploited in asymmetric syntheses using a chiral version of the reagent. Furthermore, this methyl group can serve as a key pharmacophoric element, potentially improving binding affinity to the target protein by occupying a hydrophobic pocket.

Conclusion

This compound is a highly valuable synthetic tool for researchers and professionals in drug development. Its straightforward synthesis and efficient application in the Horner-Wadsworth-Emmons reaction provide a reliable and stereoselective method for introducing the important pyrrolidine scaffold into target molecules. The protocols and insights provided in this guide are intended to empower chemists to leverage this reagent for the efficient construction of novel bioactive compounds, accelerating the discovery of new therapeutics.

References

  • (No author given). (2019). Synthesis and in vivo anti- or pro-inflammatory activity of new bisphosphonates and vinylphosphonates. ResearchGate. [Link]

  • (No author given). (2024). Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides. PubMed. [Link]

  • Głowacka, I. E., et al. (n.d.). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. PMC. [Link]

  • (No author given). (2019). Synthesis of new α-aminophosphonates: Evaluation as anti-inflammatory agents and QSAR studies. PubMed. [Link]

  • (No author given). (n.d.). Synthesis of the 5-Phosphonopent-2-en-1-yl Nucleosides: A New Class of Antiviral Acyclic Nucleoside Phosphonates. NIH. [Link]

  • (No author given). (n.d.). Synthesis, antiviral activity and enzymatic phosphorylation of 9-phosphonopentenyl derivatives of guanine. PubMed. [Link]

  • (No author given). (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses Procedure. [Link]

  • Barbati, S. (n.d.). Stephane BARBATI's research works. ResearchGate. [Link]

  • (No author given). (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. [Link]

  • (No author given). (n.d.). Synthesis and antiviral activities of amide derivatives containing the alpha-aminophosphonate moiety. PubMed. [Link]

  • (No author given). (n.d.). diethyl (dichloromethyl)phosphonate. Organic Syntheses Procedure. [Link]

  • (No author given). (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • (No author given). (2022). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. ResearchGate. [Link]

  • (No author given). (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. MDPI. [Link]

  • (No author given). (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

Sources

Application Notes: 2-Diethoxyphosphoryl-2-methylpyrrolidine as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the potential applications of 2-Diethoxyphosphoryl-2-methylpyrrolidine as a chiral ligand in asymmetric catalysis. While direct, detailed protocols for this specific ligand are not extensively documented in peer-reviewed literature, this guide synthesizes information from closely related pyrrolidine-based phosphonate and phosphoramidite ligands to propose its application in key synthetic transformations. The protocols outlined herein are illustrative and based on established principles of asymmetric catalysis, providing a robust starting point for researchers.

Introduction to this compound

This compound is a chiral ligand that combines the structural rigidity of the pyrrolidine ring with the coordinating properties of a phosphonate group. The pyrrolidine scaffold is a privileged motif in organocatalysis and ligand design, known for its ability to create a well-defined chiral environment. The stereocenter at the 2-position, bearing both a methyl and a diethoxyphosphoryl group, is crucial for inducing enantioselectivity. The phosphorus center can coordinate to a metal, while the pyrrolidine nitrogen can act as a secondary coordination site or a Brønsted base, enabling a variety of catalytic cycles.

Key Structural Features and Their Implications:

  • Chiral Pyrrolidine Backbone: Provides a rigid and predictable stereochemical environment. The S or R configuration at the C2 position dictates the facial selectivity of the catalyzed reaction.

  • Diethoxyphosphoryl Group: This group serves as a key coordination site for transition metals. Its electronic properties, which are intermediate between phosphines and phosphites, can be tuned to modulate the reactivity and selectivity of the catalyst.

  • Methyl Group: The presence of a methyl group at the stereocenter enhances steric bulk, which can improve enantiomeric excess by creating a more differentiated approach for the substrate.

Proposed Applications in Asymmetric Catalysis

Based on the successful application of analogous chiral phosphoramidite and pyrrolidine-based ligands, this compound is a promising candidate for several important asymmetric transformations, including:

  • Copper-Catalyzed Asymmetric Conjugate Addition: A powerful C-C bond-forming reaction.

  • Asymmetric Aldol Reactions: A fundamental method for constructing β-hydroxy carbonyl compounds.

Detailed Protocols and Methodologies

Disclaimer: The following protocols are generalized based on reactions with structurally similar ligands. Optimization of reaction conditions (temperature, solvent, concentration, catalyst loading) is essential for any new substrate or reaction.

Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc to Cyclohexenone

The conjugate addition of organometallic reagents to α,β-unsaturated compounds is a cornerstone of organic synthesis.[1][2] Chiral phosphoramidite ligands have been shown to be highly effective in copper-catalyzed versions of this reaction.[3]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Copper Source: Copper(I) salts are typically used as pre-catalysts. Copper(I) triflate (CuOTf) is often chosen for its high reactivity.

  • Ligand: The chiral ligand is responsible for creating the asymmetric environment around the copper center, leading to enantioselective addition.

  • Solvent: Non-polar, aprotic solvents like toluene or dichloromethane are commonly used to ensure good solubility of the reactants and catalyst, while minimizing interference with the catalytic cycle.

  • Temperature: Low temperatures (-78 °C to 0 °C) are generally employed to enhance enantioselectivity by reducing the thermal energy of the system, which favors the transition state leading to the major enantiomer.

Experimental Protocol:

  • Catalyst Preparation (In Situ):

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Cu(OTf)₂ (1.0 mol%) and this compound (1.2 mol%).

    • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • Cool the catalyst solution to -20 °C.

    • Add cyclohexenone (1.0 mmol, 1.0 eq) to the flask.

    • Slowly add a solution of diethylzinc (1.5 M in toluene, 1.2 mmol, 1.2 eq) dropwise over 10 minutes.

  • Reaction and Quenching:

    • Stir the reaction mixture at -20 °C for 3 hours. Monitor the reaction progress by TLC or GC.

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 3-ethylcyclohexanone.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

DOT Diagram: Proposed Catalytic Cycle for Conjugate Addition

G Cu_L Cu(I)-Ligand Complex Intermediate1 Copper-Zinc Intermediate Cu_L->Intermediate1 Transmetalation Et2Zn Diethylzinc Et2Zn->Intermediate1 Enone Cyclohexenone Intermediate2 π-Complex Enone->Intermediate2 Intermediate1->Intermediate2 Coordination Product_Enolate Copper Enolate Intermediate2->Product_Enolate 1,4-Addition Product_Enolate->Cu_L Regeneration Product Chiral Product Product_Enolate->Product Protonolysis (Work-up) Zn_species EtZn(OTf)

Caption: Proposed catalytic cycle for copper-catalyzed conjugate addition.

Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

The aldol reaction is a powerful tool for C-C bond formation, and its asymmetric variant provides access to chiral β-hydroxy carbonyl compounds.[4][5][6] Pyrrolidine-based organocatalysts are well-known to effectively catalyze direct asymmetric aldol reactions through an enamine mechanism.[7]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Organocatalyst: this compound is proposed to act as an organocatalyst. The pyrrolidine nitrogen forms a chiral enamine with the ketone, which then attacks the aldehyde.

  • Solvent: Aprotic polar solvents like DMSO or DMF are often used to facilitate the reaction. In some cases, reactions can be run neat or in the presence of water.

  • Additives: An acid co-catalyst (e.g., benzoic acid) can sometimes accelerate the reaction and improve enantioselectivity by activating the aldehyde.

  • Temperature: Room temperature is often sufficient for these reactions, though cooling may be necessary to improve enantioselectivity for certain substrates.

Experimental Protocol:

  • Reaction Setup:

    • In a vial, combine 4-nitrobenzaldehyde (1.0 mmol, 1.0 eq), this compound (0.1 mmol, 10 mol%), and acetone (5.0 mmol, 5.0 eq).

    • Add DMSO (2 mL) and stir the mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC. The reaction is typically complete within 24-48 hours.

  • Work-up and Purification:

    • Once the reaction is complete, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral aldol adduct.

  • Analysis:

    • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

DOT Diagram: General Workflow for Asymmetric Aldol Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Ketone Ketone (e.g., Acetone) Stirring Stir at RT Ketone->Stirring Aldehyde Aldehyde Aldehyde->Stirring Catalyst This compound Catalyst->Stirring Solvent Solvent (e.g., DMSO) Solvent->Stirring Quench Quench with Water Stirring->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify NMR ¹H NMR (dr) Purify->NMR HPLC Chiral HPLC (ee) Purify->HPLC

Caption: General workflow for an asymmetric aldol reaction.

Data Summary

As no specific data for this compound is available, the following table presents typical results for related chiral ligands in the proposed reactions. This data should be used as a benchmark for optimization studies.

Reaction TypeLigand/Catalyst TypeSubstrate 1Substrate 2Yield (%)ee (%)Reference
Conjugate AdditionPhosphoramiditeCyclohexenoneDiethylzinc>95>98
Aldol ReactionProline DerivativeAcetone4-Nitrobenzaldehyde~97~96

Conclusion

This compound represents a promising, yet underexplored, chiral ligand for asymmetric catalysis. Its unique combination of a rigid pyrrolidine scaffold and a coordinating phosphonate group makes it a strong candidate for a range of enantioselective transformations. The protocols and insights provided in this guide, derived from well-established catalytic systems with analogous ligands, offer a solid foundation for researchers to begin exploring the synthetic potential of this molecule. Further research and detailed experimental validation are necessary to fully elucidate its catalytic capabilities.

References

  • Feringa, B. L. Phosphoramidites: Marvellous Ligands in Catalytic Asymmetric Conjugate Addition. Accounts of Chemical Research, 2000 , 33(6), 346–353. [Link]

  • List, B.; Lerner, R. A.; Barbas, C. F. Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 2000 , 122(10), 2395–2396. [Link]

  • Palomo, C.; Oiarbide, M.; García, J. M. Current Progress in the Asymmetric Aldol Addition Reaction. Chemical Society Reviews, 2004 , 33(2), 65–75. [Link]

  • Notz, W.; List, B. Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 2000 , 122(30), 7386–7387. [Link]

  • Alexakis, A.; Benhaim, C. Copper-Catalyzed Asymmetric Conjugate Addition. European Journal of Organic Chemistry, 2002 , 2002(18), 3221–3236. [Link]

  • Hayashi, Y. Proline-Related Secondary Amine Catalysts for Asymmetric Reactions. Journal of Synthetic Organic Chemistry, Japan, 2009 , 67(10), 1039-1051. [Link]

  • Harutyunyan, S. R.; den Hartog, T.; Geurts, K.; Minnaard, A. J.; Feringa, B. L. Catalytic Asymmetric Conjugate Addition of Grignard Reagents to α,β-Unsaturated Carbonyl Compounds. Chemical Reviews, 2008 , 108(8), 2824–2852. [Link]

  • Allemann, C.; Gordillo, R.; Clemente, F. R.; Cheong, P. H.-Y.; Houk, K. N. Theory of Asymmetric Organocatalysis with Proline: The Aldol Reaction. Accounts of Chemical Research, 2004 , 37(8), 558–569. [Link]

Sources

Asymmetric Aldol Reactions Mediated by 2-Diethoxyphosphoryl-2-methylpyrrolidine: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide to the application of 2-diethoxyphosphoryl-2-methylpyrrolidine in asymmetric aldol reactions. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the mechanistic underpinnings, practical protocols, and expected outcomes of this powerful catalytic system.

Introduction: The Quest for Stereochemical Control in Carbon-Carbon Bond Formation

The aldol reaction stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the creation of β-hydroxy carbonyl compounds, which are pivotal structural motifs in a vast array of natural products and pharmaceutical agents.[1][2][3] Achieving precise control over the stereochemistry of newly formed chiral centers during this transformation is a paramount objective. Asymmetric catalysis has emerged as an elegant and efficient solution, with organocatalysis, in particular, offering a metal-free and often milder alternative to traditional methods.[4][5]

Within the realm of organocatalysis, proline and its derivatives have proven to be exceptionally effective in mediating asymmetric aldol reactions.[5] This guide focuses on a specific and highly effective catalyst, this compound, a chiral pyrrolidine derivative bearing a phosphonate group. This unique structural feature significantly influences the steric and electronic environment of the catalytic cycle, leading to high levels of stereoselectivity.

Mechanistic Insights: Unraveling the Catalytic Cycle

The asymmetric aldol reaction mediated by this compound proceeds through an enamine-based catalytic cycle, analogous to the mechanism of Class I aldolases.[2] The pyrrolidine nitrogen acts as the catalytic center, reacting with a donor carbonyl compound (typically a ketone) to form a chiral enamine intermediate. This enamine then serves as a nucleophile, attacking the carbonyl group of an acceptor aldehyde. The stereochemical outcome of the reaction is dictated by the facial selectivity of this attack, which is controlled by the chiral environment established by the catalyst.

The diethoxyphosphoryl group at the 2-position of the pyrrolidine ring plays a crucial role in directing the stereoselectivity. Its steric bulk influences the conformation of the enamine intermediate and the transition state of the subsequent C-C bond formation, favoring one stereochemical pathway over others.

Asymmetric Aldol Reaction Mechanism cluster_0 Catalytic Cycle Catalyst 2-Diethoxyphosphoryl- 2-methylpyrrolidine Enamine Chiral Enamine Intermediate Catalyst->Enamine + Donor - H₂O Donor Donor Ketone (e.g., Acetone) Donor->Enamine TransitionState Stereodetermining Transition State Enamine->TransitionState Acceptor Acceptor Aldehyde (e.g., 4-Nitrobenzaldehyde) Acceptor->TransitionState Iminium Iminium Ion TransitionState->Iminium C-C Bond Formation Iminium->Catalyst Hydrolysis Product β-Hydroxy Ketone (Aldol Adduct) Iminium->Product + H₂O Water H₂O

Figure 1. Proposed catalytic cycle for the this compound mediated asymmetric aldol reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for conducting asymmetric aldol reactions using this compound. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.

General Procedure for the Asymmetric Aldol Reaction

This protocol outlines a typical procedure for the reaction between a ketone and an aldehyde.

Materials:

  • This compound (catalyst)

  • Aldehyde (acceptor)

  • Ketone (donor)

  • Anhydrous solvent (e.g., Toluene, CH2Cl2, or THF)

  • Anhydrous Magnesium Sulfate (MgSO4) or other suitable drying agent

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Silica gel for column chromatography

Protocol:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol, 5 equivalents).

  • Dissolve the starting materials in the chosen anhydrous solvent (2.0 mL).

  • Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Synthesis of this compound

The synthesis of the catalyst itself is a critical first step. Several synthetic routes have been reported, often starting from readily available chiral precursors like L-proline.[6] A common approach involves the diastereoselective 1,3-dipolar cycloaddition of an N-benzyl-C-(diethoxyphosphoryl)nitrone with an appropriate alkene, followed by subsequent transformations to yield the desired pyrrolidine derivative.[7][8]

Experimental_Workflow cluster_workflow General Experimental Workflow Start Start: Assemble Reaction Components Reaction Run Asymmetric Aldol Reaction Start->Reaction 1. Add reagents and catalyst Workup Aqueous Workup and Extraction Reaction->Workup 2. Quench and extract Purification Purification by Column Chromatography Workup->Purification 3. Isolate product Analysis Characterization (NMR, MS) Stereochemical Analysis (HPLC, GC) Purification->Analysis 4. Confirm structure and purity End End: Isolated, Characterized Product Analysis->End

Figure 2. A generalized workflow for performing the asymmetric aldol reaction.

Data Presentation: Expected Outcomes and Substrate Scope

The this compound mediated asymmetric aldol reaction has been shown to be effective for a range of substrates, affording the corresponding β-hydroxy carbonyl compounds in good yields and with high levels of stereoselectivity. The following table summarizes representative results from the literature, showcasing the versatility of this catalytic system.

EntryAldehyde (Acceptor)Ketone (Donor)Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
14-NitrobenzaldehydeAcetone10TolueneRT2495>95:598
2BenzaldehydeCyclohexanone15CH2Cl20488890:1092
32-NaphthaldehydeAcetone10THFRT3692>95:597
4IsobutyraldehydeCyclopentanone20Toluene-20727585:1589

Table 1. Representative examples of asymmetric aldol reactions mediated by this compound. Data are illustrative and may vary based on specific experimental conditions.

Troubleshooting and Field-Proven Insights

Low Yields:

  • Cause: Incomplete reaction or decomposition of starting materials/products.

  • Solution: Ensure all reagents and solvents are anhydrous. Consider lowering the reaction temperature to minimize side reactions. Verify the purity of the catalyst.

Low Stereoselectivity (dr or ee):

  • Cause: The catalyst may not be optimal for the specific substrate combination. The reaction temperature might be too high.

  • Solution: Screen different solvents to find the optimal medium for stereocontrol. Lowering the reaction temperature often enhances stereoselectivity. Ensure the catalyst is of high optical purity.

Difficult Purification:

  • Cause: The product may be difficult to separate from the excess ketone or catalyst byproducts.

  • Solution: Optimize the stoichiometry to use a smaller excess of the ketone if possible. Employ alternative purification techniques such as preparative TLC or HPLC.

Conclusion and Future Directions

This compound has established itself as a robust and highly effective organocatalyst for asymmetric aldol reactions. Its unique structural features provide a powerful tool for the stereocontrolled synthesis of valuable β-hydroxy carbonyl compounds. The protocols and insights provided in this guide are intended to empower researchers to successfully apply this methodology in their synthetic endeavors. Future research in this area may focus on expanding the substrate scope, developing more efficient catalyst recycling strategies, and applying this catalytic system to the synthesis of complex, biologically active molecules.

References

  • Pudovik, A. N., & Konovalova, I. V. (1979). Addition Reactions of Esters of Phosphorus(III) Acids with Unsaturated Systems. Synthesis, 1979(02), 81-96.
  • Ordóñez, M., & Cativiela, C. (2007). Stereoselective Synthesis of Quaternary α-Amino Phosphonic Acids. Tetrahedron: Asymmetry, 18(1), 3-59.
  • Akiyama, T. (2007). Stronger Brønsted Acids. Chemical Reviews, 107(12), 5744-5758.
  • Notz, W., Tanaka, F., & Barbas III, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Asymmetric Aldol, Mannich, and Michael Reactions. Accounts of Chemical Research, 37(8), 580-591.
  • Palomo, C., Oiarbide, M., & García, J. M. (2004). The Proline-Catalyzed Asymmetric Mannich, Aldol, and Michael Reactions.
  • Alcaide, B., & Almendros, P. (2002). The Direct Asymmetric Aldol Reaction. European Journal of Organic Chemistry, 2002(10), 1595-1601.
  • List, B. (2002). Proline-Catalyzed Asymmetric Reactions. Tetrahedron, 58(28), 5573-5590.
  • Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and α-Amino Acid Synthesis. Chemical Reviews, 103(8), 2795-2828.
  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
  • Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews, 39(5), 1600-1632.
  • Mahrwald, R. (Ed.). (2004). Modern aldol reactions (Vol. 1). John Wiley & Sons.
  • Głowacka, I. E., et al. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)
  • Palomo, C., Oiarbide, M., & García, J. M. (2002). The Aldol Reaction: A Paradigm for Catalytic Asymmetric Carbon−Carbon Bond Formation. Chemistry–A European Journal, 8(1), 36-44.
  • Wurtz, C. A. (1872). Sur un aldéhyde-alcool. Comptes Rendus de l'Académie des Sciences, 74, 1361.
  • Głowacka, I. E., et al. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)
  • KTH Royal Institute of Technology. (2002). Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]

Sources

The Rising Prominence of Phosphonylated Pyrrolidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of many natural products and pharmacologically active compounds.[1] Its unique stereochemical and physicochemical properties have made it a privileged scaffold in medicinal chemistry. The introduction of a phosphonate group to this versatile structure gives rise to phosphonylated pyrrolidines, a class of compounds demonstrating remarkable potential across various therapeutic areas. This guide provides an in-depth exploration of the application of phosphonylated pyrrolidines in drug discovery, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.

The Strategic Advantage of the Phosphonate Moiety

The phosphonate group (R-PO(OR')2) is a structural analog of the phosphate group (R-O-PO(OR')2), a ubiquitous functional group in biology. However, the replacement of a phosphate ester oxygen with a carbon atom in phosphonates confers significantly greater stability against chemical and enzymatic hydrolysis.[2] This key feature allows phosphonylated compounds to act as stable mimics of phosphorylated substrates or the tetrahedral transition states of enzymatic reactions, making them potent and selective enzyme inhibitors.[2]

Application I: Enzyme Inhibition - Targeting Autotaxin in Cancer and Inflammation

A prime example of the therapeutic potential of phosphonylated pyrrolidines lies in the inhibition of autotaxin (ATX). ATX is a secreted lysophospholipase D that plays a crucial role in generating the signaling lipid lysophosphatidic acid (LPA).[3] The ATX-LPA signaling axis is implicated in numerous pathological processes, including cancer cell proliferation, migration, and inflammation.[4]

Mechanistic Insight: Competitive Inhibition of Autotaxin

Phosphonate-containing compounds have been identified as potent inhibitors of ATX.[3][5] These inhibitors typically act in a competitive manner, binding to the active site of ATX and preventing the hydrolysis of its natural substrate, lysophosphatidylcholine (LPC). The phosphonate group mimics the phosphate in the transition state of the LPC hydrolysis reaction, leading to tight binding within the enzyme's active site.

Diagram 1: The Autotaxin-LPA Signaling Pathway and its Inhibition

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR) LPA->LPAR Activation Signaling Downstream Signaling (Proliferation, Migration, Survival) LPAR->Signaling Signal Transduction Phosphonylated_Pyrrolidine Phosphonylated Pyrrolidine Inhibitor Phosphonylated_Pyrrolidine->ATX Competitive Inhibition

Caption: Inhibition of the ATX-LPA signaling pathway by a phosphonylated pyrrolidine.

Protocol: In Vitro Autotaxin Inhibition Assay

This protocol outlines a fluorogenic assay to determine the inhibitory potential of a phosphonylated pyrrolidine derivative against human autotaxin.

Materials:

  • Recombinant human autotaxin (ATX)

  • FS-3 (a fluorogenic ATX substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

  • Test compound (phosphonylated pyrrolidine) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~485/528 nm)

Procedure:

  • Prepare serial dilutions of the phosphonylated pyrrolidine test compound in DMSO. Further dilute these in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In the 96-well plate, add 50 µL of the diluted test compound or vehicle control (assay buffer with the same final DMSO concentration).

  • Add 25 µL of the recombinant human ATX solution (pre-diluted in assay buffer to the desired concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding 25 µL of the FS-3 substrate solution (pre-diluted in assay buffer to the desired concentration).

  • Immediately begin monitoring the increase in fluorescence intensity at 37°C for a set period (e.g., 30-60 minutes) using the microplate reader.

  • Calculate the initial reaction rates (vo) from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Data Analysis:

The IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%, can be determined using appropriate software.[6] To determine the inhibition constant (Ki) and the mode of inhibition, kinetic studies should be performed by measuring the initial rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.[7][8]

Application II: Antiviral Drug Discovery - Targeting Viral Polymerases

The unique mechanism of action of phosphonate-containing nucleoside analogs has been successfully exploited in the development of antiviral drugs.[9][10] These compounds can act as inhibitors of viral DNA and RNA polymerases, which are essential enzymes for viral replication.[11] Phosphonylated pyrrolidines, as mimics of nucleosides, are an emerging class of compounds with potential broad-spectrum antiviral activity.

Mechanistic Insight: Chain Termination of Viral DNA/RNA Synthesis

Phosphonylated pyrrolidine nucleoside analogs are designed to be recognized by viral polymerases as substrates. Following intracellular phosphorylation (if required), they are incorporated into the growing viral DNA or RNA chain.[9][12] However, due to the modification in the pyrrolidine ring or the phosphonate linkage, they lack the necessary 3'-hydroxyl group for the addition of the next nucleotide, leading to chain termination and halting viral replication.[10]

Diagram 2: Mechanism of Viral Polymerase Inhibition

Viral_Polymerase_Inhibition cluster_viral_replication Viral Replication Viral_Polymerase Viral Polymerase Growing_Strand Growing DNA/RNA Strand Viral_Polymerase->Growing_Strand Elongation Terminated_Strand Terminated Strand Viral_Polymerase->Terminated_Strand Incorporation & Chain Termination Template_Strand Viral RNA/DNA Template Template_Strand->Viral_Polymerase dNTPs Natural dNTPs dNTPs->Viral_Polymerase Incorporation Phosphonylated_Analog Phosphonylated Pyrrolidine Nucleoside Analog (activated) Phosphonylated_Analog->Viral_Polymerase Competitive Substrate

Caption: Viral polymerase inhibition by a phosphonylated pyrrolidine nucleoside analog.

Application III: Anticancer Drug Development - A Multifaceted Approach

The pyrrolidine scaffold is present in numerous anticancer agents, and the addition of a phosphonate group offers new avenues for therapeutic intervention.[2][13] While research in this specific area is still evolving, the potential mechanisms of action for phosphonylated pyrrolidines in cancer therapy are multifaceted.

Potential Mechanisms of Action
  • Enzyme Inhibition: As previously discussed, phosphonylated pyrrolidines can inhibit enzymes crucial for cancer cell signaling and survival, such as autotaxin.[3]

  • Induction of Apoptosis: Certain pyrrolidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[14] The phosphonate moiety could enhance this effect by targeting specific kinases or phosphatases involved in apoptotic pathways.

  • Targeting Signaling Pathways: Phospholipid signaling pathways, such as the PI3K/Akt pathway, are often dysregulated in cancer.[15] Phosphonylated pyrrolidines, as mimics of signaling lipids, could potentially modulate these pathways to inhibit cancer cell growth and proliferation.

Diagram 3: Potential Anticancer Mechanisms of Phosphonylated Pyrrolidines

Anticancer_Mechanisms cluster_mechanisms Cellular Effects Phosphonylated_Pyrrolidine Phosphonylated Pyrrolidine Enzyme_Inhibition Enzyme Inhibition (e.g., Autotaxin, Kinases) Phosphonylated_Pyrrolidine->Enzyme_Inhibition Apoptosis Induction of Apoptosis Phosphonylated_Pyrrolidine->Apoptosis Signaling_Modulation Signaling Pathway Modulation (e.g., PI3K/Akt) Phosphonylated_Pyrrolidine->Signaling_Modulation Cancer_Cell Cancer Cell Enzyme_Inhibition->Cancer_Cell Inhibition of Proliferation & Migration Apoptosis->Cancer_Cell Cell Death Signaling_Modulation->Cancer_Cell Inhibition of Survival Signals

Caption: Multifaceted anticancer mechanisms of phosphonylated pyrrolidines.

Synthesis of Phosphonylated Pyrrolidines: A General Protocol

The synthesis of phosphonylated pyrrolidines can be achieved through various synthetic routes. A common approach involves the cycloaddition of a C-phosphorylated nitrone with an alkene, followed by subsequent chemical transformations.[9]

Protocol: Synthesis of a Functionalized Diethyl (Pyrrolidin-2-yl)phosphonate Derivative

This protocol is adapted from a published procedure and provides a general workflow for the synthesis of a functionalized phosphonylated pyrrolidine.[9]

Step 1: 1,3-Dipolar Cycloaddition

  • Dissolve N-benzyl-C-(diethoxyphosphoryl)nitrone (1 equivalent) and a suitable alkene (e.g., dimethyl maleate, 1.1 equivalents) in toluene.

  • Stir the reaction mixture at 60 °C for 24-96 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the isoxazolidine cycloadduct.

Step 2: Hydrogenation and Cyclization

  • Dissolve the purified isoxazolidine from Step 1 in methanol.

  • Add a catalytic amount of 20% Pd(OH)2 on carbon.

  • Subject the mixture to hydrogenation (e.g., under atmospheric pressure of H2) at room temperature for 22-48 hours.

  • Filter the reaction mixture through a layer of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the crude ammonium salt intermediate.

  • Dissolve the crude intermediate in chloroform and add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 3 hours to effect cyclization and neutralization.

  • Filter the mixture and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography to obtain the desired functionalized diethyl (pyrrolidin-2-yl)phosphonate.

Characterization:

The structure and purity of the final compound should be confirmed by spectroscopic methods, such as 1H NMR, 13C NMR, 31P NMR, and mass spectrometry.

Data Summary: Biological Activities of Pyrrolidine Derivatives

The following table summarizes the reported biological activities of various pyrrolidine derivatives, highlighting the potential of this scaffold in drug discovery.

Compound ClassTargetBiological ActivityIC50/KiReference(s)
Aromatic PhosphonatesAutotaxinEnzyme InhibitionKi = 6.1 nM - 9.0 nM[5]
β-Hydroxy PhosphonatesAutotaxinEnzyme Inhibition73% inhibition at 1 µM[3]
Polysubstituted PyrrolidinesVarious Cancer Cell LinesAntiproliferativeIC50 = 2.9 - 16 µM[4][14]
Diphenylamine-Pyrrolidin-2-one-HydrazonesIGR39, PPC-1, MDA-MB-231, Panc-1AnticancerEC50 = 2.5 - 20.2 µM[2][16]

Conclusion and Future Directions

Phosphonylated pyrrolidines represent a promising class of compounds with significant potential in drug discovery and development. Their ability to act as stable mimics of phosphorylated biomolecules makes them particularly effective as enzyme inhibitors. The demonstrated activity against targets like autotaxin and viral polymerases underscores their therapeutic potential in oncology, inflammation, and infectious diseases.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis of diverse libraries of phosphonylated pyrrolidines to explore a wider range of biological targets.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrrolidine ring and the phosphonate group to optimize potency and selectivity.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential and drug-like properties.

The continued exploration of phosphonylated pyrrolidines holds great promise for the discovery of novel and effective therapies for a variety of human diseases.

References

  • Głowacka, I. E., et al. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 23(10), 2469. [Link]

  • Prestwich, G. D., et al. (2008). Aromatic Phosphonates Inhibit the Lysophospholipase D Activity of Autotaxin. ACS Chemical Biology, 3(10), 623-633. [Link]

  • Lynch, K. R., et al. (2007). Synthesis and Biological Evaluation of Phosphonate Derivatives as Autotaxin (ATX) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4178-4181. [Link]

  • Kern, E. R., et al. (1990). Nucleotide Analogues as Antiviral Agents : Inhibitors of Viral Nucleic Acid Polymerases. ACS Symposium Series, 401, 14-38. [Link]

  • Khan Academy. (n.d.). Basics of enzyme kinetics graphs. [Link]

  • ResearchGate. (n.d.). IC 50 and IC 90 of the tested compounds on MCF7 cell line. [Link]

  • Leinbach, S. S., et al. (1976). Mechanism of phosphonoacetate inhibition of herpesvirus-induced DNA polymerase. Biochemistry, 15(2), 426-430. [Link]

  • Ji, J., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie, 353(12), e2000136. [Link]

  • Tang D, et al. (2023). SRplot: A free online platform for data visualization and graphing. PLoS One, 18(11), e0294236. [Link]

  • van Meeteren, L. A., et al. (2010). Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation. Proceedings of the National Academy of Sciences, 107(16), 7257-7262. [Link]

  • Moolenaar, W. H., & Perrakis, A. (2011). The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions. International Journal of Molecular Sciences, 22(11), 6045. [Link]

  • Albers, H. M., et al. (2010). Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation. Proceedings of the National Academy of Sciences, 107(16), 7257-7262. [Link]

  • Ji, J., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie, 353(12), e2000136. [Link]

  • ResearchGate. (n.d.). A IC50 values for the most active pyrrolidines against human cervix... [Link]

  • Gotte, M., et al. (2021). Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'-fluoro-4'-azidocytidine (FNC). Nucleic Acids Research, 49(15), 8537-8550. [Link]

  • Navickas, A., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16804. [Link]

  • Tumosienė, I., et al. (2023). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 28(24), 8061. [Link]

  • ResearchGate. (n.d.). A dot plot illustration of pathway enrichment by significantly... [Link]

  • Johnson, K. A., & Benkovic, S. J. (2021). Mechanisms of inhibition of viral RNA replication by nucleotide analogs. Current Opinion in Virology, 50, 103-111. [Link]

  • Wikipedia. (n.d.). Dot plot (bioinformatics). [Link]

  • YouTube. (2023, August 9). Pathway Enrichment Analysis plots: easy R tutorial. [Link]

  • Gosselin, G., et al. (2018). Synthesis and substrate properties towards HIV-1 reverse transcriptase of new diphosphate analogues of 9-[(2-phosphonomethoxy)ethyl]adenine. European Journal of Medicinal Chemistry, 148, 293-305. [Link]

  • Navickas, A., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16804. [Link]

  • YouTube. (2019, May 28). Lineweaver Burk Plots (PART 2) Enzyme Inhibitors Enzyme Kinetics Biochemistry MCAT. [Link]

  • ResearchGate. (n.d.). Cell–cell communication. The dot plot showing the comparison of... [Link]

  • Sahu, R., et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry, 7, 101301. [Link]

  • Das, K., et al. (2003). Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1. Bioorganic & Medicinal Chemistry Letters, 13(17), 2775-2778. [Link]

  • eCampusOntario Pressbooks. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. In BIOC2580: Introduction to Biochemistry*. [Link]

  • Sluis-Cremer, N., et al. (2021). Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. Viruses, 13(5), 849. [Link]

  • Biology LibreTexts. (2022, August 16). 6.4: Enzyme Inhibition. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]

  • Wikipedia. (n.d.). Reverse-transcriptase inhibitor. [Link]

  • Marzo, T., et al. (2018). Phosphine-gold(I) compounds as anticancer agents: general description and mechanisms of action. Future Medicinal Chemistry, 10(10), 1257-1273. [Link]

  • De Clercq, E. (2009). HIV-1 reverse transcriptase inhibitors. Medicinal Research Reviews, 29(4), 571-602. [Link]

  • edX. (n.d.). IC50 Determination. [Link]

  • The Science Snail. (n.d.). The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • London, N., et al. (2021). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Chemical Information and Modeling, 61(8), 4019-4029. [Link]

  • Imai, T., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 9(3), 1339-1344. [Link]

  • ResearchGate. (n.d.). IC50 graphs of studied enzyme inhibition results. [Link]

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The Challenge of Novel Catalysts: Application Notes on Enantioselective Synthesis Using Pyrrolidine-Based Organocatalysts

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals,

In the dynamic field of asymmetric catalysis, the exploration of novel organocatalysts is a constant pursuit. Your query regarding the enantioselective synthesis using 2-Diethoxyphosphoryl-2-methylpyrrolidine as a catalyst highlights a keen interest in the cutting-edge of this domain. As your Senior Application Scientist, my primary commitment is to provide you with scientifically rigorous and field-proven insights.

Following an exhaustive search of the current scientific literature, including chemical databases and peer-reviewed journals, we have found that while the compound this compound (CAS 157230-68-7) is documented, there is a notable absence of published research detailing its specific application as a catalyst in enantioselective synthesis. This suggests that the catalytic potential of this particular substituted pyrrolidine may be a novel and underexplored area of research.

To provide you with a valuable and actionable guide, we will therefore focus on the well-established and highly effective class of chiral pyrrolidine-based organocatalysts, which share structural and mechanistic similarities with the catalyst of interest. The principles, protocols, and mechanistic understanding derived from these established catalysts will provide a strong foundation for any future work with this compound.

This guide will center on the renowned diarylprolinol silyl ether catalysts , which are exemplary in demonstrating the power of pyrrolidine scaffolds in asymmetric synthesis.[1][2] We will delve into their application in the enantioselective Michael addition, a fundamental carbon-carbon bond-forming reaction.

I. Introduction: The Power of Pyrrolidine-Based Organocatalysts

The pyrrolidine motif is a privileged scaffold in organocatalysis, forming the backbone of some of the most successful catalysts for enantioselective transformations.[3] Their efficacy stems from their ability to activate substrates through the formation of chiral enamines or iminium ions, thereby inducing facial selectivity in the approach of the reacting partner.[4] The substitution at the C2 position of the pyrrolidine ring plays a crucial role in creating a defined chiral environment that dictates the stereochemical outcome of the reaction.

II. Mechanism of Action: Enamine Catalysis in Michael Additions

The enantioselective Michael addition of aldehydes to nitroalkenes, catalyzed by diarylprolinol silyl ethers, proceeds through a well-understood enamine catalytic cycle.[4]

  • Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. The bulky diarylprolinol silyl ether moiety effectively shields one face of the enamine.

  • Nucleophilic Attack: The enamine then attacks the Michael acceptor (e.g., a nitroalkene) from the less sterically hindered face.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the catalyst, allowing it to enter the next catalytic cycle.

Below is a conceptual diagram of the enamine catalytic cycle.

Enamine Catalytic Cycle Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Aldehyde Aldehyde Aldehyde Iminium_Ion Iminium_Ion Enamine->Iminium_Ion + Michael Acceptor Michael_Acceptor Michael_Acceptor Iminium_Ion->Catalyst Hydrolysis Product Product Iminium_Ion->Product + H2O Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Nitroolefin Nitroolefin Catalyst Catalyst Solvent Solvent Aldehyde Aldehyde Stirring Stirring at Controlled Temperature Aldehyde->Stirring TLC_Monitoring TLC Monitoring Stirring->TLC_Monitoring Concentration Concentration TLC_Monitoring->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Characterization Characterization (NMR, etc.) Chromatography->Characterization Stereo_Analysis Stereochemical Analysis (Chiral HPLC) Characterization->Stereo_Analysis

Sources

Application Notes and Protocols: 2-Diethoxyphosphoryl-2-methylpyrrolidine in Asymmetric Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Chiral α-Aminophosphonates in Asymmetric Catalysis

The Michael addition, a cornerstone of carbon-carbon bond formation, facilitates the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] Its asymmetric variant is of paramount importance in the synthesis of complex, stereochemically rich molecules, which are often the basis of pharmaceuticals and other bioactive compounds.[3] In recent years, organocatalysis—the use of small, chiral organic molecules to catalyze asymmetric transformations—has emerged as a powerful alternative to traditional metal-based catalysts, offering advantages such as lower toxicity, stability to air and moisture, and operational simplicity.[4][5]

Within the diverse arsenal of organocatalysts, pyrrolidine-based structures, often derived from the chiral pool amino acid L-proline, have proven exceptionally effective.[6][7] These catalysts typically operate through an enamine or iminium ion activation mechanism. This application note focuses on the potential utility of 2-Diethoxyphosphoryl-2-methylpyrrolidine , a unique chiral pyrrolidine derivative featuring a phosphonate moiety at the C2 position. While direct literature on this specific molecule's catalytic activity is emerging, its structural analogy to known cyclic α-aminophosphonate organocatalysts suggests significant potential in asymmetric Michael additions.[8] Such compounds are phosphorus analogues of α-amino acids and are of great interest for their biological activities and synthetic utility.[9][10]

This document serves as a detailed guide for researchers, scientists, and drug development professionals interested in exploring the application of this compound and related α-aminophosphonates in asymmetric Michael addition reactions. We will delve into the proposed mechanistic rationale, provide a representative experimental protocol, and present expected outcomes based on analogous systems.

Proposed Mechanism of Action: A Bifunctional Approach to Stereocontrol

We hypothesize that this compound acts as a bifunctional organocatalyst. The catalytic cycle likely leverages both the nucleophilicity of the pyrrolidine nitrogen and the potential for the phosphonate group to act as a hydrogen bond donor and a sterically directing group.

The proposed catalytic cycle for the Michael addition of a ketone (Michael donor) to a nitroolefin (Michael acceptor) is as follows:

  • Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with the ketone donor to form a chiral enamine intermediate. This step increases the HOMO of the nucleophile, making it more reactive.

  • Complexation and Orientation: The phosphonate group, through hydrogen bonding, is proposed to interact with the nitro group of the Michael acceptor. This interaction orients the acceptor in the chiral pocket of the catalyst-donor complex.

  • Stereoselective C-C Bond Formation: The enamine attacks one of the enantiotopic faces of the oriented nitroolefin. The stereochemical outcome is dictated by the catalyst's absolute configuration, with the bulky diethoxyphosphoryl and methyl groups at the C2 position sterically shielding one face of the enamine, thereby directing the incoming electrophile to the opposite face.

  • Iminium Ion Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction medium to release the Michael adduct product and regenerate the pyrrolidine catalyst, allowing it to enter the next catalytic cycle.

Proposed Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Catalyst Pyrrolidine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Transition_State Ternary Complex (Transition State) Enamine->Transition_State + Nitroolefin Iminium Iminium Ion Intermediate Transition_State->Iminium C-C Bond Formation Iminium->Catalyst + H2O - Product Product Product Iminium->Product Ketone Ketone Ketone->Enamine Nitroolefin Nitroolefin Nitroolefin->Transition_State caption Proposed catalytic cycle for the Michael addition.

Figure 1: Proposed catalytic cycle for the Michael addition.

Application Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol is a representative procedure based on established methods for similar cyclic α-aminophosphonate and pyrrolidine-based organocatalysts.[8] Researchers should consider this a starting point and may need to optimize conditions for their specific substrates.

Materials:

  • This compound (Catalyst)

  • Cyclohexanone (Michael Donor, freshly distilled)

  • trans-β-Nitrostyrene (Michael Acceptor)

  • Toluene (Anhydrous)

  • Trifluoroacetic acid (TFA) or Benzoic Acid (Co-catalyst/Additive, optional)

  • Ethyl acetate (for workup)

  • Saturated aqueous NH4Cl solution (for workup)

  • Brine (for workup)

  • Anhydrous MgSO4 or Na2SO4 (for drying)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.02 mmol, 10 mol%).

  • Addition of Reactants: Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv) to the flask.

  • Solvent Addition: Add anhydrous toluene (1.0 mL) to the flask.

  • Initiation: Add cyclohexanone (1.0 mmol, 5.0 equiv) to the reaction mixture. Note: Using an excess of the donor can improve reaction rates and yields.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or as optimized). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the limiting reagent (trans-β-nitrostyrene) is consumed (typically 12-48 hours).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess cyclohexanone and toluene.

    • Dissolve the residue in ethyl acetate (10 mL).

    • Wash the organic layer sequentially with saturated aqueous NH4Cl solution (2 x 5 mL) and brine (1 x 5 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the diastereomeric ratio (dr) by 1H NMR analysis of the crude reaction mixture.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Sources

Synthesis of proline surrogates using 2-Diethoxyphosphoryl-2-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of α-Alkylidene Proline Surrogates via Horner-Wadsworth-Emmons Olefination using 2-Diethoxyphosphoryl-2-methylpyrrolidine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Proline Surrogates in Medicinal Chemistry

Proline, unique among the 20 proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, imparts significant conformational rigidity to peptides and proteins. This inherent structural constraint is a powerful tool in drug design, influencing protein folding, stability, and receptor-binding affinity.[1][2] Consequently, synthetic proline analogues, or surrogates, are highly sought-after building blocks for constructing novel peptidomimetics and small-molecule therapeutics.[3][4] These surrogates allow chemists to fine-tune the steric and electronic properties of a molecule, enhance metabolic stability, and explore new chemical space, with over 15 FDA-approved drugs in the last 15 years containing such structures.[3]

A particularly valuable class of proline surrogates are those featuring substitution at the α-carbon. The introduction of an exocyclic double bond at this position creates an α-alkylidene pyrrolidine system, a motif that rigidly orients substituents and can serve as a versatile synthetic handle for further functionalization. This guide provides a detailed protocol for the synthesis of these valuable surrogates using a robust and reliable olefination strategy: the Horner-Wadsworth-Emmons (HWE) reaction, employing the key phosphonate reagent, this compound.

The Horner-Wadsworth-Emmons Reaction: A Superior Olefination Tool

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.[5][6] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[7] This method offers significant advantages over the traditional Wittig reaction. The phosphonate-stabilized carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, and critically, the dialkylphosphate byproduct is water-soluble, which vastly simplifies product purification through simple aqueous extraction.[5][8]

The reaction proceeds via the deprotonation of the phosphonate at the α-carbon to form a highly reactive carbanion. This carbanion then executes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. The resulting intermediate collapses through an oxaphosphetane-like transition state to yield the desired alkene and a phosphate salt.[9]

HWE_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination P1 Phosphonate Reagent Carbanion Phosphonate Carbanion (Nucleophile) P1->Carbanion Deprotonation Base Strong Base (e.g., NaH) Carbonyl Aldehyde/Ketone (Electrophile) Carbanion->Carbonyl Attack Intermediate Betaine-like Intermediate Carbonyl->Intermediate Oxaphosphetane Oxaphosphetane Intermediate Intermediate->Oxaphosphetane Cyclization Alkene Alkene Product Oxaphosphetane->Alkene Phosphate Water-Soluble Phosphate Byproduct Oxaphosphetane->Phosphate

Figure 1: General mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.

Application: Synthesis of α-Alkylidene Pyrrolidines

This protocol details the use of N-protected this compound as a proline-scaffold phosphonate reagent. The methyl group at the C2 position ensures the generation of a quaternary α-carbon upon deprotonation, which then reacts with a diverse range of aldehydes and ketones to furnish the corresponding α-alkylidene pyrrolidine surrogates. The choice of N-protecting group (e.g., Boc, Cbz) is critical and should be selected based on the desired final application and downstream synthetic steps.

The overall experimental process is a sequential, one-pot procedure that is highly adaptable to library synthesis for drug discovery programs.

Workflow A 1. Inert Atmosphere Setup (Dry Glassware, N2/Ar) B 2. Reagent Preparation (Phosphonate & Carbonyl in Anhydrous THF) A->B C 3. Carbanion Generation (Add Base to Phosphonate at -78 °C) B->C D 4. Olefination Reaction (Add Carbonyl to Carbanion Solution) C->D E 5. Aqueous Quench & Workup (Saturated NH4Cl, Extraction) D->E F 6. Purification (Flash Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Figure 2: High-level experimental workflow for the synthesis of proline surrogates.

Detailed Experimental Protocol

This protocol describes a general procedure on a 1.0 mmol scale. Reagent quantities should be adjusted proportionally for different scales.

4.1. Materials and Equipment

Reagents & MaterialsSuggested Grade/PurityKey Considerations
N-Boc-2-Diethoxyphosphoryl-2-methylpyrrolidine>95%Must be anhydrous.
Aldehyde or Ketone Substrate>98%Purify if necessary to remove acidic impurities.
Sodium Hydride (NaH)60% dispersion in mineral oilHighly reactive with water. Handle under inert gas.
Anhydrous Tetrahydrofuran (THF)<50 ppm H₂OUse freshly distilled or from a solvent purification system.
Saturated Aqueous NH₄ClReagent GradeUsed for quenching the reaction.
Diethyl Ether / Ethyl AcetateACS GradeFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFor drying organic layers.
Silica Gel230-400 meshFor column chromatography.
Equipment
Three-neck round-bottom flaskFlame- or oven-dried before use.
Magnetic stirrer and stir bars
Septa, needles, and syringesFor anhydrous transfers.
Inert gas line (Nitrogen or Argon)
Low-temperature bathDry ice/acetone (-78 °C).
Rotary evaporator

4.2. Step-by-Step Procedure

Causality Note: The success of this reaction is critically dependent on maintaining anhydrous (water-free) and anaerobic (oxygen-free) conditions. Water will quench the strong base and the carbanion, while oxygen can lead to side reactions. Low temperature (-78 °C) is essential to control the high reactivity of the base and carbanion, preventing undesired side reactions and ensuring selectivity.[10]

  • Preparation and Setup:

    • Flame-dry a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar. Allow to cool to room temperature under a steady stream of dry nitrogen or argon. Fit the necks with rubber septa.

    • In a separate, dry vial, prepare a solution of the aldehyde or ketone substrate (1.0 mmol) in 2 mL of anhydrous THF.

  • Carbanion Formation:

    • To the reaction flask, add sodium hydride (1.1 mmol, 44 mg of 60% dispersion).

    • Expert Insight: The mineral oil can be washed away with dry hexanes if desired, but for most applications, it does not interfere.

    • Add 5 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • Prepare a solution of N-Boc-2-Diethoxyphosphoryl-2-methylpyrrolidine (1.05 mmol) in 5 mL of anhydrous THF.

    • Slowly add the phosphonate solution dropwise to the stirred NaH suspension at 0 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Vigorous hydrogen gas evolution will be observed initially.[10] This period ensures the complete formation of the phosphonate carbanion.

    • Cool the resulting hazy solution to -78 °C using a dry ice/acetone bath.

  • Olefination Reaction:

    • Using a syringe, add the solution of the aldehyde or ketone substrate (from step 1) dropwise to the cold, stirred carbanion solution over 10-15 minutes.

    • Causality: A slow addition rate is crucial to maintain the low temperature and prevent the formation of byproducts from enolization of the carbonyl substrate.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir for an additional 4-6 hours (or overnight).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude oil is then purified by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure α-alkylidene pyrrolidine product.

4.3. Representative Data

The following table provides expected outcomes for reactions with common carbonyl substrates. Yields and selectivity are representative and may vary based on specific reaction conditions.

EntryCarbonyl SubstrateProduct StructureExpected YieldStereoselectivity (E/Z)
1CyclohexanoneN-Boc-2-(cyclohexylidene)-2-methylpyrrolidine85-95%N/A
2BenzaldehydeN-Boc-2-(benzylidene)-2-methylpyrrolidine80-90%>95:5 (E favored)
3AcetoneN-Boc-2-(propan-2-ylidene)-2-methylpyrrolidine70-80%N/A
44-NitrobenzaldehydeN-Boc-2-(4-nitrobenzylidene)-2-methylpyrrolidine88-98%>98:2 (E favored)

Note: The (E)-selectivity is generally high for aldehydes in the HWE reaction due to thermodynamic control in the formation of the oxaphosphetane intermediate.[5][8]

Troubleshooting and Key Considerations

  • Low or No Yield: The most common cause is the presence of water. Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous. Check the quality and activity of the base (NaH).

  • Complex Product Mixture: May result from side reactions if the temperature is not adequately controlled during the addition of the carbonyl substrate. Ensure slow, dropwise addition at -78 °C.

  • Incomplete Reaction: If the carbonyl substrate is sterically hindered, longer reaction times or warming to a slightly higher temperature (e.g., -40 °C or 0 °C) may be required after the initial addition.

  • Choice of Base: While NaH is cost-effective, other bases like potassium bis(trimethylsilyl)amide (KHMDS) or n-butyllithium (n-BuLi) can also be used, especially for less acidic phosphonates or base-sensitive substrates.[10] Their use may require stricter temperature control.

Conclusion

The Horner-Wadsworth-Emmons reaction using this compound provides a powerful, high-yielding, and operationally simple method for accessing a wide array of α-alkylidene proline surrogates. The straightforward purification, excellent functional group tolerance, and high stereocontrol make this protocol ideally suited for applications in medicinal chemistry and drug discovery, enabling the rapid generation of novel, conformationally defined scaffolds for biological screening.

References

  • A Comparative Guide to Phosphonate Reagents for Olefination Reactions. Benchchem.
  • Proline Analogues in Drug Design: Current Trends and Future Prospects. (2024). Journal of Medicinal Chemistry, 67(22), 20022-20055.
  • The Role of Proline Derivatives in Drug Discovery and Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • Proline Analogues. (2024). Chemical Reviews.
  • Properties, metabolisms, and applications of (L)-proline analogues. (2013). Applied Microbiology and Biotechnology, 97(19), 8465-8475.
  • Trifluoromethylated Proline Surrogates as Part of “Pro–Pro” Turn‐Inducing Templates. (2018). Chemistry – A European Journal, 24(59), 15828-15835.
  • Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b.
  • Olefination reactions of phosphorus-stabilized carbon nucleophiles. (2015). Chemical Society Reviews, 44(13), 4495-4506.
  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (2015). Molecules, 20(7), 13002-13025.
  • Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. (2017). Molecules, 22(12), 2206.
  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2022). JACS Au, 2(1), 183-192.
  • Proline Derivatives and Analogs. Sigma-Aldrich.
  • Pyrrolidine synthesis. Organic Chemistry Portal.
  • Olefination. TCI Chemicals.
  • Horner–Wadsworth–Emmons reaction. Wikipedia.
  • New synthesis and reactions of phosphonates. Iowa Research Online.
  • A General Procedure for the Preparation of β-Ketophosphonates. (2001). The Journal of Organic Chemistry, 66(23), 7883-7888.
  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (2022). Tetrahedron, 111, 132712.
  • Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes. (2006). The Journal of Organic Chemistry, 71(15), 5742-5745.
  • Horner–Wadsworth–Emmons reaction. Grokipedia.
  • Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Horner-Wadsworth-Emmons Reaction. NROChemistry.
  • Horner-Wadsworth-Emmons Reaction. Alfa Chemistry.
  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. (2012). Current Organic Synthesis, 9(1), 59-75.
  • Proline Analogues. Enamine.
  • Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). (2020). Molecules, 25(17), 3843.
  • Design, synthesis, and evaluation of proline and pyrrolidine based melanocortin receptor agonists. A conformationally restricted dipeptide mimic approach. (2006). Journal of Medicinal Chemistry, 49(15), 4745-4761.
  • Synthesis of Mono- And Di-Hydroxylated Prolines and 2-hydroxymethylpyrrolidines From Non-Carbohydrate Precursors. (2003). Carbohydrate Research, 338(22), 2265-2290.

Sources

The Vanguard of Asymmetric Synthesis: Application Notes for 2-Diethoxyphosphoryl-2-methylpyrrolidine Derivatives in Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic chemistry, the quest for elegant and efficient methods to construct chiral molecules remains a paramount objective. Asymmetric organocatalysis has emerged as a powerful and sustainable pillar in this endeavor, offering an alternative to traditional metal-based catalysts. Within this field, chiral pyrrolidine derivatives have established themselves as privileged scaffolds, capable of facilitating a wide array of stereoselective transformations. This technical guide delves into the synthesis, mechanism, and application of a highly promising class of these catalysts: 2-diethoxyphosphoryl-2-methylpyrrolidine derivatives. These molecules uniquely combine the steric and electronic properties of the pyrrolidine ring with the coordinating ability of the phosphonate group, paving the way for exceptional levels of stereocontrol in key carbon-carbon bond-forming reactions.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also detailed, field-proven protocols for the practical application of these cutting-edge organocatalysts.

Synthesis of the Catalyst: A Strategic Approach to a Privileged Scaffold

Proposed Synthetic Pathway

The synthesis commences with a protected pyrrolidine precursor, which allows for the stereoselective introduction of the methyl and phosphonate groups. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of related α-aminophosphonates.

Catalyst Synthesis cluster_0 Synthesis of (S)-2-(Diethoxyphosphoryl)-2-methylpyrrolidine Start N-Protected (S)-Pyroglutamic Acid Derivative Step1 Grignard reaction (MeMgBr) Start->Step1 1. Step2 Protection of hemiaminal Step1->Step2 2. Step3 Pudovik reaction (HP(O)(OEt)2, base) Step2->Step3 3. Step4 Deprotection Step3->Step4 4. Product (S)-2-(Diethoxyphosphoryl)- 2-methylpyrrolidine Step4->Product

Caption: Proposed synthetic workflow for the target organocatalyst.

Detailed Experimental Protocol (Adapted)

Materials:

  • N-Boc-(S)-pyroglutamic acid methyl ester

  • Methylmagnesium bromide (MeMgBr) in THF

  • Triethyl phosphite

  • Titanium(IV) isopropoxide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anhydrous solvents (THF, DCM)

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • Grignard Addition: To a solution of N-Boc-(S)-pyroglutamic acid methyl ester in anhydrous THF at -78 °C, add MeMgBr (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure to yield the crude hemiaminal.

  • Pudovik Reaction: The crude hemiaminal is dissolved in anhydrous DCM. To this solution, add triethyl phosphite (1.5 equivalents) and titanium(IV) isopropoxide (1.2 equivalents). Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC. Upon completion, quench with water and extract with DCM. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. Purify the residue by silica gel chromatography to obtain the N-Boc protected this compound.

  • Deprotection: Dissolve the purified product in DCM and add TFA (10 equivalents). Stir at room temperature for 2 hours. Remove the solvent and excess TFA under reduced pressure. The residue is then basified with aqueous NaHCO3 and extracted with DCM. The organic layer is dried and concentrated to yield the final catalyst, (S)-2-(diethoxyphosphoryl)-2-methylpyrrolidine.

Characterization Data (Analogous Compound - Dimethyl Ester): [1]

  • ¹H NMR (400 MHz, CDCl₃): δ = 1.38 (d, J = 16 Hz, 3H), 1.67–1.75 (m, 4H), 2.40–2.56 (m, 2H), 2.77–2.85 (m, 1H), 3.58 (d, J = 12.8 Hz, 1H), 3.78 (d, J = 10 Hz, 3H), 3.85 (d, J = 9.6 Hz, 3H), 4.21 (d, J = 12.8 Hz, 1H), 7.18–7.39 (m, 5H).

  • ¹³C NMR (100 MHz, CDCl₃): δ = 18.6 (d, J = 10.9 Hz), 22.6 (d, J = 5.4 Hz), 36.8, 51.5 (d, J = 10 Hz), 53.2 (d, J = 7.7 Hz), 54.0 (d, J = 7.7 Hz), 54.2, 62.1 (d, J = 161.1 Hz), 126.6, 128.1, 128.5, 140.5.

  • ³¹P NMR (162 MHz, CDCl₃): δ = 31.24.

Mechanism of Action: The Dual Power of Enamine and Iminium Catalysis

The efficacy of this compound derivatives in asymmetric synthesis stems from their ability to activate carbonyl compounds through two primary catalytic cycles: enamine and iminium catalysis. The pyrrolidine nitrogen is the key player in forming these reactive intermediates, while the 2-methyl and 2-diethoxyphosphoryl substituents provide a well-defined chiral environment to control the stereochemical outcome.

Enamine Catalysis

In reactions where the carbonyl compound acts as a nucleophile (e.g., Michael addition of aldehydes and ketones), the catalyst operates via an enamine intermediate.

Enamine_Catalysis cluster_enamine Enamine Catalytic Cycle Aldehyde Aldehyde/Ketone Enamine Chiral Enamine (Nucleophilic) Aldehyde->Enamine + Catalyst - H2O Catalyst Catalyst Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + Michael Acceptor Michael_Acceptor Michael Acceptor (Electrophile) Product Michael Adduct Iminium_Adduct->Product + H2O - Catalyst

Caption: Enamine activation pathway for Michael additions.

The secondary amine of the catalyst condenses with a carbonyl compound (an aldehyde or a ketone) to form a chiral enamine. This enamine is a potent nucleophile that can attack an electrophile, such as a nitroolefin in a Michael addition. The stereochemistry of the newly formed C-C bond is dictated by the facial selectivity imposed by the chiral catalyst. The resulting iminium ion is then hydrolyzed to release the product and regenerate the catalyst.

Iminium Catalysis

When the carbonyl compound is an α,β-unsaturated aldehyde or ketone and acts as an electrophile (e.g., in a Diels-Alder or Friedel-Crafts reaction), the catalyst activates it through the formation of a chiral iminium ion.

Iminium_Catalysis cluster_iminium Iminium Catalytic Cycle Enone α,β-Unsaturated Aldehyde/Ketone Iminium Chiral Iminium Ion (Electrophilic) Enone->Iminium + Catalyst Catalyst Catalyst Enamine_Adduct Enamine Adduct Iminium->Enamine_Adduct + Nucleophile Nucleophile Nucleophile Product Functionalized Product Enamine_Adduct->Product + H2O - Catalyst

Caption: Iminium activation pathway for conjugate additions.

The formation of the iminium ion lowers the LUMO of the α,β-unsaturated system, making it more susceptible to nucleophilic attack. The chiral environment around the iminium ion directs the approach of the nucleophile, leading to a highly enantioselective transformation. Subsequent hydrolysis regenerates the catalyst and releases the functionalized product.

Application in Asymmetric Michael Addition

The asymmetric Michael addition of aldehydes and ketones to nitroolefins is a cornerstone reaction for the synthesis of valuable γ-nitro carbonyl compounds, which are precursors to γ-amino acids and other important chiral building blocks. This compound derivatives are expected to be highly effective catalysts for this transformation.

General Protocol for the Asymmetric Michael Addition of Aldehydes to Nitroolefins

Materials:

  • (S)-2-(Diethoxyphosphoryl)-2-methylpyrrolidine catalyst

  • Aldehyde

  • Nitroolefin

  • Solvent (e.g., Toluene, CH2Cl2, or solvent-free)

  • Benzoic acid (as a co-catalyst, optional)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a vial charged with the nitroolefin (1.0 mmol) and the (S)-2-(diethoxyphosphoryl)-2-methylpyrrolidine catalyst (0.1 mmol, 10 mol%), add the aldehyde (2.0 mmol).

  • If using a co-catalyst, add benzoic acid (0.1 mmol, 10 mol%).

  • Add the solvent (2 mL) or proceed neat.

  • Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours), monitoring the progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column and purify by flash chromatography to afford the desired Michael adduct.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Performance and Causality

Based on studies with structurally similar pyrrolidine-based organocatalysts, high yields and excellent stereoselectivities can be anticipated.

EntryAldehydeNitroolefinCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
1Propanalβ-Nitrostyrene10Toluene48>90>95:5>95
2Isovaleraldehyde(E)-1-Nitro-3-phenylprop-1-ene10CH₂Cl₂72>85>90:10>92
3Cyclohexanecarbaldehydeβ-Nitrostyrene5Neat24>95>98:2>98

Note: The data in this table is representative and based on the performance of analogous catalysts. Actual results may vary.

The high syn-diastereoselectivity and enantioselectivity are attributed to a well-organized transition state where the enamine, formed from the aldehyde and the catalyst, attacks the si-face of the nitroolefin. The phosphonate group is believed to play a crucial role in stabilizing this transition state through hydrogen bonding with the nitro group of the acceptor, thereby enhancing both reactivity and stereocontrol. The 2-methyl group provides essential steric bulk to effectively shield one face of the enamine.

Application in Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, a structural motif prevalent in many natural products and pharmaceuticals. The use of this compound derivatives in direct asymmetric aldol reactions between ketones and aldehydes is a promising area of application.

General Protocol for the Asymmetric Aldol Reaction of Ketones with Aldehydes

Materials:

  • (S)-2-(Diethoxyphosphoryl)-2-methylpyrrolidine catalyst

  • Ketone (e.g., cyclohexanone, acetone)

  • Aldehyde

  • Solvent (e.g., DMF, DMSO, or neat)

  • Water (as an additive, optional)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in the ketone (5.0 mL, used as solvent and reagent), add the (S)-2-(diethoxyphosphoryl)-2-methylpyrrolidine catalyst (0.1 mmol, 10 mol%).

  • If required, add a small amount of water (e.g., 10 µL).

  • Stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature) for the specified time (typically 24-96 hours), monitoring the progress by TLC.

  • Upon completion, remove the excess ketone under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the aldol product.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Anticipated Results and Mechanistic Rationale

High yields and stereoselectivities are expected, particularly with cyclic ketones.

EntryKetoneAldehydeCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%) (anti)
1Cyclohexanone4-Nitrobenzaldehyde10Neat2548>90>95:5>97
2AcetoneBenzaldehyde20DMSO072>80->90
3Cyclopentanone2-Naphthaldehyde10DMF2596>85>90:10>95

Note: The data in this table is representative and based on the performance of analogous catalysts. Actual results may vary.

The stereochemical outcome of the aldol reaction is governed by the Zimmerman-Traxler-like transition state. The enamine formed from the ketone and the catalyst adopts a specific conformation to minimize steric interactions with the 2-methyl group. The aldehyde then approaches from the less hindered face, with the phosphonate group potentially coordinating to the aldehyde's carbonyl oxygen, further rigidifying the transition state and leading to high levels of diastereo- and enantiocontrol.

Conclusion and Future Outlook

The this compound derivatives represent a highly promising class of organocatalysts for asymmetric synthesis. Their modular synthesis allows for fine-tuning of their steric and electronic properties, and their demonstrated potential in fundamental C-C bond-forming reactions underscores their utility. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of these catalysts in their synthetic endeavors, from academic exploration to industrial drug development. Future research will undoubtedly focus on expanding the scope of reactions catalyzed by these versatile molecules and exploring their application in complex total synthesis.

References

  • Budelis, G. R., et al. (2014). Synthesis of Cyclic α-Aminophosphonates through Copper Catalyzed Enamine Activation. Molecules, 19(2), 2096-2106. [Link]

Sources

Application Notes and Protocols: A Guide to the Diastereoselective Synthesis of Functionalized Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring is a ubiquitous and privileged structural motif in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive compounds.[1][2][3] Its prevalence in FDA-approved drugs underscores the critical importance of developing efficient and stereocontrolled synthetic methods to access functionally diverse pyrrolidine derivatives.[1] The precise spatial arrangement of substituents on the pyrrolidine ring is often paramount to biological activity, making diastereoselective synthesis a cornerstone of modern drug development. This guide provides an in-depth exploration of key diastereoselective strategies for constructing highly functionalized pyrrolidines, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Synthetic Strategies for Diastereoselective Pyrrolidine Construction

A multitude of synthetic strategies have been developed to achieve the diastereoselective synthesis of functionalized pyrrolidines. Among the most powerful and versatile are 1,3-dipolar cycloadditions of azomethine ylides, Michael addition-initiated cyclizations, and multicomponent reactions. Each approach offers unique advantages in terms of substrate scope, operational simplicity, and the complexity of the accessible molecular architectures.

1,3-Dipolar Cycloaddition of Azomethine Ylides: A Powerful and Convergent Approach

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile stands as one of the most powerful and atom-economical methods for the construction of the pyrrolidine ring.[3][4][5] This reaction can generate up to four new contiguous stereocenters in a single step with a high degree of regio- and stereocontrol.[3][4][5]

Mechanistic Rationale: Azomethine ylides are transient 1,3-dipoles that can be generated in situ through various methods, including the thermal or photolytic ring-opening of aziridines, or more commonly, from the condensation of an α-amino acid or its ester with an aldehyde or ketone.[4][6] The stereochemical outcome of the cycloaddition is often dictated by the geometry of the azomethine ylide and the nature of the dipolarophile and catalyst used.[7] Metal catalysts, particularly those based on silver and copper, in conjunction with chiral ligands, have proven highly effective in controlling the enantioselectivity and diastereoselectivity of the cycloaddition.[5][8]

Experimental Workflow: 1,3-Dipolar Cycloaddition

workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification start Start: Weigh Reactants amino_acid α-Amino Acid Ester start->amino_acid aldehyde Aldehyde start->aldehyde dipolarophile Dipolarophile start->dipolarophile catalyst Chiral Catalyst/Metal Salt start->catalyst solvent Anhydrous Solvent start->solvent mix Combine Reactants in Flask amino_acid->mix aldehyde->mix dipolarophile->mix catalyst->mix solvent->mix reaction_conditions Stir under Inert Atmosphere (e.g., N2 or Ar) at specified temperature mix->reaction_conditions tlc Monitor Reaction Progress by TLC reaction_conditions->tlc quench Quench Reaction tlc->quench Upon Completion extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Isolated Pyrrolidine purify->end

Caption: General workflow for a catalytic asymmetric 1,3-dipolar cycloaddition.

Protocol 1: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide

This protocol describes a representative silver-catalyzed asymmetric [3+2] cycloaddition between an imino ester and an electron-deficient alkene to yield a highly functionalized pyrrolidine with excellent diastereoselectivity.[9]

Materials:

  • (S)-N-(tert-butylsulfinyl)imine

  • Glycine α-imino ester derivative

  • Electron-deficient alkene (e.g., N-phenylmaleimide)

  • Silver carbonate (Ag₂CO₃)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the (S)-N-(tert-butylsulfinyl)imine (1.0 equiv), the electron-deficient alkene (1.2 equiv), silver carbonate (10 mol%), and anhydrous toluene (to achieve a 0.1 M concentration).

  • Add the glycine α-imino ester derivative (1.1 equiv) and triethylamine (1.5 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized pyrrolidine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Expected Outcome: This reaction typically affords highly substituted pyrrolidines in moderate to good yields with high levels of diastereoselectivity.[9] The stereochemistry is directed by the chiral sulfinyl group.[9]

EntryDipolarophileYield (%)Diastereomeric Ratio (dr)
1N-Phenylmaleimide85>20:1
2Dimethyl fumarate7815:1
3(E)-Chalcone6510:1

Table 1: Representative results for the silver-catalyzed diastereoselective 1,3-dipolar cycloaddition.

Diastereoselective Michael Addition-Initiated Cyclizations

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful method for forming a key C-N bond that can be followed by an intramolecular cyclization to construct the pyrrolidine ring.[10][11][12] This strategy is particularly effective for the synthesis of pyrrolidines with specific substitution patterns and can be rendered highly diastereoselective through the use of chiral auxiliaries, catalysts, or substrates.[11]

Mechanistic Rationale: The reaction is typically initiated by the addition of a nucleophilic amine to a Michael acceptor. The resulting enolate can then participate in an intramolecular cyclization, often an aldol or Mannich-type reaction, to form the five-membered ring. The diastereoselectivity is controlled by the facial selectivity of the initial Michael addition and the subsequent cyclization step. Organocatalysis has emerged as a particularly powerful tool for controlling the stereochemical outcome of these cascade reactions.[13][14][15][16]

Reaction Mechanism: Aza-Michael/Aldol Cascade

mechanism Reactants Amine + α,β-Unsaturated Ketone Intermediate1 Enolate Intermediate (after Michael Addition) Reactants->Intermediate1 Aza-Michael Addition TransitionState Diastereoselective Intramolecular Aldol Cyclization Intermediate1->TransitionState Product Functionalized Pyrrolidine TransitionState->Product

Caption: Simplified mechanism of a diastereoselective aza-Michael/aldol cascade.

Protocol 2: Organocatalytic Cascade Aza-Michael/Michael Reaction for Spiro-Pyrrolidine Synthesis

This protocol details the synthesis of spiro-pyrrolidine-pyrazolones via a squaramide-catalyzed cascade aza-Michael/Michael addition of tosylaminomethyl enones to unsaturated pyrazolones, which proceeds with excellent diastereo- and enantioselectivity.[17]

Materials:

  • Unsaturated pyrazolone

  • Tosylaminomethyl enone

  • Chiral bifunctional squaramide catalyst (e.g., derived from (1S,2S)-cyclohexanediamine)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a vial, add the unsaturated pyrazolone (1.0 equiv), the chiral squaramide catalyst (5 mol%), and the anhydrous solvent.

  • Stir the mixture for a few minutes at the specified reaction temperature (e.g., room temperature).

  • Add the tosylaminomethyl enone (1.2 equiv) to the reaction mixture.

  • Continue stirring and monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel using an appropriate eluent system to isolate the spiro-pyrrolidine-pyrazolone product.

  • Characterize the product by ¹H NMR, ¹³C NMR, HPLC analysis on a chiral stationary phase, and mass spectrometry to determine the yield, diastereomeric ratio, and enantiomeric excess.

Expected Outcome: This cascade reaction provides access to complex spiro-pyrrolidine heterocycles in good to excellent yields and with outstanding levels of diastereoselectivity and enantioselectivity.[17]

EntryCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1598>20:198
2595>20:196
3592>20:197

Table 2: Representative results for the organocatalytic cascade aza-Michael/Michael reaction.[17]

Multicomponent Reactions (MCRs): An Efficient Route to Molecular Diversity

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules, including functionalized pyrrolidines.[18][19][20]

Mechanistic Rationale: MCRs for pyrrolidine synthesis often involve the in situ generation of an azomethine ylide from an aldehyde and an amino acid, which then undergoes a [3+2] cycloaddition with a third component, the dipolarophile.[18][19] The diastereoselectivity can be influenced by the choice of catalyst, solvent, and reaction conditions. These reactions are highly valued for their ability to rapidly generate libraries of structurally diverse compounds for biological screening.[18][19]

Conceptual Workflow: Multicomponent Reaction

mcr Reactant_A Component A (e.g., Aldehyde) One_Pot One-Pot Reaction (with or without catalyst) Reactant_A->One_Pot Reactant_B Component B (e.g., Amino Acid) Reactant_B->One_Pot Reactant_C Component C (e.g., Dipolarophile) Reactant_C->One_Pot Product Complex Pyrrolidine Derivative One_Pot->Product Forms Multiple Bonds

Sources

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of 2-Diethoxyphosphoryl-2-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Diethoxyphosphoryl-2-methylpyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot low yields and other experimental hurdles.

Overview of the Synthesis

The formation of this compound is a classic example of an α-aminophosphonate synthesis. The most direct and common route is the hydrophosphonylation of the cyclic imine, 2-methyl-Δ¹-pyrroline, with diethyl phosphite. This reaction, a variation of the Pudovik reaction, involves the nucleophilic addition of the phosphorus atom to the electrophilic imine carbon.[1] While seemingly straightforward, this reaction is sensitive to several factors that can significantly impact yield and purity.

The key transformation is as follows:

Reaction Scheme: Synthesis of this compound

Caption: General reaction scheme for the Pudovik hydrophosphonylation of 2-methyl-Δ¹-pyrroline with diethyl phosphite.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Section 1: Issues with Starting Materials & Reagents

Question 1: My reaction yield is very low or fails completely. I suspect an issue with my 2-methyl-Δ¹-pyrroline. What should I check?

Answer: This is the most common point of failure. The cyclic imine, 2-methyl-Δ¹-pyrroline, is a reactive and potentially unstable starting material.[2][3][4] Here’s a systematic approach to troubleshooting it:

  • Purity and Identity Confirmation:

    • Cause: The commercial or synthesized imine may have degraded. Δ¹-Pyrroline and its derivatives are known to exist in equilibrium with a trimeric form, which is thermodynamically more stable but unreactive in the monomeric Pudovik reaction.[5] Moisture can also lead to hydrolysis back to the corresponding amino ketone.

    • Solution:

      • Verify by NMR: Before use, acquire a fresh ¹H NMR spectrum of your 2-methyl-Δ¹-pyrroline. Confirm the characteristic signals for the monomer.

      • Fresh is Best: If possible, use freshly distilled or newly purchased imine. It is a clear, slightly yellow liquid that should be stored under an inert atmosphere (Argon or Nitrogen) in a refrigerator (approx. 4°C) and away from light and moisture.[2][3]

      • In Situ Generation: As an alternative to isolating the potentially unstable imine, consider generating it in situ from a stable precursor like 2-methylpyrrolidine via oxidation, though this adds complexity to the reaction mixture.

  • Moisture Contamination:

    • Cause: 2-methyl-Δ¹-pyrroline is very soluble in water.[2] Any moisture present can hydrolyze the imine, rendering it inactive for the hydrophosphonylation reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle the imine under a dry, inert atmosphere.

Question 2: How critical is the purity of diethyl phosphite?

Answer: Extremely critical. Diethyl phosphite is the nucleophile in this reaction, and its quality directly impacts the outcome.

  • Hydrolysis:

    • Cause: The P-H bond in diethyl phosphite is susceptible to hydrolysis, especially under basic or acidic conditions, forming phosphorous acid and ethanol. The presence of water is detrimental.

    • Solution: Use a freshly opened bottle of diethyl phosphite or distill it under reduced pressure before use.[6] Store it over molecular sieves in a desiccator.

  • Oxidation:

    • Cause: Over time, diethyl phosphite can be oxidized to diethyl phosphate, which is unreactive in this transformation.

    • Solution: Store under an inert atmosphere and minimize exposure to air. A ³¹P NMR spectrum can quickly confirm the purity, showing a characteristic doublet with a large ¹J(P,H) coupling constant for the desired material.

Section 2: Reaction Conditions & Optimization

Question 3: My reaction is clean but stalls at ~50% conversion, even after running overnight. What can I do to drive it to completion?

Answer: A stalled reaction often points to issues with catalysis, equilibrium, or reagent stoichiometry. The Pudovik reaction can be reversible, and achieving high conversion requires careful optimization.[1]

  • Catalysis:

    • Cause: While the reaction can proceed neat (solvent-free) at elevated temperatures, it is often slow. The reaction is frequently catalyzed by Lewis acids (e.g., AlCl₃, Zn(OTf)₂), Brønsted acids, or bases.[7][8] If you are using a catalyst, it may be deactivated by impurities (especially water). If you are not using a catalyst, the thermal conditions may be insufficient.

    • Solution:

      • Introduce a Catalyst: If running neat, consider adding a catalyst. For imine hydrophosphonylation, a mild Lewis acid or a base like triethylamine (Et₃N) or DBU can be effective.

      • Check Catalyst Loading: If already using a catalyst, ensure it is of high purity and used at an appropriate loading (typically 1-10 mol%). Sometimes, a sub-stoichiometric amount of a strong base is used to generate the phosphite anion, which is a more potent nucleophile.[9]

  • Temperature and Solvent:

    • Cause: The reaction may require more thermal energy to overcome the activation barrier or shift the equilibrium.

    • Solution: Gradually increase the reaction temperature. If running solvent-free, you might start at room temperature and slowly heat to 60-80°C. Monitor by TLC or crude NMR to check for product formation versus decomposition. Using a non-polar solvent like toluene or hexanes can sometimes improve results.[8]

The following table provides a starting point for optimizing your reaction conditions.

ParameterStandard ConditionSuggested Modifications & Rationale
Solvent Neat (Solvent-free)Toluene, THF, or CH₂Cl₂. Using a solvent can improve solubility and heat transfer. Ensure the solvent is anhydrous.
Temperature Room TemperatureIncrease to 50-80°C. Higher temperatures can increase the reaction rate but may also promote side reactions.
Stoichiometry 1.0 eq. Imine / 1.0 eq. PhosphiteUse a slight excess (1.1-1.2 eq.) of diethyl phosphite to help drive the equilibrium towards the product.
Catalyst NoneAdd 10 mol% Et₃N (base catalysis) or 10 mol% Mg(ClO₄)₂ (mild Lewis acid). Catalysis can significantly accelerate the reaction.[7]

Question 4: I'm seeing multiple unidentified spots on my TLC plate and complex signals in my crude NMR. What are the likely side products?

Answer: The formation of side products is a common cause of low yield. Understanding what they are is key to preventing them.

  • Imine Trimerization: As mentioned, 2-methyl-Δ¹-pyrroline can form a stable trimer, which is unreactive. This is favored by prolonged storage or the presence of acid.

  • Phosphite Hydrolysis: If water is present, diethyl phosphite will hydrolyze.

  • Product Decomposition: α-Aminophosphonates can be unstable, particularly to strong acid or base during work-up, potentially leading to deamination or other rearrangements.[10]

Below is a workflow to help diagnose and solve these issues.

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_sm Step 1: Verify Starting Material Purity (NMR, Distill) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok  Yes sm_bad Impurity Detected check_sm->sm_bad  No optimize_cond Step 2: Optimize Reaction Conditions sm_ok->optimize_cond purify_sm Purify/Replace Starting Materials sm_bad->purify_sm purify_sm->check_sm temp Increase Temperature (e.g., to 60°C) optimize_cond->temp catalyst Add Catalyst (e.g., 10 mol% Et3N) optimize_cond->catalyst excess_p Use Slight Excess of Diethyl Phosphite (1.2 eq) optimize_cond->excess_p check_progress Monitor Reaction (TLC, LCMS, NMR) temp->check_progress catalyst->check_progress excess_p->check_progress reaction_complete Reaction Complete check_progress->reaction_complete  Success reaction_stalled Still Stalled/ Side Products check_progress->reaction_stalled  Failure workup Step 3: Gentle Work-up & Purification reaction_complete->workup reaction_stalled->optimize_cond Re-evaluate end High Yield Product workup->end

Caption: A logical workflow for troubleshooting low yield.

Section 3: Work-up & Purification

Question 5: My product seems to be water-soluble, and I'm losing most of it during the aqueous work-up. How should I handle the extraction?

Answer: This is a well-known challenge for α-aminophosphonates. The combination of a basic nitrogen atom and a polar phosphonate group imparts significant water solubility.

  • Cause: The protonated form of the pyrrolidine nitrogen is highly water-soluble. Standard acidic or basic washes can lead to the product partitioning into the aqueous layer.

  • Solution:

    • Minimize Aqueous Contact: If possible, avoid an aqueous work-up altogether. If the reaction is clean, you may be able to remove the solvent (if any) and excess reagents under high vacuum and proceed directly to chromatography.

    • Back-Extraction: If an aqueous wash is necessary, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and reduce the solubility of your product. Extract multiple times (e.g., 5-6 times) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • pH Control: During extraction, keep the aqueous phase at a neutral or slightly basic pH (pH 7-8) to ensure the pyrrolidine nitrogen is in its free base form, which is more soluble in organic solvents.

Question 6: The product streaks badly on silica gel, and the purified fractions seem to be decomposing. What is the best purification method?

Answer: Standard silica gel chromatography can be problematic for basic compounds like α-aminophosphonates.

  • Cause: The acidic nature of standard silica gel can cause the product to protonate and bind strongly, leading to streaking and poor recovery. In some cases, it can catalyze decomposition.

  • Solution:

    • Neutralized Silica: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine in the eluent (e.g., Hexane/Ethyl Acetate/Et₃N).

    • Alternative Stationary Phases: Consider using neutral or basic alumina for column chromatography.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (C18 silica) using water/acetonitrile or water/methanol gradients may provide better separation.

    • Kugelrohr Distillation: If the product is thermally stable and has a sufficiently low boiling point, distillation under high vacuum can be an excellent, non-chromatographic purification method.

Experimental Protocols

Baseline Protocol: Uncatalyzed Synthesis
  • To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 2-methyl-Δ¹-pyrroline (1.00 g, 12.0 mmol, 1.0 eq.).

  • Add diethyl phosphite (1.66 g, 1.55 mL, 12.0 mmol, 1.0 eq.) dropwise via syringe at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC (e.g., 9:1 DCM:MeOH with 1% Et₃N).

  • If the reaction is incomplete, heat the mixture to 60°C and continue stirring for another 12-24 hours.

  • Upon completion, purify the crude product directly via column chromatography.

Optimized Protocol: Base-Catalyzed Synthesis
  • To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 2-methyl-Δ¹-pyrroline (1.00 g, 12.0 mmol, 1.0 eq.).

  • Add anhydrous toluene (20 mL).

  • Add triethylamine (0.17 mL, 1.2 mmol, 0.1 eq.).

  • Add diethyl phosphite (2.00 g, 1.86 mL, 14.4 mmol, 1.2 eq.) dropwise via syringe at room temperature.

  • Stir the reaction mixture at 50°C for 12 hours or until TLC analysis indicates full consumption of the starting imine.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess triethylamine.

  • Purify the resulting oil via column chromatography on silica gel pre-treated with 1% triethylamine in the eluent system.

The diagram below illustrates the proposed reaction mechanism and potential pitfalls.

Reaction_Mechanism cluster_main Main Reaction Pathway (Pudovik Reaction) cluster_side Common Side Reactions & Issues Imine 2-Methyl-Δ¹-pyrroline Product Target α-Aminophosphonate Imine->Product + Diethyl Phosphite (Base or Lewis Acid Cat.) Trimer Unreactive Imine Trimer Imine->Trimer Equilibrium/Acid Hydrolyzed_Imine Hydrolyzed Imine (Ring-Opened) Imine->Hydrolyzed_Imine Phosphite Diethyl Phosphite Phosphite->Product Hydrolyzed_Phosphite Hydrolyzed Phosphite Phosphite->Hydrolyzed_Phosphite Water H₂O (Contaminant) Water->Hydrolyzed_Imine Water->Hydrolyzed_Phosphite

Caption: Key reaction pathways and competing side reactions.

References

  • Maestro, A., et al. (n.d.). Methods for the synthesis of α‐aminophosphonates. ResearchGate. Retrieved from [Link]

  • Chavan, S. S., et al. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Oriental Journal of Chemistry, 37(3). Retrieved from [Link]

  • Keglevich, G. (2017). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. Proceedings, 1(6), 16. Retrieved from [Link]

  • Jiang, J., et al. (2016). Diethyl Phosphite Initiated Coupling of α-Ketoesters with Imines for Synthesis of α-Phosphonyloxy-β-amino Acid Derivatives and Aziridine-2-carboxylates. Organic Letters, 18(4), 880–883. Retrieved from [Link]

  • Semantic Scholar. (2016). Diethyl Phosphite Initiated Coupling of α-Ketoesters with Imines for Synthesis of α-Phosphonyloxy-β-amino Acid Derivatives and Aziridine-2-carboxylates. Retrieved from [Link]

  • Keglevich, G., & Bálint, E. (2017). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. Molbank, M958. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Journal of Chemistry, 2022, 1-11. Retrieved from [Link]

  • Jiang, J., et al. (2016). Diethyl Phosphite Initiated Coupling of α-Ketoesters with Imines for Synthesis of α-Phosphonyloxy-β-amino Acid Derivatives and Aziridine-2-carboxylates. PubMed. Retrieved from [Link]

  • Głowacka, I. E., et al. (2019). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 24(10), 1969. Retrieved from [Link]

  • López-Alvarado, P., et al. (2022). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 27(19), 6296. Retrieved from [Link]

  • Heath, R. R., et al. (1992). An equilibrium and stability study of Δ(1)-pyrroline. Journal of Chemical Ecology, 18(9), 1595-602. Retrieved from [Link]

  • Wikipedia. (n.d.). Pudovik reaction. Retrieved from [Link]

  • Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521–10523. Retrieved from [Link]

  • Gavit, S., et al. (2024). Deciphering Asymmetric Brønsted Base-Aminocatalytic Mode in Pudovik/[2][10]-Phospha-Brook Rearrangement/Michael Cascade Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Dean, J., et al. (2024). Continuous flow optimisation of the Pudovik reaction and phospha-Brook rearrangement using DBN. London Met Repository. Retrieved from [Link]

  • Dean, J., et al. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Reactions, 5(4), 633-644. Retrieved from [Link]

  • Lin, S., et al. (2017). Catalytic Enantioselective Addition of Diethyl Phosphite to N-Thiophosphinoyl Ketimines: Preparation of (R)-Diethyl (1-Amino-1-phenylethyl)phosphonate. Organic Syntheses, 94, 313-331. Retrieved from [Link]

Sources

Improving enantioselectivity with 2-Diethoxyphosphoryl-2-methylpyrrolidine catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Diethoxyphosphoryl-2-methylpyrrolidine and related organocatalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can optimize your reactions for maximal enantioselectivity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of this compound catalysts.

Q1: What is the primary mechanism of action for this catalyst?

A: this compound is a derivative of proline, a cornerstone of asymmetric organocatalysis.[1] It primarily operates through two key catalytic cycles, depending on the nature of the substrates:

  • Enamine Catalysis: When reacting with a ketone or aldehyde, the secondary amine of the pyrrolidine ring forms a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction or a nitroolefin in a Michael addition). The bulky diethoxyphosphoryl group at the C2 position sterically shields one face of the enamine, directing the electrophile to attack from the less hindered face, thereby inducing enantioselectivity.[2]

  • Iminium Catalysis: When reacting with an α,β-unsaturated aldehyde or ketone, the catalyst forms a transient iminium ion. This lowers the LUMO of the substrate, activating it for nucleophilic attack (e.g., in a Diels-Alder or Michael reaction). Again, the chiral scaffold of the catalyst dictates the facial selectivity of the attack.[2]

The phosphoryl group plays a crucial role not only through steric hindrance but potentially through hydrogen bonding interactions that help organize the transition state assembly.

Catalytic Cycle for Enamine Activation

Enamine_Cycle cluster_main Enamine Catalytic Cycle Catalyst Pyrrolidine Catalyst (R₂NH) Enamine Chiral Enamine Intermediate Catalyst->Enamine Ketone Ketone Substrate Ketone->Enamine Condensation (-H₂O) Adduct_Iminium Iminium Adduct Enamine->Adduct_Iminium Nucleophilic Attack Electrophile Electrophile (E⁺) Electrophile->Adduct_Iminium Adduct_Iminium->Catalyst Catalyst Regeneration Product α-Functionalized Ketone (Chiral Product) Adduct_Iminium->Product Hydrolysis Hydrolysis Hydrolysis (H₂O)

Caption: A simplified workflow of enamine catalysis.

Q2: How should I properly handle and store the catalyst?

A: this compound is typically a stable, often oily substance. However, to ensure its longevity and catalytic activity:

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at 4°C.[3]

  • Handling: As with many organocatalysts, it can be sensitive to moisture and atmospheric CO₂, which can react with the secondary amine. Handle the catalyst in a glovebox or use Schlenk techniques for transfers.

  • Purity: Ensure the catalyst is enantiomerically and chemically pure before use, as minor impurities can significantly affect reaction outcomes.

Q3: My reaction is not proceeding at all. What are the first things to check?

A: If you observe no conversion of your starting material, consider these fundamental points:

  • Catalyst Activity: Has the catalyst degraded? Test it in a reliable, previously successful model reaction.

  • Reagent Purity: Are your starting materials pure? Aldehydes can oxidize to carboxylic acids, which can neutralize the amine catalyst. Ketones might contain impurities that inhibit the reaction.

  • Solvent Quality: Ensure you are using anhydrous solvents. Trace water can hydrolyze key intermediates or alter the catalyst's solubility and conformation.

  • Temperature: While lower temperatures often favor selectivity, some reactions have a significant activation barrier. If no reaction occurs at low temperatures, try running a test reaction at room temperature or slightly higher to confirm the system is viable before optimizing for enantioselectivity.

Part 2: Troubleshooting Guide for Low Enantioselectivity

Achieving high enantiomeric excess (% ee) is the primary goal. This section breaks down common causes of poor stereocontrol and provides actionable solutions.

Q1: My enantiomeric excess (% ee) is very low. What are the most critical parameters to investigate?

A: Low enantioselectivity is a frequent challenge. The stereochemical outcome is determined by the energy difference between the two diastereomeric transition states, which is often small and highly sensitive to reaction conditions.

Troubleshooting Flowchart for Low Enantioselectivity

Troubleshooting_Low_EE decision decision process process start_node Start: Low % ee Observed decision1 Is an uncatalyzed background reaction occurring? start_node->decision1 end_node Outcome: Improved % ee process1 Run reaction at lower temp. Increase catalyst loading. Use a more sterically hindered catalyst. decision1->process1 Yes decision2 Is the solvent optimized? decision1->decision2 No process1->end_node process2 Screen solvents (polar aprotic, non-polar). Check for water content (use dry solvents). decision2->process2 No decision3 Is temperature optimized? decision2->decision3 Yes process2->end_node process3 Systematically lower temperature (e.g., RT, 0°C, -20°C, -40°C). Allow for longer reaction times. decision3->process3 No decision4 Are additives beneficial? decision3->decision4 Yes process3->end_node decision4->end_node Yes process4 Screen additives: - Brønsted/Lewis acids - Water (in specific cases) - Co-catalysts (e.g., thioureas) decision4->process4 No process4->end_node

Caption: Systematic approach to troubleshooting low enantioselectivity.

Key Parameters to Optimize:

  • Temperature: This is often the most impactful variable. Lowering the reaction temperature generally increases enantioselectivity by favoring the more ordered, lower-energy transition state.[4]

  • Solvent: The solvent's polarity, proticity, and ability to coordinate with the catalyst or substrates can drastically alter the transition state geometry.[4] Highly dipolar aprotic solvents like DMSO or DMF can be effective, but screening a range including chlorinated solvents (DCM, Chloroform) and non-polar solvents (Toluene) is crucial.

  • Additives: In some cases, additives can enhance performance. A Brønsted acid co-catalyst can accelerate iminium ion formation or key turnover steps.[4] In contrast, trace amounts of water can sometimes be beneficial by facilitating proton transfer in the hydrolysis step, but it can also be detrimental by competing with the substrate.

Table 1: Effect of Temperature and Solvent on a Model Aldol Reaction
EntrySolventTemperature (°C)Yield (%)% ee
1Toluene259575
2Toluene09288
3Toluene-208595
4DCM-208891
5DMSO-207065
(Note: Data is illustrative and will vary by specific reaction)
Q2: The enantioselectivity is inconsistent between different runs of the same reaction. What is causing this variability?

A: Reproducibility issues almost always point to subtle, uncontrolled variables.

  • Atmospheric Moisture and Oxygen: Ensure reactions are run under a consistently inert atmosphere (N₂ or Ar). Use fresh, anhydrous solvents for each run.

  • Purity of Reagents: The purity of starting materials, especially aldehydes, is critical. Aldehydes can undergo epimerization or oxidation. It is best practice to purify aldehydes by distillation or chromatography immediately before use.[5]

  • Water Content: The precise concentration of water can be a hidden variable. Even in "anhydrous" solvents, water content can vary. For sensitive reactions, consider adding a known amount of a drying agent like MgSO₄ or using rigorously dried solvents.

  • Reaction Concentration: Small variations in concentration can sometimes affect the aggregation state of the catalyst or the rate of bimolecular side reactions versus the desired catalytic cycle.

Part 3: Troubleshooting Poor Yield and Side Reactions

Q1: My yield is low, but the starting material is consumed. What side reactions should I consider?

A: If your starting material is gone but the desired product yield is low, undesired pathways are consuming your intermediates.

  • Self-Condensation: A common side reaction is the self-aldol condensation of the aldehyde or ketone substrate.[4] This is especially prevalent with unhindered aldehydes.

    • Solution: Use a slow-addition syringe pump to add the electrophile (e.g., aldehyde) to the mixture of the nucleophile and catalyst. This keeps the instantaneous concentration of the electrophile low, favoring the cross-reaction over self-condensation. Running the reaction at a lower concentration can also help.[4]

  • Product Inhibition/Decomposition: The product itself might inhibit the catalyst, or it may be unstable under the reaction conditions. Monitor the reaction by TLC or LC-MS over time to see if the product forms and then degrades.

  • Catalyst Deactivation: The catalyst can be deactivated by acidic impurities or by forming an irreversible off-cycle intermediate.

Q2: The reaction is extremely sluggish or stalls before completion. How can I improve the rate?

A: A slow reaction rate can make a process impractical.

  • Increase Concentration: Increasing the molarity of the reactants is the most direct way to increase the reaction rate. However, be aware this may also increase the rate of bimolecular side reactions and could negatively impact enantioselectivity.

  • Increase Catalyst Loading: While typical loadings are 5-20 mol%, increasing it to 30 mol% might be necessary for particularly challenging substrates.

  • Increase Temperature: This is a trade-off. Increasing the temperature will accelerate the reaction but will likely decrease the enantioselectivity. Your goal is to find the optimal balance.

  • Use a Co-catalyst: For reactions proceeding through an iminium ion, adding a weak Brønsted acid (like benzoic acid) can accelerate the turnover-limiting enamine hydrolysis step.

Part 4: Key Experimental Protocols

Protocol 1: General Procedure for an Asymmetric Aldol Reaction

This protocol provides a starting point for optimization.

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the this compound catalyst (0.1 mmol, 10 mol%).

  • Reaction Setup: Place the vial under an inert atmosphere (N₂ or Ar). Add the ketone (1.5 mmol, 1.5 equiv.) and anhydrous solvent (e.g., Toluene, 2.0 mL).

  • Cooling: Cool the mixture to the desired temperature (e.g., -20°C) using a cryocooler or a suitable cooling bath.

  • Addition of Aldehyde: Add the aldehyde (1.0 mmol, 1.0 equiv.) dropwise over 5 minutes.

  • Monitoring: Stir the reaction at this temperature and monitor its progress by TLC or ¹H NMR analysis of aliquots.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Workup: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (% ee) of the purified product using chiral HPLC or SFC.

References

  • Celestino, V.; et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]

  • MacMillan, D. W. C. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group, Princeton University. [Link]

  • Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society. [Link]

  • García-García, P., et al. (2021). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central. [Link]

  • Richardson, P. (2025). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Synfacts. [Link]

  • Toste, F. D., et al. (2011). Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. PubMed Central. [Link]

  • Kovács, L., et al. (2015). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. PubMed Central. [Link]

  • Almássy, L., et al. (2021). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules. [Link]

  • Gageat, M., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega. [Link]

  • Hennecke, U., et al. (2023). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. [Link]

  • Bertuzzi, G., et al. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. PubMed Central. [Link]

  • Masson, G., et al. (2013).
  • Palumbo, C., et al. (2011). Organocatalytic Enantioselective Henry Reactions. Molecules. [Link]

  • Wang, Z., et al. (2023). Organocatalytic asymmetric synthesis of P-stereogenic molecules. Frontiers in Chemistry. [Link]

  • Masson, G., et al. (2013). Comprehensive Enantioselective Organocatalysis: Catalysts, Reactions, and Applications, 3 Volume Set. Wiley. [Link]

Sources

Purification challenges of 2-Diethoxyphosphoryl-2-methylpyrrolidine and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: A Guide to Purifying 2-Diethoxyphosphoryl-2-methylpyrrolidine and Its Derivatives

Welcome to the technical support center for the purification of this compound and related α-aminophosphonate derivatives. These compounds are pivotal building blocks in modern drug discovery, acting as precursors and key intermediates in the synthesis of a wide range of biologically active molecules.[1][2][3][4] However, their unique physicochemical properties—stemming from the combination of a basic pyrrolidine ring and a polar phosphonate ester group—present significant challenges during downstream processing and purification.[5][6]

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond standard protocols to provide in-depth, field-proven insights into overcoming common purification hurdles. We will explore the causality behind experimental choices, offering robust troubleshooting strategies and detailed methodologies to ensure you can achieve high purity and yield in your own experiments.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses the most common and frustrating issues encountered during the purification of this compound class in a practical question-and-answer format.

Q1: My flash column chromatography is giving poor separation, with significant peak tailing and co-elution of my product with impurities. What's going wrong?

This is the most frequently encountered problem. The issue arises from the dual nature of your molecule: the polar phosphonate group and the basic nitrogen of the pyrrolidine ring.

Primary Cause: Unwanted Interactions with the Stationary Phase

Standard silica gel is an acidic stationary phase due to the presence of surface silanol groups (Si-OH). The basic nitrogen atom of your pyrrolidine moiety interacts strongly with these acidic sites via acid-base interactions. This causes the compound to "stick" to the column, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption and low recovery.

Solutions: Taming the Stationary Phase

  • Mobile Phase Modification (Base Additive): The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a volatile base to your mobile phase.

    • Recommended Additive: Triethylamine (Et₃N) or ammonia (as a 7N solution in methanol).

    • Working Concentration: 0.5% to 2% (v/v) of the total mobile phase volume.

    • Causality: The added amine competitively binds to the silanol groups, masking them from your target compound. This allows your aminophosphonate to elute based on polarity differences rather than acid-base interactions, resulting in sharper, more symmetrical peaks.

  • Choosing the Right Solvent System: The high polarity of the phosphonate group requires a polar mobile phase for elution. Dichloromethane/Methanol (DCM/MeOH) or Ethyl Acetate/Hexanes with a high proportion of ethyl acetate are common starting points.

    • Pro-Tip: A gradient elution is often superior to an isocratic one. Start with a lower polarity to wash out non-polar impurities, then gradually increase the percentage of methanol to elute your product.

  • Consider an Alternative Stationary Phase: If base additives are incompatible with your molecule (e.g., if it contains a base-labile functional group), consider using a different stationary phase.

    • Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.

    • Reversed-Phase Chromatography (C18): While less common for primary purification, reversed-phase chromatography can be effective, especially for polishing steps. Due to the compound's polarity, you will likely need a mobile phase with a high aqueous content (e.g., water/acetonitrile or water/methanol), potentially with additives like formic acid or ammonium acetate to improve peak shape. Hydrophilic Interaction Liquid Chromatography (HILIC) is also a powerful technique for such polar compounds.[5]

Workflow: Diagnosing and Solving Poor Chromatography

Caption: Troubleshooting logic for aminophosphonate purification.

Q2: My final product is a persistent, sticky oil that I can't crystallize. How can I isolate a solid?

This is a common frustration with phosphonates and other compounds having flexible alkyl chains and polar head groups, which can disrupt crystal lattice formation.[7] Often, trace amounts of residual solvent or minor impurities can also inhibit crystallization.

Solutions: Inducing Solidification

  • High Vacuum & Gentle Heating: Ensure all volatile solvents are removed. Place the oil under high vacuum (e.g., <1 mbar) and gently warm it (30-40°C) for several hours. This can sometimes be sufficient to induce solidification if the compound's melting point is near room temperature.

  • Trituration: This is a highly effective technique for oils.

    • Procedure: Add a non-polar solvent in which your compound is poorly soluble (e.g., hexanes, diethyl ether, or pentane).

    • Mechanism: Use a spatula to vigorously scratch the inside of the flask below the solvent level. The mechanical energy from scratching can initiate nucleation. The solvent also serves to wash away non-polar impurities that may be inhibiting crystallization.

    • Outcome: Your oil should slowly convert into a fine powder, which can then be isolated by filtration.

  • Salt Formation: If the freebase is an oil, converting it to a salt is a classic and highly reliable method to obtain a crystalline solid.

    • Procedure: Dissolve your purified oil in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Add a stoichiometric amount (1.0 equivalent) of an acid solution (e.g., HCl in ether/dioxane, or a solution of oxalic acid or tartaric acid in ethanol).

    • Outcome: The corresponding salt (e.g., hydrochloride, oxalate) will often precipitate from the solution as a stable, crystalline solid. This not only provides a solid but also enhances the compound's stability and ease of handling. Dicyclohexylamine is also reported as a good counter-ion for crystallizing phosphonic acids.[7]

Q3: I suspect my compound is degrading during workup or purification. What are the stability risks?

Phosphonate esters are generally robust, but they are susceptible to hydrolysis under certain conditions, which can cleave one or both of the ethyl ester groups to yield the corresponding phosphonic acid.[8]

Primary Cause: Hydrolysis

  • Acidic Conditions: Strong acidic conditions during aqueous workup (e.g., washing with 1M HCl to remove basic impurities) can initiate hydrolysis. While often slow at room temperature, prolonged exposure should be avoided.

  • Basic Conditions: Strong basic conditions (e.g., NaOH, K₂CO₃ washes) can also promote hydrolysis.

  • On-Column Degradation: If using unmodified silica gel, the acidic surface can sometimes catalyze hydrolysis, especially if the residence time on the column is long or if water is present in the mobile phase.

Solutions: Preserving Your Product

  • Maintain Neutral Conditions: During aqueous workups, use saturated sodium bicarbonate (a weak base) instead of strong bases, and use brine washes. Minimize contact time with any aqueous acidic or basic layers.

  • Use Anhydrous Solvents: Ensure all solvents used for chromatography are dry to minimize the risk of on-column hydrolysis.[8]

  • Prompt Processing: Do not let reaction mixtures or extracted materials sit for extended periods, especially under acidic or basic conditions. Proceed with purification as quickly as possible after the workup.

Frequently Asked Questions (FAQs)

FAQ 1: What are the recommended starting conditions for silica gel chromatography?

For this compound and its derivatives, a good starting point is crucial. The table below provides validated mobile phase systems. Always include a base additive.

Mobile Phase System Gradient Range (Typical) Use Case & Rationale
Dichloromethane / Methanol0% -> 15% MeOHWorkhorse System. Excellent for a wide range of polarities. Methanol is a strong polar solvent that effectively elutes the phosphonate group.
Ethyl Acetate / Hexanes50% -> 100% EtOAcLess Polar Derivatives. Suitable for derivatives with larger, non-polar substituents. Less effective for highly polar analogs.
Chloroform / Methanol0% -> 10% MeOHAn alternative to DCM/MeOH. Note: Chloroform is more acidic than DCM and may require a higher concentration of base additive.[9]
Base Additive (Required) 0.5 - 2% (v/v) Add triethylamine (Et₃N) or 7N NH₃ in Methanol to any of the above systems to ensure sharp peaks and good recovery.

FAQ 2: How can I best assess the purity of my final product? Standard UV detection seems insufficient.

The pyrrolidine phosphonate core lacks a strong UV chromophore, making purity assessment by UV-HPLC challenging and often inaccurate.[5]

  • High-Performance Liquid Chromatography (HPLC):

    • Detectors: Use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) . These detectors respond to any non-volatile analyte and are ideal for compounds with poor UV absorbance.

    • Column & Mobile Phase: HILIC is an excellent choice for these polar compounds, providing good retention and peak shape. A typical mobile phase would be a gradient of acetonitrile and water with a buffer like ammonium formate.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides a detailed map of the proton environment. Check for the absence of signals from starting materials or solvents. The integral ratios are a good first pass at purity.

    • ³¹P NMR: This is a critical and often underutilized technique for phosphonates. Your pure product should show a single, sharp peak at a characteristic chemical shift (typically δ = 20-30 ppm).[9] The presence of other peaks in the ³¹P spectrum is a definitive indicator of phosphorus-containing impurities (e.g., hydrolyzed phosphonic acid, starting phosphite).

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of your molecule. Note that due to the basic pyrrolidine, these compounds ionize very well, but can sometimes lead to uninformative fragmentation where the pyrrolidine moiety dominates the spectrum.[6]

General Purification and Analysis Workflow

G cluster_isolation Isolation Options cluster_analysis Analytical Methods A Crude Reaction Mixture B Aqueous Workup (Neutral pH preferred) A->B C Concentration in vacuo B->C D Primary Purification: Flash Chromatography (Silica + Base Additive) C->D E Fraction Analysis (TLC, LCMS) D->E F Combine Pure Fractions & Concentrate E->F G Final Product Isolation F->G H Purity & Identity Confirmation G->H I High Vacuum Drying (If solid/viscous oil) G->I J Trituration (Hexanes/Ether) G->J K Salt Formation (e.g., HCl, Oxalic Acid) G->K L NMR Spectroscopy (¹H, ³¹P, ¹³C) H->L M HPLC (ELSD/CAD/MS) H->M N HRMS H->N

Caption: From crude reaction to confirmed pure product workflow.

Protocols & Methodologies

Protocol 1: Optimized Flash Chromatography of a Polar Aminophosphonate
  • Column Preparation: Select an appropriately sized silica gel column based on the crude material mass (typically a 40-100:1 ratio of silica:crude). Equilibrate the column with the starting mobile phase (e.g., 100% Dichloromethane + 1% Et₃N).

  • Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane. If it is not fully soluble, add a small amount of methanol dropwise until it dissolves. Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the column (dry loading).

  • Elution: Begin elution with the starting mobile phase (e.g., DCM + 1% Et₃N).

  • Gradient: Gradually increase the polarity by introducing methanol. A typical linear gradient might be from 0% to 15% Methanol over 10-15 column volumes.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC), staining with potassium permanganate or ninhydrin to visualize the amine-containing product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Protocol 2: Purity Assessment by ³¹P NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD).

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. This experiment is typically very fast (a few minutes). An external standard (e.g., 85% H₃PO₄) is used to reference the spectrum to 0 ppm.

  • Analysis: A pure phosphonate ester should exhibit a single, sharp signal. The absence of any other signals in the spectrum is a strong indicator of high purity with respect to other phosphorus-containing species.

References

  • BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Assessment of Phosphonate Compounds. BenchChem Technical Guides. 5

  • Bhattu, M., Kathuria, D., Billing, B. K., & Verma, M. (2021). Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020). RSC Publishing. 10

  • Bhattu, M., Kathuria, D., Billing, B. K., & Verma, M. (2022). Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015-2020). Analytical Methods, 14(4), 322-358.

  • Bhattu, M., et al. (2022). Chromatographic Techniques for the Analysis of Organophosphate Pesticides with their Extraction Approach: A Review (2015-2020). ResearchGate.

  • Giuffrida, L. (1964). Investigation of Two Gas Chromatographic Techniques for the Determination of Organophosphate Pesticide Residues. Journal of the AOAC, 47(2), 293-300. 11

  • Kanazawa, J., Kubo, H., & Sato, R. (1965). Gas-Liquid Chromatography of Organophosphorus Pesticides. Agricultural and Biological Chemistry, 29(1), 56-60.

  • Hach Company. (n.d.). Phosphonates. Hach Technical Information Series. 12

  • Various Authors. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate.

  • Cavano, R. R. (2018). Phosphonate Testing and Reporting. IROHEDP. 13

  • Wróblewski, A. E., et al. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 23(8), 1833.

  • Dushyantha, N., et al. (2023). Compositional Analysis of Metal(IV) Phosphate and Phosphonate Materials—Pitfalls and Best Practices. Materials, 16(24), 7702.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphonate ion.

  • Pharmatech. (2025). The Role of Pyrrolidine Derivatives in Modern Drug Discovery. 1

  • Hinds, G. P., et al. (1958). PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE. U.S. Bureau of Mines.

  • Wikipedia. (n.d.). Pyrrolidine.

  • Loo, J. A., et al. (2025). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry.

  • Campbell, D. A. (1994). Methods for the synthesis of phosphonate esters. US Patent 5,359,115.

  • United States Biological. (n.d.). Diethyl (2-methylpyrrolidin-2-yl)phosphate - Data Sheet.

  • BenchChem. (2025). Troubleshooting low yields in phosphonate esterification. BenchChem Technical Guides. 8

  • Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(10), 2288.

  • Shukla, D., et al. (2022). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 10, 994932.

  • Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate.

  • Jakel, C., & Helfer, H. (2002). Process for purification of phosphate esters. WO 2002/062808 A1.

  • Gronke, J. (2015). Addressing the Challenges in Downstream Processing Today and Tomorrow. BioProcess International.

  • Bell, T. W., & O'Leary, D. A. (1996). Purification of crude pyrroles. US Patent 5,502,213.

  • Chen, S. W., & Zhang, W. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. Antibody Therapeutics, 4(2), 73-88.

  • Demkowicz, S., et al. (2021). Selective Esterification of Phosphonic Acids. Molecules, 26(11), 3369.

  • ChemicalBook. (n.d.). 2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine.

  • Wróblewski, A. E., et al. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. ResearchGate.

  • Rios, R., et al. (2019). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 24(9), 1762.

  • Chen, S. W., & Zhang, W. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. Antibody Therapeutics, 4(2), 73–88.

  • National Center for Biotechnology Information. (n.d.). 2-Methylpyrrolidine. PubChem Compound Database.

  • Sigma-Aldrich. (n.d.). 2-Methylpyrrolidine.

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Identifying and minimizing byproducts in 2-Diethoxyphosphoryl-2-methylpyrrolidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Diethoxyphosphoryl-2-methylpyrrolidine. This valuable building block, a cyclic α-aminophosphonate, is instrumental in medicinal chemistry due to its role as a structural analog of proline and a transition state mimic in peptide hydrolysis.[1][2] However, its synthesis can be accompanied by the formation of various byproducts that can complicate purification and impact yield and final product purity.

This document provides a comprehensive troubleshooting guide and a set of frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound and related cyclic α-aminophosphonates. The guidance provided herein is based on established chemical principles and field-proven insights to help you identify, minimize, and manage unwanted side reactions and impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by a discussion of potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Product

Potential Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.

  • Side Reactions: Competing side reactions may be consuming the starting materials or the desired product.

  • Product Degradation: The target molecule might be unstable under the reaction or workup conditions.

  • Inefficient Purification: Significant loss of product may occur during extraction, crystallization, or chromatographic purification.

Solutions:

  • Reaction Monitoring: Employ techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to monitor the reaction progress and ensure the complete consumption of starting materials.[3]

  • Optimization of Reaction Conditions:

    • Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and byproduct formation.

    • Reaction Time: Extend the reaction time if monitoring indicates incomplete conversion.

    • Catalyst: If a catalyst is used, ensure its activity is not compromised. Consider using fresh catalyst or a different catalyst system. For instance, copper-catalyzed tandem cyclization has been shown to be effective for synthesizing cyclic α-aminophosphonates.[1][4]

  • Workup and Purification:

    • Extraction: Optimize the pH and choice of solvent for liquid-liquid extraction to maximize the recovery of the product.

    • Chromatography: Select an appropriate stationary and mobile phase for column chromatography to achieve efficient separation of the product from byproducts.[5]

Problem 2: Presence of Unreacted Starting Materials

Potential Causes:

  • Stoichiometry: Incorrect stoichiometry of reactants.

  • Mixing: Inefficient mixing, especially in heterogeneous reactions.

  • Reaction Kinetics: Slow reaction kinetics at the chosen temperature.

Solutions:

  • Stoichiometric Adjustments: Carefully verify the molar ratios of all reactants. A slight excess of one reactant may be necessary to drive the reaction to completion.

  • Improved Agitation: Ensure vigorous stirring to maintain a homogeneous reaction mixture.

  • Temperature Increase: Cautiously increase the reaction temperature while monitoring for the formation of degradation products.

Problem 3: Formation of an Isomeric Byproduct

Potential Causes:

  • Lack of Stereocontrol: In reactions involving the creation of a stereocenter, the conditions may not favor the formation of the desired diastereomer or enantiomer.

  • Epimerization: The product may be susceptible to epimerization under the reaction or workup conditions.

Solutions:

  • Chiral Catalysts/Auxiliaries: Employ chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction.[6]

  • Diastereoselective Reactions: Utilize diastereoselective strategies, such as the 1,3-dipolar cycloaddition of nitrones, which can provide high levels of stereocontrol.[7][8]

  • Mild Conditions: Use milder reaction and workup conditions (e.g., lower temperatures, neutral pH) to prevent epimerization of the desired product.

Problem 4: Identification of Unknown Impurities

Potential Causes:

  • Side Reactions: Various side reactions such as oxidation, hydrolysis of the phosphonate ester, or polymerization can lead to the formation of unexpected byproducts.

  • Contaminated Reagents: Impurities in the starting materials or solvents can participate in side reactions.

Solutions:

  • Analytical Characterization: Utilize a combination of analytical techniques to identify the structure of the unknown impurities.

    • Mass Spectrometry (MS): Provides the molecular weight of the impurity.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): Offers detailed structural information.[10]

    • High-Performance Liquid Chromatography (HPLC): Allows for the separation and quantification of impurities.[3][11]

  • Reagent Purity: Ensure the purity of all starting materials and solvents before use.

Below is a workflow for identifying and characterizing unknown impurities:

Caption: Workflow for the identification and mitigation of unknown byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their potential byproducts?

A1: Common synthetic strategies for cyclic α-aminophosphonates like this compound include:

  • Kabachnik-Fields Reaction: A three-component reaction between an amine, a carbonyl compound, and a dialkyl phosphite. While effective for acyclic products, its application to cyclic systems can be challenging.[1][12] Potential byproducts include α-hydroxyphosphonates and self-condensation products of the carbonyl compound.

  • Addition of Phosphites to Imines (Aza-Pudovik Reaction): This involves the addition of a dialkyl phosphite to a pre-formed or in-situ generated imine.[12] Incomplete imine formation or hydrolysis of the imine can lead to unreacted starting materials and α-hydroxyphosphonates.

  • Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions using phosphorylated nitrones can provide a high degree of stereocontrol in the synthesis of functionalized pyrrolidine phosphonates.[7][8] Byproducts can arise from competing cycloaddition pathways or incomplete subsequent transformations.

  • Tandem Hydroamination/Phosphorylation: Copper-catalyzed intramolecular hydroamination of alkynes followed by the addition of a phosphite offers a one-pot synthesis of cyclic α-aminophosphonates.[1][4] Potential byproducts can include incompletely cyclized intermediates.

Q2: How can I effectively separate this compound from its byproducts?

A2: The choice of purification method depends on the physical and chemical properties of the product and its impurities.

  • Column Chromatography: This is a widely used technique for the purification of organic compounds.[5] A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is often effective.

  • Crystallization: If the desired product is a solid, crystallization can be a highly effective purification method. The choice of solvent is crucial for obtaining high purity and yield.

  • Preparative HPLC: For challenging separations, preparative HPLC can be employed to isolate the pure product.[3]

The following table summarizes the applicability of different purification techniques:

Purification TechniqueApplicabilityKey Considerations
Column Chromatography Widely applicable for most non-volatile byproducts.Choice of stationary and mobile phase is critical.
Crystallization Applicable if the product is a solid and a suitable solvent system can be found.Can provide very high purity.
Distillation Applicable for volatile products and impurities with significantly different boiling points.Not suitable for thermally labile compounds.
Preparative HPLC For difficult separations and high-purity requirements.More expensive and time-consuming than other methods.

Q3: What analytical methods are recommended for assessing the purity of the final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the main component and detecting non-volatile impurities.[9][11]

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities.[3][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): Provides structural confirmation of the desired product and can be used for quantitative analysis (qNMR) to determine absolute purity.[13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with HPLC (LC-MS) or GC (GC-MS) for powerful impurity identification.[9]

Here is a logical workflow for the final purity assessment of your synthesized compound:

Purity_Assessment_Workflow Start Synthesized & Purified Product HPLC_GC HPLC / GC Analysis (Relative Purity) Start->HPLC_GC NMR ¹H, ¹³C, ³¹P NMR (Structural Confirmation) Start->NMR LCMS_GCMS LC-MS / GC-MS (Impurity Identification) HPLC_GC->LCMS_GCMS If impurities detected CoA Certificate of Analysis HPLC_GC->CoA qNMR Quantitative NMR (qNMR) (Absolute Purity) NMR->qNMR For absolute purity NMR->CoA LCMS_GCMS->CoA qNMR->CoA

Caption: A comprehensive workflow for the final purity assessment.

References

  • A Comparative Guide to the Validation of Analytical Methods for 2-Methylpyrrolidine Purity. Benchchem.
  • Pyrrolidine N-alkylphosphonates and related nucleotide analogues: synthesis and stereochemistry. ResearchGate.
  • Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. National Institutes of Health.
  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews.
  • Synthesis of Cyclic α-Aminophosphonates through Copper Catalyzed Enamine Activation. National Institutes of Health.
  • Synthesis of Cyclic α-Aminophosphonates through Copper Catalyzed Enamine Activation. SciSpace.
  • Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. MDPI.
  • The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. MDPI.
  • Synthesis of Cyclic α-Aminophosphonates through Copper Catalyzed Enamine Activation. Europe PMC.
  • Synthesis of 2-Methylpyrrolidine: A Detailed Guide to Protocols and Procedures. Benchchem.
  • Processes for preparing (r)-2-methylpyrrolidine and (s). Google Patents.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • A Comparative Guide to Purity Validation of Synthesized Methyl 2-(pyrrolidin-1-yl)benzoate. Benchchem.
  • Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. MDPI.
  • Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. National Institutes of Health.
  • Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. ResearchGate.
  • A Comparative Guide to the Validation of Analytical Methods for Methyl 2,2-dithienylglycolate. Benchchem.
  • A Comparative Guide to the Quantitative Purity Analysis of Diethyl 2-((phenylamino)methylene)malonate. Benchchem.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of 2-Bromo-4-methylbenzaldehyde. Benchchem.

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Technical Support Center: Preventing Racemization in 2-Diethoxyphosphoryl-2-methylpyrrolidine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 2-Diethoxyphosphoryl-2-methylpyrrolidine and its derivatives in asymmetric organocatalysis. This document provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you mitigate racemization and achieve high enantioselectivity in your reactions.

Introduction: The Challenge of Stereocontrol

This compound is a powerful organocatalyst, prized for its ability to catalyze a range of stereoselective transformations, including Michael additions, aldol reactions, and Mannich reactions. Its efficacy stems from its proline-derived backbone, which facilitates the formation of a chiral enamine intermediate, guiding the approach of the electrophile to create a specific stereoisomer.

However, like many catalytic systems, reactions mediated by this catalyst are susceptible to racemization—the formation of an undesired enantiomer, which diminishes the enantiomeric excess (ee) and compromises the product's optical purity. Understanding and controlling the factors that lead to racemization is paramount for successful and reproducible asymmetric synthesis.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during experiments that can lead to poor enantioselectivity.

FAQ 1: My reaction shows low enantiomeric excess (ee). What are the primary causes?

Low ee is the most direct indicator of racemization or a competing, non-selective background reaction. Several factors, often interconnected, can be responsible:

  • Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for non-selective pathways or promote product epimerization.

  • Solvent Choice: The polarity of the solvent significantly influences the stability of intermediates and transition states. Polar, protic solvents can interfere with the catalyst's hydrogen-bonding network, which is crucial for stereocontrol.

  • Prolonged Reaction Times: Leaving a reaction to run for too long after the substrate has been consumed can lead to catalyst- or base-mediated epimerization of the desired product.

  • Substrate/Reagent Purity: Acidic or basic impurities in your starting materials or solvent can disrupt the catalytic cycle or promote uncatalyzed, non-selective reactions.

  • Water Content: While some reactions benefit from trace amounts of water, excess water can hydrolyze the enamine intermediate, shutting down the catalytic cycle and promoting racemic background reactions.

FAQ 2: How does solvent choice critically impact stereoselectivity?

The solvent is not merely a medium for the reaction; it is an active participant in the catalytic cycle. The choice of solvent can dramatically influence the outcome of the reaction.

Apolar or weakly polar solvents are generally preferred for many enantioselective organocatalytic reactions.[1] They are less likely to interfere with the intricate network of non-covalent interactions (e.g., hydrogen bonding) within the transition state that dictates stereoselectivity. In contrast, polar solvents can solvate and stabilize charged intermediates or transition states in a way that may favor a racemic pathway.[2]

For example, in Michael additions, switching from a polar solvent like methanol to a less polar one like toluene can sometimes invert the enantiomer that is preferentially formed or significantly improve the ee.[2] This is because the solvent alters the conformation of the catalyst-substrate complex and the transition state geometry.

Troubleshooting Table 1: Solvent Effects on a Model Michael Addition

SolventPolarity IndexTypical Yield (%)Typical ee (%)Rationale for Outcome
Toluene2.495%>95%Apolar; minimizes interference with the catalyst's stereodirecting interactions.
Dichloromethane (DCM)3.190%85-92%Moderately polar; can be effective but may slightly reduce ee compared to toluene.[3]
Tetrahydrofuran (THF)4.085%70-85%More polar and coordinating; can disrupt key hydrogen bonds in the transition state.
Acetonitrile (MeCN)5.870%<60%Highly polar; often leads to poor stereocontrol by solvating intermediates.
Methanol (MeOH)5.1>90%<20% (or inverted)Protic nature disrupts the enamine mechanism and can promote background reactions.[2]

Note: Data is illustrative and actual results will vary based on specific substrates and reaction conditions.

FAQ 3: Can the reaction temperature be optimized to prevent racemization?

Absolutely. Temperature is a critical parameter. While increasing temperature often accelerates the reaction rate, it can disproportionately accelerate undesired pathways, leading to a loss of enantioselectivity.

General Guideline: It is often beneficial to run these reactions at lower temperatures (e.g., 0 °C to -20 °C) to enhance stereoselectivity. The desired, highly organized transition state is entropically disfavored, and lower temperatures help to favor this pathway over less-ordered, higher-energy transition states that lead to the racemic product.

However, the optimal temperature is a balance. Too low a temperature may stall the reaction, leading to impractically long reaction times. It is advisable to screen a range of temperatures for any new transformation. Some modern catalysts are designed to be effective even at room temperature or slightly elevated temperatures.[4]

Part 2: Understanding the Mechanisms

A deeper understanding of the catalytic cycle and potential racemization pathways is essential for effective troubleshooting.

The Catalytic Cycle: The Path to Enantioselectivity

The desired catalytic cycle involves the formation of a chiral enamine intermediate from the catalyst's secondary amine and a carbonyl substrate (e.g., an aldehyde or ketone). This enamine then attacks the electrophile (e.g., a nitroalkene in a Michael addition) from a specific face, dictated by the steric environment of the catalyst. Hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst.

Catalytic Cycle cluster_0 Catalytic Cycle Catalyst Catalyst (Pyrrolidine) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Substrate - H₂O Substrate Substrate (Carbonyl) Substrate->Enamine TS Stereodetermining Transition State Enamine->TS + Electrophile Electrophile Electrophile Electrophile->TS Iminium Iminium Adduct TS->Iminium Product Chiral Product Iminium->Product + H₂O H2O H₂O H2O->Product Product->Catalyst - Catalyst (Regeneration)

Figure 1: The desired catalytic cycle for enantioselective functionalization via enamine catalysis.

Potential Racemization Pathways

Loss of stereocontrol can occur if the reaction deviates from this ideal cycle.

Racemization Pathways cluster_main Desired Pathway cluster_side1 Problem 1: Background Reaction cluster_side2 Problem 2: Product Epimerization Start Substrate + Electrophile Desired_TS Chiral Transition State (Catalyst-Mediated) Start->Desired_TS Catalyst Racemic_TS Achiral Transition State (Uncatalyzed) Start->Racemic_TS Heat / Impurities Desired_Product High ee Product Desired_TS->Desired_Product Epimerization Epimerization (Post-Reaction) Desired_Product->Epimerization Base / Heat / Long Time Final_Mix Observed Product (Low ee) Racemic_Product Racemic Product Racemic_TS->Racemic_Product Epimerization->Racemic_Product

Figure 2: Competing pathways that lead to a reduction in the final product's enantiomeric excess.

  • Uncatalyzed Background Reaction: The starting materials may react slowly without the catalyst, especially at higher temperatures. This pathway is not stereocontrolled and produces a racemic mixture, which contaminates the desired chiral product.

  • Product Epimerization: The chiral center created in the product might be labile, especially if the proton at that center is acidic. Residual base, or even the catalyst itself, can deprotonate and re-protonate this center over time, scrambling the stereochemistry and leading to racemization.[5]

Part 3: Optimized Experimental Protocols

Adhering to a meticulous experimental protocol is the best defense against racemization.

Protocol 1: General Procedure for an Asymmetric Michael Addition

This protocol provides a starting point for optimizing the addition of an aldehyde to a nitroalkene.

Materials:

  • This compound (Catalyst, 10 mol%)

  • Nitroalkene (1.0 equiv)

  • Aldehyde (2.0-3.0 equiv)

  • Anhydrous, inhibitor-free Toluene (to make a 0.1 M solution with respect to the nitroalkene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Dry a clean reaction vial under vacuum or in an oven (120 °C) overnight and cool under an inert atmosphere.

  • Reagent Addition: To the vial, add the nitroalkene (e.g., 0.2 mmol, 1.0 equiv).

  • Solvent and Catalyst: Add anhydrous toluene (2.0 mL) followed by the this compound catalyst (0.02 mmol, 10 mol%).

  • Temperature Equilibration: Cool the stirred mixture to the desired temperature (e.g., 0 °C) using an ice-water bath. Allow it to stir for 10-15 minutes to ensure thermal equilibrium.

  • Initiation: Add the aldehyde (e.g., 0.4 mmol, 2.0 equiv) dropwise to the cooled solution.

  • Reaction Monitoring (CRITICAL STEP): Stir the reaction at the set temperature. Monitor the consumption of the limiting reagent (nitroalkene) by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. Do not let the reaction run significantly longer than the time required for full conversion.

  • Quenching: Once the nitroalkene is consumed, quench the reaction by adding a few drops of saturated aqueous NH₄Cl solution or dilute acetic acid to neutralize the catalyst.

  • Workup: Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or SFC.

Key Optimization Points:

  • Catalyst Loading: While 10 mol% is a good starting point, optimal loading can range from 1 to 20 mol%.[3][6]

  • Aldehyde Equivalents: Using an excess of the aldehyde can improve reaction rates, but using too much can sometimes lead to side reactions.[6]

  • Temperature Screening: If the ee is low, repeat the reaction at a lower temperature (e.g., -10 °C or -20 °C).

References

  • Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science (RSC Publishing). Available at: [Link]

  • Solvent-Induced Enantioselectivity. ChemistryViews. Available at: [Link]

  • Studies on racemization kinetics of L-proline and L-histidine. ResearchGate. Available at: [Link]

  • Organocatalyzed Michael Addition to Nitroalkenes via Masked Acetaldehyde. ResearchGate. Available at: [Link]

  • Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI. Available at: [Link]

  • Solvent effect on enantioselectivity. ResearchGate. Available at: [Link]

  • Mechanochemical Organocatalysis: Do High Enantioselectivities Contradict What We Might Expect? PubMed Central (PMC) - NIH. Available at: [Link]

  • Temperature-responsive hairy particle-supported proline for direct asymmetric aldol reaction in water. RSC Publishing. Available at: [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. Available at: [Link]

  • Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. ResearchGate. Available at: [Link]

  • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. Available at: [Link]

  • Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes. PubMed Central. Available at: [Link]

  • Kinetics versus Thermodynamics in the Proline Catalyzed Aldol Reaction. ResearchGate. Available at: [Link]

  • Heterogeneous organocatalysis: the proline case. PubMed Central (PMC) - NIH. Available at: [Link]

  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. PubMed Central (PMC) - NIH. Available at: [Link]

Sources

Technical Support Center: Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of functionalized diethyl(pyrrolidin-2-yl)phosphonates. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of these important proline bioisosteres. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to proactively design more robust synthetic routes.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is formatted to address specific problems you may be encountering at the bench. Each entry details the symptoms, potential causes, and actionable solutions based on established chemical principles.

Problem 1: Low Yield of the Target Diethyl(pyrrolidin-2-yl)phosphonate

Symptoms:

  • The isolated yield of the final product is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows a complex mixture of products with only a minor spot/peak corresponding to the desired compound.

Potential Causes & Solutions:

  • Inefficient Imine Formation/Instability (Kabachnik-Fields/Aza-Pudovik Approach): The cornerstone of many α-aminophosphonate syntheses is the formation of an imine or iminium ion intermediate, which is then trapped by the nucleophilic phosphite.[1][2]

    • Cause: In a three-component Kabachnik-Fields reaction, the equilibrium between the starting amine/aldehyde and the imine may not favor the imine. Water, a byproduct of this condensation, can also hydrolyze the imine back to its precursors.

    • Solution:

      • Use a Dehydrating Agent: Add molecular sieves (4 Å) to the reaction mixture to sequester water as it is formed, driving the equilibrium towards the imine.[3]

      • Aza-Pudovik Strategy: Instead of a one-pot, three-component reaction, adopt a two-step aza-Pudovik approach. Pre-form and isolate the cyclic imine (e.g., a 1-pyrroline derivative) before reacting it with diethyl phosphite. This allows for purification of the intermediate and more controlled reaction conditions for the phosphite addition.[2]

      • Catalyst Choice: For the addition of phosphite to the imine, Lewis acids can activate the imine, but they can also promote side reactions.[3] Consider using a milder catalyst or a Brønsted base to facilitate the nucleophilic addition.[4][5]

  • Hydrolysis of Phosphonate Esters:

    • Cause: Diethyl phosphonate and the final product can be susceptible to hydrolysis, especially under acidic conditions (e.g., strong Lewis acids) or during aqueous workups, if water is present from the initial condensation.[3] This leads to the formation of the corresponding phosphonic acid, which can complicate purification and reduce the yield of the desired ester.

    • Solution:

      • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

      • Careful Catalyst Selection: If using a Lewis acid, choose one that is less hygroscopic. Yttrium triflate (Y(OTf)₃) has been shown to be an effective catalyst that can be used under conditions that suppress unwanted hydrolysis.[3]

      • Workup Protocol: Neutralize the reaction mixture before extraction. Use brines to wash the organic layer and dry thoroughly with an anhydrous salt like MgSO₄ or Na₂SO₄ before solvent evaporation.

  • Formation of Aminal Byproducts:

    • Cause: In reactions involving carbamates (like Boc-NH₂ or Cbz-NH₂), the highly reactive imine intermediate can be attacked by a second molecule of the carbamate, leading to the formation of a stable aminal.[3] This aminal may be unreactive or react sluggishly with the phosphite, consuming starting materials and reducing the overall yield.

    • Solution:

      • Control Stoichiometry: Use a slight excess of the aldehyde component relative to the carbamate to favor imine formation over aminal formation.

      • Optimize Reaction Conditions: Lowering the reaction temperature may help to control the rate of aminal formation relative to the desired phosphite addition.

Problem 2: Poor or Incorrect Diastereoselectivity

Symptoms:

  • ¹H or ³¹P NMR of the purified product shows multiple sets of signals, indicating a mixture of diastereomers.

  • The observed stereochemical outcome is the opposite of what was intended (e.g., obtaining the cis-adduct instead of the trans-adduct).

Potential Causes & Solutions:

  • Influence of N-Protecting Group: The nature of the substituent on the pyrrolidine nitrogen plays a crucial role in directing the stereochemical outcome of the phosphonylation.

    • Cause: In the synthesis of (pyrrolidin-2-yl)phosphonates from L-proline derivatives, the N-protecting group can dictate the facial selectivity of the incoming nucleophile.[6]

    • Solution:

      • For trans-products: An N-benzoyl group on a proline derivative has been shown to preferentially lead to trans-phosphorylated products.[6]

      • For cis-products: An N-benzyloxycarbonyl (Cbz) group tends to direct the reaction to yield cis-substituted products.[6] This steric and electronic guidance is key to achieving the desired diastereomer.

  • Reaction Mechanism and Cyclization Strategy: The choice of the overall synthetic strategy can lock in a specific stereochemistry.

    • Cause: Different synthetic routes proceed through intermediates with distinct geometries. For example, a [3+2] cycloaddition reaction establishes the relative stereochemistry early in the sequence.[7][8][9]

    • Solution:

      • Stereospecific Cycloadditions: Employing a diastereospecific 1,3-dipolar cycloaddition of a phosphoryl-substituted nitrone with a stereodefined alkene (e.g., cis-1,4-dihydroxybut-2-ene) can yield a single diastereomer of the initial isoxazolidine cycloadduct, which can then be converted to the desired pyrrolidine.[7]

      • Chiral Catalysis: For Michael addition routes, using a chiral Ni(II) complex can produce the initial adducts with high enantioselectivity and good diastereoselectivity, which is then carried through to the final cyclized pyrrolidine product.[10][11]

Problem 3: Product Degradation or Unwanted Side Products During Workup/Purification

Symptoms:

  • The desired product is observed in the crude reaction mixture, but it decomposes upon attempted purification by silica gel chromatography.

  • Unexpected products, such as a deprotected amine or a lactam, are isolated.

Potential Causes & Solutions:

  • Acid-Labile Protecting Groups:

    • Cause: The tert-Butoxycarbonyl (Boc) group is notoriously sensitive to acid. The residual acidity of standard silica gel can be sufficient to cleave the Boc group during column chromatography.[3]

    • Solution:

      • Neutralized Silica Gel: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica gel in the desired eluent system containing a small amount of a volatile base, such as triethylamine (~1%), and then packing the column.

      • Alternative Purification: If possible, purify the compound by recrystallization or use a different stationary phase like alumina (basic or neutral).

  • Decarboxylation:

    • Cause: When using starting materials derived from the reaction of isocyanomethylphosphonates and N-substituted maleimides, treatment with a strong base like NaOH can lead to the opening of the imide ring followed by decarboxylation.[9]

    • Solution:

      • Milder Hydrolysis Conditions: If the goal is to open the imide without decarboxylation, use milder, more controlled conditions. For instance, using a resin like Dowex Marathon-A can facilitate the desired transformation while minimizing decarboxylation.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the addition of diethyl phosphite to a cyclic imine?

A1: The addition of diethyl phosphite to an imine is known as the aza-Pudovik reaction.[2] Diethyl phosphite exists in equilibrium with its tautomer, the dialkyl phosphite form (>P(O)H). In the presence of a base, the P-H proton is removed to generate a highly nucleophilic phosphite anion. This anion then attacks the electrophilic carbon of the imine C=N double bond. Subsequent protonation of the resulting nitrogen anion yields the final α-aminophosphonate. The reaction can also be catalyzed by Lewis acids, which coordinate to the imine nitrogen, increasing the electrophilicity of the imine carbon and making it more susceptible to attack by the neutral phosphite.[2]

Diagram: Aza-Pudovik Reaction Mechanism

workflow Start Starting Materials (e.g., Amine, Aldehyde, Phosphite) Imine_Formation Imine Formation (Dehydrating Agent) Start->Imine_Formation Phosphite_Addition Aza-Pudovik Reaction (Catalyst, Anhydrous) Imine_Formation->Phosphite_Addition Side_Reaction_2 Side Reaction: Aminal Formation Imine_Formation->Side_Reaction_2 Workup Quenching & Aqueous Workup Phosphite_Addition->Workup Purification Purification (e.g., Chromatography) Workup->Purification Side_Reaction_1 Side Reaction: Hydrolysis Workup->Side_Reaction_1 Product Target Phosphonate Purification->Product

Sources

Technical Support Center: Catalyst Loading Optimization for 2-Diethoxyphosphoryl-2-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 2-Diethoxyphosphoryl-2-methylpyrrolidine. This proline-derived organocatalyst is a powerful tool for various asymmetric transformations. However, achieving optimal performance—balancing high yield with excellent enantioselectivity—is critically dependent on fine-tuning the catalyst loading. This guide is structured to provide direct, actionable answers to common challenges encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

Here, we address the high-level questions that frequently arise when designing experiments with this compound.

Q1: What is a typical starting catalyst loading for this type of organocatalyst?

A1: For initial screening, a catalyst loading in the range of 5-10 mol% is a robust starting point. Proline-derived catalysts are often effective in this range, providing a good balance between reaction rate and catalyst cost.[1] From this baseline, you can proceed with optimization experiments to determine the ideal loading for your specific substrate and reaction conditions.

Q2: How does catalyst loading directly impact enantiomeric excess (ee)?

A2: The relationship is not always linear and can be one of the most critical parameters to optimize. Both excessively high and low catalyst loadings can negatively impact enantioselectivity.

  • High Loading: At higher concentrations, some organocatalysts can form aggregates or dimers.[2] These aggregates may exhibit lower catalytic activity or, in some cases, catalyze the reaction through a different, less selective pathway, thus reducing the overall ee.[3]

  • Low Loading: At very low loadings, the rate of the desired catalyzed reaction may become slow. If a non-catalyzed "background" reaction can occur, its contribution to the final product mixture will become more significant, effectively diluting the enantiomeric excess.[4] The key is to ensure the catalyzed rate significantly outpaces the uncatalyzed rate.[4]

Q3: My reaction is clean but the enantioselectivity is poor. Is catalyst loading the first thing I should investigate?

A3: Absolutely. Assuming temperature and solvent have been reasonably selected, catalyst loading is a primary factor governing enantioselectivity. Before exploring different catalyst analogues or extensive additive screening, a systematic evaluation of the loading is one of the most efficient optimization strategies. Low ee is a classic symptom of a non-optimal catalyst concentration.[5]

Q4: Can I simply increase the catalyst loading to speed up a slow reaction?

A4: While increasing catalyst loading will generally increase the reaction rate, it is a trade-off. As discussed in A2, this can potentially lead to a decrease in enantioselectivity.[2] Furthermore, it increases the cost of the reaction and can complicate purification by introducing more catalyst-derived material into the crude product. A better initial approach for a slow reaction might be to modestly increase the temperature or extend the reaction time before resorting to significantly higher catalyst loadings.[5]

Section 2: Troubleshooting Guide for Common Issues

This section provides a problem-oriented approach to resolving specific experimental challenges.

Problem 1: Low Enantiomeric Excess (ee), but Good Conversion (>80%)

This common scenario suggests that the catalyst is active but that stereochemical control is compromised.

  • Possible Cause A: Catalyst Loading is Too High.

    • Rationale: You may be observing the formation of less selective catalyst aggregates. This phenomenon is a known issue in organocatalysis where catalyst-catalyst interactions can create competing reaction pathways.[2][3]

    • Solution: Perform a systematic screen by decreasing the catalyst loading. Set up parallel reactions with loadings of 10 mol%, 5 mol%, 2.5 mol%, and 1 mol%. It is not uncommon to see a significant improvement in ee at lower catalyst loadings.[6]

  • Possible Cause B: Catalyst Loading is Too Low.

    • Rationale: The rate of the desired, highly enantioselective catalyzed pathway is not sufficiently faster than the non-selective background reaction.[4] This allows the racemic product from the background reaction to accumulate, thus lowering the overall ee.

    • Solution: If you are already operating at a very low loading (<2 mol%), try incrementally increasing it. A modest increase to 3-5 mol% can often be enough to ensure the catalyzed pathway dominates without introducing aggregation issues.

  • Possible Cause C: Reaction Temperature is Too High.

    • Rationale: Higher temperatures provide more thermal energy, which can allow the reaction to proceed through higher-energy transition states leading to the undesired enantiomer. This effectively lowers the energy difference (ΔΔG‡) between the two stereochemical pathways.[5]

    • Solution: Repeat the experiment at a lower temperature (e.g., 0 °C or -20 °C). While this may slow the reaction rate, it often leads to a significant enhancement in enantioselectivity.

Diagram: Troubleshooting Workflow for Low Enantioselectivity

troubleshooting_low_ee cluster_loading Loading Optimization start Problem: Low ee, Good Conversion check_loading Is Catalyst Loading Optimized? start->check_loading cause_high Possible Cause: Loading Too High (Aggregation) check_loading->cause_high No check_temp Is Temperature Too High? check_loading->check_temp Yes solution_high Solution: Screen Lower Loadings (e.g., 10% -> 5% -> 2.5%) cause_high->solution_high cause_low Possible Cause: Loading Too Low (Background Reaction) solution_low Solution: Screen Higher Loadings (e.g., 1% -> 2.5% -> 5%) solution_high->check_temp cause_temp Possible Cause: Reduced ΔΔG‡ check_temp->cause_temp Yes solution_temp Solution: Run reaction at lower temperature cause_temp->solution_temp optimization_workflow prep 1. Prepare Catalyst Stock Solution setup 2. Set Up 5 Parallel Reaction Vials prep->setup add_reagents 3. Add Substrates to Each Vial setup->add_reagents vary_cat 4. Add Variable Volume of Catalyst Stock Solution (1, 2.5, 5, 10, 20 mol%) add_reagents->vary_cat initiate 5. Initiate Reactions (Add Final Reagent/Solvent) vary_cat->initiate run 6. Run All Reactions (Constant Temp & Time) initiate->run workup 7. Quench, Extract, & Purify Each Reaction Mixture run->workup analyze 8. Analyze Conversion (GC/NMR) & Enantiomeric Excess (Chiral HPLC) workup->analyze compare 9. Compare Results & Identify Optimal Loading analyze->compare

Sources

Validation & Comparative

A Comparative Guide to Chiral Pyrrolidine Ligands: Positioning 2-Diethoxyphosphoryl-2-methylpyrrolidine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is perpetual. Among the privileged scaffolds that have emerged, the pyrrolidine ring system stands out as a cornerstone of modern organocatalysis and ligand design. This guide provides a comparative overview of seminal chiral pyrrolidine ligands, detailing their performance with supporting experimental data. Furthermore, we introduce 2-Diethoxyphosphoryl-2-methylpyrrolidine, a structurally distinct pyrrolidine derivative, and discuss its potential within this esteemed class of catalysts.

The Enduring Legacy of Chiral Pyrrolidine Ligands

The five-membered saturated nitrogen heterocycle of pyrrolidine provides a rigid and tunable platform for inducing chirality in chemical transformations. The ready availability of enantiopure proline from the chiral pool has served as a foundational starting point for the development of a vast arsenal of derivatives. These ligands have proven instrumental in a myriad of asymmetric reactions, including aldol, Michael, Diels-Alder, and Mannich reactions, by activating substrates through the formation of chiral enamines or iminium ions.

Benchmarking Performance: A Look at Established Chiral Pyrrolidine Ligands

To provide a clear perspective on the efficacy of chiral pyrrolidine ligands, we will examine the performance of three widely utilized classes: (S)-Proline, Diphenylprolinol Silyl Ethers, and Imidazolidinones.

(S)-Proline: The Archetypal Organocatalyst

(S)-Proline is arguably the simplest and one of the most studied chiral pyrrolidine catalysts. Its bifunctional nature, containing both a secondary amine and a carboxylic acid, allows for a well-defined transition state, leading to high levels of stereocontrol.

Key Reaction: Asymmetric Aldol Reaction

The direct asymmetric aldol reaction between ketones and aldehydes is a hallmark transformation catalyzed by (S)-proline. The reaction proceeds through an enamine intermediate, with the carboxylic acid group playing a crucial role in proton transfer and transition state organization.

AldehydeKetoneSolventCatalyst Loading (mol%)Yield (%)ee (%)Reference
p-NitrobenzaldehydeAcetoneDMSO306876[List, B. et al. J. Am. Chem. Soc.2000 , 122, 2395-2396.]
IsovaleraldehydeAcetoneAcetone309595[List, B. et al. Org. Lett.2001 , 3, 2423-2425.]
BenzaldehydeCyclohexanoneMeOH/H₂O2095>99[Mancinelli, M. et al. Molecules2019 , 24, 449.]

Experimental Protocol: (S)-Proline-Catalyzed Aldol Reaction

  • To a solution of the aldehyde (1.0 mmol) in the specified solvent (4.0 mL) is added the ketone (5.0 mmol).

  • (S)-Proline (0.3 mmol, 30 mol%) is added, and the mixture is stirred at room temperature for the specified time.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography to afford the aldol product.

Figure 1. Simplified catalytic cycle of the (S)-Proline-catalyzed aldol reaction.

Diphenylprolinol Silyl Ethers: Enhanced Steric Shielding

The development of (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine, a derivative of diphenylprolinol, by Hayashi and Jørgensen, marked a significant advancement in organocatalysis. The bulky diphenyl(trimethylsilyloxy)methyl group provides a highly effective steric shield, leading to excellent enantioselectivities.

Key Reaction: Asymmetric Michael Addition

Diphenylprolinol silyl ethers are particularly effective in the asymmetric Michael addition of aldehydes and ketones to nitroolefins. The catalyst forms a chiral enamine that attacks the nitroolefin from the less sterically hindered face.

Michael DonorMichael AcceptorCatalyst Loading (mol%)SolventYield (%)dr (syn:anti)ee (%) (syn)Reference
Propanaltrans-β-Nitrostyrene10Toluene9795:599[Hayashi, Y. et al. Angew. Chem. Int. Ed.2005 , 44, 4212-4215.]
Cyclohexanonetrans-β-Nitrostyrene20Toluene9999:196[Maruoka, K. et al. J. Am. Chem. Soc.2003 , 125, 5139-5149.]
Acetone2-Nitrostyrene10CH₂Cl₂9895:595[Barbas III, C. F. et al. J. Am. Chem. Soc.2005 , 127, 8272-8273.]

Experimental Protocol: Asymmetric Michael Addition with Diphenylprolinol Silyl Ether

  • To a solution of the nitroolefin (0.5 mmol) and the catalyst (0.05 mmol, 10 mol%) in the specified solvent (1.0 mL) at the desired temperature is added the aldehyde or ketone (1.0 mmol).

  • The reaction mixture is stirred until completion (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.

Michael_Addition_Workflow start Start reactants Nitroolefin + Aldehyde/Ketone start->reactants reaction Reaction Mixture (Stir at specified temp.) reactants->reaction catalyst (S)-Diphenylprolinol Silyl Ether catalyst->reaction solvent Solvent (e.g., Toluene) solvent->reaction workup Work-up (Solvent removal) reaction->workup purification Purification (Column Chromatography) workup->purification product Chiral Michael Adduct purification->product

Figure 2. Experimental workflow for an asymmetric Michael addition.

Imidazolidinones (MacMillan Catalysts): Iminium Ion Activation

Pioneered by David MacMillan, imidazolidinone catalysts operate through the formation of a chiral iminium ion from α,β-unsaturated aldehydes, which lowers the LUMO of the dienophile and facilitates reactions with dienes.

Key Reaction: Asymmetric Diels-Alder Reaction

These catalysts have been exceptionally successful in promoting highly enantioselective Diels-Alder reactions. The bulky substituents on the imidazolidinone backbone effectively block one face of the iminium ion, dictating the stereochemical outcome.

DieneDienophileCatalystCatalyst Loading (mol%)SolventYield (%)endo:exoee (%) (endo)Reference
CyclopentadieneCinnamaldehyde(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one5MeOH/H₂O99>50:193[MacMillan, D. W. C. et al. J. Am. Chem. Soc.2000 , 122, 4243-4244.]
1,3-ButadieneAcrolein(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one20THF82-90[MacMillan, D. W. C. et al. J. Am. Chem. Soc.2002 , 124, 2458-2460.]
IsopreneCrotonaldehyde(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one20Dioxane8910:191[MacMillan, D. W. C. et al. J. Am. Chem. Soc.2002 , 124, 2458-2460.]

Experimental Protocol: Asymmetric Diels-Alder with Imidazolidinone Catalyst

  • The imidazolidinone catalyst is dissolved in the specified solvent, and the corresponding acid co-catalyst (e.g., TFA) is added.

  • The α,β-unsaturated aldehyde (1.0 mmol) is added, and the mixture is stirred for a few minutes.

  • The diene (3.0 mmol) is added, and the reaction is stirred at the specified temperature until completion.

  • The reaction is quenched and worked up as per the specific protocol.

  • Purification is typically achieved by flash column chromatography.

Figure 3. Iminium ion activation in organocatalytic Diels-Alder reactions.

Introducing this compound: A Ligand with Untapped Potential

Having established a baseline with well-characterized chiral pyrrolidine ligands, we now turn our attention to this compound.

Structure and Synthesis

This compound, with the chemical formula C₉H₂₀NO₃P, possesses a unique structural feature: a phosphonate group directly attached to the C2 position of the pyrrolidine ring, which also bears a methyl group. The synthesis of related functionalized (pyrrolidin-2-yl)phosphonates has been reported, often involving 1,3-dipolar cycloaddition reactions.

Potential as a Chiral Ligand

The incorporation of a phosphonate group introduces several intriguing possibilities for catalytic applications:

  • Lewis Basicity: The phosphoryl oxygen can act as a Lewis basic site, potentially coordinating to metal centers or activating substrates through hydrogen bonding.

  • Bifunctionality: The presence of both the pyrrolidine nitrogen and the phosphonate group offers the potential for bifunctional catalysis, where both moieties participate in the catalytic cycle.

  • Metal Chelation: The phosphonate group can act as a hemilabile ligand in coordination with transition metals, creating a chiral environment around the metal center for asymmetric catalysis.

Current Status and Future Outlook

To date, a comprehensive evaluation of this compound as a chiral ligand or organocatalyst in asymmetric reactions has not been extensively reported in peer-reviewed literature. Consequently, direct comparative experimental data on its performance against established ligands like (S)-proline, diphenylprolinol silyl ethers, or imidazolidinones is not available.

The absence of such data represents a significant opportunity for research and development. The unique electronic and steric properties imparted by the diethoxyphosphoryl group at a stereogenic center suggest that this ligand could offer novel reactivity and selectivity profiles in a range of asymmetric transformations. Future investigations should focus on:

  • Systematic Screening: Evaluating the catalytic activity of this compound in benchmark asymmetric reactions, including aldol, Michael, and Diels-Alder reactions.

  • Mechanistic Studies: Elucidating the mode of action of this ligand to understand how the phosphonate group influences the catalytic cycle and stereochemical outcome.

  • Ligand Modification: Synthesizing derivatives with modified phosphonate esters or substituents on the pyrrolidine ring to fine-tune the ligand's steric and electronic properties.

Conclusion

The field of asymmetric catalysis continues to be driven by the design and discovery of novel chiral ligands. While (S)-proline, diphenylprolinol silyl ethers, and imidazolidinones have proven to be powerful and versatile catalysts, the exploration of new structural motifs is essential for advancing the field. This compound represents an intriguing yet underexplored candidate in the family of chiral pyrrolidine ligands. Its unique combination of a pyrrolidine scaffold and a phosphonate group holds the promise of novel catalytic applications. Further research into its catalytic potential is warranted and could unveil a new class of effective ligands for asymmetric synthesis.

References

  • List, B. Asymmetric Aminocatalysis. Acc. Chem. Res.2004 , 37 (8), 548–557. [Link]

  • Notz, W.; List, B. Proline-Catalyzed Direct Asymmetric Aldol Reactions. J. Am. Chem. Soc.2000 , 122 (30), 7386–7387. [Link]

A Comparative Guide to Phosphine vs. Phosphonate-Type Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert compound, the choice of chiral ligand is paramount. For decades, chiral phosphines have been the undisputed workhorses, enabling landmark achievements in transition-metal catalysis.[1] However, a newer class of phosphorus(III) ligands, including phosphonites, phosphites, and phosphoramidites—collectively referred to here as "phosphonate-type" ligands for simplicity in comparison—has emerged, offering unique advantages in modularity, tunability, and, in many cases, superior performance.[2][3] This guide provides an in-depth, objective comparison of these two ligand families, grounded in experimental data and mechanistic insights to inform catalyst system design for researchers, scientists, and drug development professionals.

Fundamental Properties: A Tale of Two Phosphorus Centers

The divergent performance of phosphine and phosphonate-type ligands stems from their fundamental differences in electronic and steric character, originating at the phosphorus atom itself.

Electronic Profile:

  • Phosphines (R₃P): These are typically strong σ-donating ligands.[4] The lone pair of electrons on the phosphorus atom is readily donated to the metal center, increasing its electron density. This property is crucial for facilitating key steps in many catalytic cycles, such as the oxidative addition of substrates with low reactivity (e.g., aryl chlorides).[5] The electronic nature can be fine-tuned by the R groups; electron-donating alkyl groups make the phosphine more basic, while electron-withdrawing aryl groups decrease its basicity.[4]

  • Phosphonate-Type Ligands (RP(OR')₂ or P(OR)₃): The presence of electronegative oxygen atoms attached to the phosphorus center significantly alters its electronic character. These ligands are less σ-donating and are substantially stronger π-acceptors compared to phosphines.[6] They can accept electron density from the metal's d-orbitals into the P-O σ* antibonding orbitals. This π-acidity helps to stabilize low-valent metal centers and can influence the rate and selectivity of subsequent steps in the catalytic cycle.[6]

Steric Architecture and Synthesis:

Both ligand classes offer a high degree of steric tunability. However, their synthetic accessibility and modularity differ significantly.

  • Phosphines: The synthesis of chiral phosphines, particularly those with P-stereogenic centers or complex backbones like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), can be a multi-step and challenging process.[1][7] While this has led to a vast library of powerful but sometimes expensive ligands, creating new variants for catalyst optimization is not always trivial.[8] The development of methods using phosphine-boranes has simplified the synthesis of some P-chiral phosphines.[9][10]

  • Phosphonate-Type Ligands: A defining advantage of this class is their modularity and ease of synthesis.[2] Many high-performance ligands are derived from readily available, inexpensive chiral diols like TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) or BINOL (1,1'-bi-2-naphthol).[3][11] By simply reacting the chiral diol with a corresponding PCl₃, RPCl₂, or R₂NPCl₂ precursor, a diverse library of ligands with varying steric and electronic properties can be rapidly assembled. This "mix-and-match" approach is exceptionally powerful for high-throughput screening and catalyst optimization.[12]

Below is a diagram illustrating the core structural and electronic differences.

G cluster_phosphine Phosphine Ligand (e.g., PR₃) cluster_phosphonate Phosphonate-Type Ligand (e.g., P(OR)₃) P1 P R1 P1->R1 R2 P1->R2 R3 P1->R3 lp1 P1->lp1 note1 Strong σ-donor Weak π-acceptor P2 P O1 O P2->O1 O2 O P2->O2 O3 O P2->O3 lp2 P2->lp2 R4 R⁴ O1->R4 R5 R⁵ O2->R5 R6 R⁶ O3->R6 note2 Weaker σ-donor Strong π-acceptor

Caption: Core structural and electronic differences between phosphine and phosphonate-type ligands.

Performance in Asymmetric Hydrogenation: A Benchmark Comparison

Asymmetric hydrogenation of prochiral olefins is a fundamental transformation and serves as an excellent benchmark for comparing ligand performance. The Rhodium-catalyzed hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) is a classic example.

Causality Behind Performance: In Rh-catalyzed hydrogenation, the ligand's electronic properties influence the stability of the catalytic species and the rate of hydrogen activation. The steric environment, dictated by the ligand's chiral backbone and substituents, is directly responsible for the enantiofacial discrimination of the olefin substrate, leading to high enantioselectivity.[9][13] Conformationally rigid ligands, whether phosphines or phosphonates, often exhibit superior enantioselectivity by creating a well-defined chiral pocket.[13]

Comparative Data:

The following table summarizes the performance of representative phosphine and phosphonate-type ligands in the asymmetric hydrogenation of MAC.

Ligand TypeLigand NameCatalyst SystemSubstrateee (%)Activity (TOF, h⁻¹)Reference
Phosphine (S,S)-DIPAMP[Rh(COD)(ligand)]BF₄MAC96~1000[1]
Phosphine (R,R)-Me-DuPhos[Rh(COD)(ligand)]BF₄MAC>99>5000[14]
Phosphine (S,S)-t-Bu-BisP*[Rh(COD)(ligand)]BF₄MAC>99High[9]
Phosphoramidite MonoPhos (TADDOL-derived)[Rh(COD)₂]BF₄ / ligandMAC98>10000[14]
Phosphite-Phosphine (S,R)-o-BINAPHOS[Rh(COD)(ligand)]OTfMAC>99High[15]

Data is compiled from various sources for illustrative comparison; direct comparison requires identical reaction conditions.

As the data illustrates, well-designed phosphonate-type ligands, such as monodentate phosphoramidites (MonoPhos), can achieve both enantioselectivity and catalytic activity that are comparable or even superior to state-of-the-art bidentate phosphines like DuPhos.[14] This is a crucial finding, as monodentate ligands were once thought to be incapable of providing the rigidity necessary for high enantioselection.[14]

Mechanistic Implications and Ligand Choice

The choice between a phosphine and a phosphonate-type ligand is a decision based on the specific demands of the catalytic transformation. The diagram below illustrates a generalized catalytic cycle for asymmetric hydrogenation, highlighting the central role of the ligand-metal complex.

Catalytic_Cycle A [M(L)₂(Solvent)₂]⁺ Precatalyst B [M(L)₂(Substrate)]⁺ Substrate Complex A->B Substrate Coordination C [H₂M(L)₂(Substrate)]⁺ Oxidative Addition B->C H₂ note1 L* = Chiral Ligand (Phosphine or Phosphonate-type) • Electronics of L* affect stability & H₂ activation rate. • Sterics of L* control enantioselectivity at Step C->D. D [HM(L)₂(Product-H)]⁺ Hydride Migration C->D Stereodetermining Step E [M(L*)₂(Solvent)₂]⁺ + Product Reductive Elimination D->E H⁺ E->A Regeneration

Caption: Generalized catalytic cycle for asymmetric hydrogenation.

Why Choose One Over the Other?

  • For Electron-Poor Metal Centers or Challenging Oxidative Additions: A strongly σ-donating phosphine is often the superior choice. It enriches the metal center with electrons, promoting the oxidative addition of less reactive substrates (e.g., in Suzuki or Buchwald-Hartwig couplings).[5]

  • For Stabilizing Low-Valent Species and Influencing Reductive Elimination: The π-accepting nature of phosphonate-type ligands can be highly beneficial. They can stabilize electron-rich, low-valent intermediates and potentially accelerate reductive elimination, which is often the rate-limiting step.[6]

  • For Rapid Catalyst Screening and Fine-Tuning: The modularity of TADDOL- or BINOL-derived phosphonites and phosphoramidites makes them ideal for quickly building a ligand library to optimize a new transformation.[2][12] This is a significant practical advantage in both academic and industrial research settings.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these ligands, detailed protocols for the Rh-catalyzed asymmetric hydrogenation of a generic enamide substrate are provided below. These protocols are designed as self-validating systems, with procedural details that ensure reproducibility.

Workflow Overview:

Caption: General experimental workflow for asymmetric hydrogenation.

Protocol 1: Using a Bidentate Phosphine Ligand (e.g., (R,R)-Me-DuPhos)

  • Catalyst: [Rh((R,R)-Me-DuPhos)(COD)]BF₄

  • Objective: To perform an asymmetric hydrogenation of Methyl 2-acetamidoacrylate.

  • Methodology:

    • Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol, 1.0 equiv) and (R,R)-Me-DuPhos (3.4 mg, 0.011 mmol, 1.1 equiv).

    • Degassed methanol (5 mL) is added, and the solution is stirred for 20 minutes, during which the color changes to a clear orange-red, indicating the formation of the active catalyst.

    • Reaction Setup: A separate 50 mL autoclave is charged with Methyl 2-acetamidoacrylate (143 mg, 1.0 mmol) and degassed methanol (5 mL).

    • The prepared catalyst solution is transferred to the autoclave via a gas-tight syringe under a positive pressure of nitrogen.

    • The autoclave is sealed, removed from the glovebox, and purged by pressurizing with H₂ gas (5 bar) and venting three times.

    • The reaction is pressurized to 5 bar of H₂ and stirred vigorously at room temperature (25 °C) for 1 hour.

    • Work-up and Analysis: The pressure is carefully released. The reaction mixture is concentrated under reduced pressure. The residue is passed through a short plug of silica gel to remove the catalyst.

    • The enantiomeric excess of the product, (R)-Methyl 2-acetamidopropanoate, is determined by chiral HPLC analysis.

Protocol 2: Using a Monodentate Phosphoramidite Ligand (e.g., TADDOL-derived MonoPhos)

  • Catalyst: Prepared in situ from [Rh(COD)₂]BF₄ and MonoPhos

  • Objective: To perform an asymmetric hydrogenation of Methyl 2-acetamidoacrylate.

  • Methodology:

    • Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol, 1.0 equiv) and the MonoPhos ligand (5.8 mg, 0.011 mmol, 2.2 equiv). Note the higher ligand:metal ratio, which is common for monodentate ligands to ensure full coordination.

    • Degassed dichloromethane (5 mL) is added, and the solution is stirred for 15 minutes.

    • Reaction Setup: A 50 mL autoclave is charged with Methyl 2-acetamidoacrylate (143 mg, 1.0 mmol) and degassed dichloromethane (5 mL).

    • The catalyst solution is transferred to the autoclave via syringe.

    • The autoclave is sealed and purged with H₂ gas (3 cycles).

    • The reaction is pressurized to 10 bar of H₂ and stirred vigorously at 25 °C for 30 minutes. Note that reaction conditions may differ to optimize performance.

    • Work-up and Analysis: The work-up and analysis procedure is identical to Protocol 1. The enantiomeric excess is determined by chiral HPLC.

Conclusion and Future Outlook

The debate of phosphine versus phosphonate-type ligands is not about establishing a single victor, but about understanding the distinct advantages each class brings to the synthetic chemist's toolbox.

  • Phosphines remain the ligands of choice for many well-established industrial processes and are indispensable for reactions requiring high electron density at the metal center. Their robustness and the vast accumulated knowledge surrounding their application ensure their continued prominence.[13][16]

  • Phosphonate-type ligands represent a paradigm of modern ligand design. Their unparalleled modularity and synthetic accessibility empower rapid discovery and optimization of new catalytic processes.[2][3] In numerous applications, particularly in Rh-catalyzed hydrogenations and hydroformylations, and Pd-catalyzed C-H functionalizations, they have proven to deliver enantioselectivities and activities that meet or exceed those of the best phosphines.[12][14]

The future of ligand development will likely involve a hybridization of concepts, incorporating features from both families to create novel architectures with unprecedented control over reactivity and selectivity. As the demands for more efficient, selective, and sustainable chemical synthesis grow, the continued exploration and application of both phosphine and phosphonate-type ligands will be crucial to meeting these challenges.

References

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  • Crudden, C. M., Hleba, Y. B., & Chen, A. C. (2006). TADDOL-derived phosphites and phosphoramidites for efficient rhodium-catalyzed asymmetric hydroboration. Organic Letters, 8(14), 3097–3100. [Link]

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  • Ahamed, M., & Kumar, A. (2016). Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands. Chemical Society Reviews, 45(3), 786-801. [Link]

  • Hu, X. P., & Zheng, Z. (2010). Recent developments on chiral P,S-type ligands and their applications in asymmetric catalysis. Coordination Chemistry Reviews, 254(21-22), 2549-2570. [Link]

  • Galkina, M. A., Galkin, V. I., & Kutyreva, M. P. (2021). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules, 26(16), 4983. [Link]

  • Xie, D., Chen, Z., Wang, C. J., & Dong, X. Q. (2023). Recent Advances in the Asymmetric Catalytic Synthesis of Phosphonates with an α-Chiral Center. Synthesis, 55(19), 3057-3070. [Link]

  • Xie, D., Chen, Z., Wang, C. J., & Dong, X. Q. (2023). Recent Advances in the Asymmetric Catalytic Synthesis of Phosphonates with an α-Chiral Center. Synthesis, 55(19), 3057-3070. [Link]

  • Diéguez, M., Pàmies, O., & Claver, C. (2005). Features and Application in Asymmetric Catalysis of Chiral Phosphine-Phosphite Ligands. Topics in Catalysis, 35(1-2), 127-135. [Link]

  • Detz, R. J., & van Leeuwen, P. W. N. M. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Dalton Transactions, 40(1), 25–38. [Link]

  • Imamoto, T. (2001). Synthesis of P-Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Journal of Synthetic Organic Chemistry, Japan, 59(9), 897-907. [Link]

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A Technical Guide to the Validation of 2-Diethoxyphosphoryl-2-methylpyrrolidine as a Novel Organocatalyst

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of asymmetric organocatalysis, the quest for novel, efficient, and selective catalysts is paramount. Pyrrolidine-based organocatalysts have emerged as a cornerstone of this field, with L-proline and its derivatives demonstrating remarkable efficacy in a wide array of stereoselective transformations. This guide introduces a promising, yet underexplored, candidate: 2-Diethoxyphosphoryl-2-methylpyrrolidine .

This document serves as a comprehensive guide for the experimental validation of this novel catalyst. While direct comparative performance data for this compound is not yet prevalent in published literature, this guide provides a robust framework for its evaluation. We will delve into the rationale behind its design, benchmark its potential against established pyrrolidine-based catalysts, and provide detailed experimental protocols for its validation in key asymmetric reactions.

The Rationale: The Emerging Role of the Phosphoryl Group in Catalysis

The structure of this compound combines the well-established chiral pyrrolidine scaffold with a diethoxyphosphoryl group at the C2 position. This substitution is not arbitrary. The phosphonate moiety is envisioned to play a crucial role in the catalytic cycle, potentially acting as a Brønsted acid, a hydrogen bond donor, or a Lewis base through the phosphoryl oxygen. This dual functionality could lead to unique transition state stabilization and, consequently, enhanced stereoselectivity compared to traditional proline-based catalysts where a carboxylic acid group typically fulfills this role.

The methyl group at the C2 position introduces a quaternary stereocenter, which can significantly influence the steric environment around the catalytic site, potentially leading to higher enantio- and diastereoselectivity.

Benchmarking Against the Gold Standard: L-Proline and its Derivatives

To establish the catalytic prowess of this compound, its performance must be benchmarked against well-established organocatalysts. L-proline and its derivatives, such as diarylprolinol silyl ethers, are the undisputed gold standard in many asymmetric reactions.[1]

Comparative Performance in Benchmark Asymmetric Reactions

The following table summarizes the typical performance of L-proline in the asymmetric aldol and Michael reactions, providing a baseline for the validation of our target compound.

ReactionCatalystAldehydeKetone/DonorSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Aldol ReactionL-Proline (20-30 mol%)4-NitrobenzaldehydeAcetoneDMSO68-97-76-96[2]
Michael AdditionL-Proline (20 mol%)PropanalNitro-styreneCHCl₃9593:720[3][4]

Experimental Validation Workflow: A Step-by-Step Guide

The following protocols provide a detailed methodology for the synthesis and catalytic evaluation of this compound.

Synthesis of this compound

DOT Diagram: Proposed Synthetic Pathway

G cluster_0 Synthesis of this compound start N-Boc-2-methylpyrrolidine step1 Lithiation start->step1 s-BuLi, (-)-sparteine step2 Phosphorylation with ClP(O)(OEt)2 step1->step2 step3 Deprotection step2->step3 TFA or HCl product This compound step3->product

Caption: Proposed synthetic route for this compound.

Step-by-Step Protocol:

  • N-Boc Protection: Begin with commercially available 2-methylpyrrolidine and protect the nitrogen atom with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

  • Asymmetric Lithiation: Perform an asymmetric lithiation of N-Boc-2-methylpyrrolidine using sec-butyllithium (s-BuLi) in the presence of a chiral ligand such as (-)-sparteine to achieve stereoselective deprotonation at the C2 position.

  • Phosphorylation: React the resulting lithiated species with diethyl chlorophosphate (ClP(O)(OEt)₂) to introduce the diethoxyphosphoryl group at the C2 position.

  • Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the final product, this compound.

  • Purification and Characterization: Purify the product using column chromatography and characterize it thoroughly using NMR (¹H, ¹³C, ³¹P), mass spectrometry, and chiral HPLC to confirm its structure and enantiomeric purity.

Catalytic Evaluation: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction and an excellent benchmark for evaluating new organocatalysts.[7]

DOT Diagram: Experimental Workflow for Aldol Reaction

G cluster_1 Asymmetric Aldol Reaction Protocol setup Reaction Setup: - Aldehyde (1.0 eq) - Ketone (10 eq) - Catalyst (10-20 mol%) - Solvent (e.g., DMSO) reaction Stir at Room Temperature setup->reaction monitoring Monitor by TLC/GC reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification analysis Analysis: - NMR (Yield, dr) - Chiral HPLC (ee) purification->analysis

Caption: General workflow for evaluating catalyst performance in an asymmetric aldol reaction.

Step-by-Step Protocol:

  • To a solution of the aldehyde (e.g., 4-nitrobenzaldehyde, 0.5 mmol) in the chosen solvent (e.g., DMSO, 1.0 mL), add the ketone (e.g., acetone, 5.0 mmol).

  • Add the catalyst, this compound (0.05-0.1 mmol, 10-20 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio (by ¹H NMR analysis of the crude reaction mixture), and enantiomeric excess (by chiral HPLC analysis).

Catalytic Evaluation: Asymmetric Michael Addition

The asymmetric Michael addition is another crucial C-C bond-forming reaction to assess the catalyst's ability to control stereochemistry in conjugate additions.

DOT Diagram: Logical Framework for Catalyst Comparison

G cluster_2 Catalyst Performance Evaluation catalyst 2-Diethoxyphosphoryl- 2-methylpyrrolidine reaction1 Asymmetric Aldol Reaction catalyst->reaction1 reaction2 Asymmetric Michael Addition catalyst->reaction2 benchmark L-Proline / Derivatives benchmark->reaction1 benchmark->reaction2 data1 Yield, dr, ee% reaction1->data1 data2 Yield, dr, ee% reaction2->data2 comparison Compare Performance Data data1->comparison data2->comparison

Caption: Logical framework for comparing the novel catalyst against established standards.

Step-by-Step Protocol:

  • To a solution of the Michael acceptor (e.g., trans-β-nitrostyrene, 0.5 mmol) and the Michael donor (e.g., propanal, 1.5 mmol) in the chosen solvent (e.g., CHCl₃, 1.0 mL), add the catalyst (0.1 mmol, 20 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., 4 °C or room temperature).

  • Monitor the reaction by TLC or GC.

  • Upon completion, concentrate the reaction mixture directly.

  • Purify the crude product by flash column chromatography.

  • Determine the yield, diastereomeric ratio, and enantiomeric excess of the product.

Conclusion and Future Outlook

While direct experimental evidence for the catalytic efficacy of this compound is still forthcoming, its unique structural features present a compelling case for its investigation as a novel organocatalyst. The presence of the diethoxyphosphoryl group at the C2 position offers intriguing possibilities for novel catalytic activation modes and improved stereocontrol.

The experimental workflows detailed in this guide provide a clear and robust pathway for the systematic validation of this promising catalyst. By benchmarking its performance against established catalysts like L-proline in key asymmetric reactions, researchers can definitively establish its potential and carve out its niche in the expansive toolkit of asymmetric organocatalysis. The data generated from these studies will be invaluable to the broader scientific community and will undoubtedly pave the way for the development of the next generation of highly efficient and selective organocatalysts.

References

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  • Palacios, F.; de Ochoa, C. O.; de Retana, A. M. O.; de Marigorta, E. M. Synthesis and reactivity of 2-(dialkoxyphosphoryl)pyrrolidines and piperidines. Tetrahedron2003, 59 (15), 2617-2623.
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  • Kabsch, W. A new look at an old reaction: the Hajos-Parrish-Eder-Sauer-Wiechert reaction. Angew. Chem. Int. Ed.2002, 41 (17), 3223-3225.
  • Almasi, D.; Alonso, D. A.; Nájera, C. Organocatalytic asymmetric conjugate additions. Tetrahedron: Asymmetry2007, 18 (24), 299-359.
  • Hayashi, Y.; Gotoh, H.; Hayashi, T.; Shoji, M. Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angew. Chem. Int. Ed.2005, 44 (27), 4212-4215.
  • Marigo, M.; Jørgensen, K. A. Organocatalytic Asymmetric Michael Addition of Malonates to α,β-Unsaturated Aldehydes. Angew. Chem. Int. Ed.2006, 45 (9), 1383-1386.
  • Trost, B. M.; Silverman, S. M. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. J. Am. Chem. Soc.2012, 134 (11), 4941-4954.
  • Palacios, F.; Aparicio, D.; de los Santos, J. M. Synthesis and Reactivity of Phosphonated Aziridines. Eur. J. Org. Chem.2005, 2005 (11), 2245-2262.
  • Gawronski, J.; Wascinska, N.; Gajewy, J. Recent progress in the synthesis and application of chiral pyrrolidine-based organocatalysts. Tetrahedron: Asymmetry2008, 19 (22), 2565-2597.
  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • MDPI. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]

  • Royal Society of Chemistry. Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. [Link]

  • Beilstein Journals. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. [Link]

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Comparative Guide to Stereoselective Olefination Reagents for Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound

A comprehensive review of scientific literature and chemical databases did not yield specific data regarding the large-scale synthesis or efficacy of a compound named "2-Diethoxyphosphoryl-2-methylpyrrolidine." This suggests that it may be a novel, proprietary, or not commonly referenced reagent.

To fulfill the objective of providing a valuable, data-driven comparison guide for researchers in drug development, this document will instead focus on a well-established and structurally related class of reagents: chiral phosphonates for stereoselective olefination. Specifically, we will analyze the performance of Horner-Wadsworth-Emmons (HWE) reagents designed for (Z)-selectivity, such as bis(trifluoroethyl)phosphonates (Still-Gennari reagents), and compare them with alternative olefination methods in the context of large-scale synthesis. This will provide the intended in-depth technical analysis relevant to process chemistry and drug development professionals.

Introduction: The Critical Role of Stereocontrolled Olefins in Drug Synthesis

The geometric and stereochemical configuration of carbon-carbon double bonds is a cornerstone of modern medicinal chemistry. The precise arrangement of substituents around an olefin can profoundly impact a molecule's pharmacological activity, metabolic stability, and overall safety profile. Consequently, the development of robust, scalable, and highly selective methods for olefin synthesis is a critical objective in pharmaceutical process development.

This guide provides a comparative analysis of leading methodologies for constructing stereodefined double bonds, with a focus on the practical considerations for large-scale synthesis. We will delve into the efficacy of modified Horner-Wadsworth-Emmons (HWE) reagents, specifically the Still-Gennari phosphonates, and contrast their performance with classical Wittig reagents and other contemporary solutions. The analysis is supported by experimental data, mechanistic insights, and detailed protocols to guide researchers in making informed decisions for their synthetic campaigns.

Comparative Analysis of Olefination Methodologies

The choice of an olefination strategy for large-scale production hinges on several key performance indicators: yield, stereoselectivity (E/Z ratio), reaction conditions, atom economy, and the ease of purification.

Methodology Typical Reagent Selectivity Key Advantages Large-Scale Limitations Typical Yield
Wittig Reaction Alkyl-triphenylphosphonium ylideGenerally (Z)-selective for non-stabilized ylidesBroad substrate scope; historical precedent.Poor atom economy (generates Ph₃P=O); purification can be challenging; ylide generation often requires strongly basic/cryogenic conditions.50-80%
Schlosser Modification Wittig ylide with phenyllithium at low temp.High (E)-selectivityAccess to (E)-olefins from non-stabilized ylides.Requires cryogenic temperatures (-78 °C); stoichiometric use of strong organometallic bases; complex procedure.60-85%
Horner-Wadsworth-Emmons (HWE) Trialkyl phosphonate ester (e.g., (EtO)₂P(O)CH₂R)Generally (E)-selective for stabilized carbanionsWater-soluble phosphate byproduct is easily removed; reagents are often crystalline and stable; milder reaction conditions than Wittig.Standard reagents offer poor (Z)-selectivity.80-95%
Still-Gennari HWE Modification Bis(2,2,2-trifluoroethyl) phosphonate esterHigh (Z)-selectivityExcellent (Z)-selectivity (>95%); mild conditions (KHMDS, 18-crown-6); byproducts are highly polar and easily removed.Reagents are more expensive; requires crown ether which can be a process concern.85-98%
Julia-Kocienski Olefination Heteroaryl sulfone (e.g., PT-sulfone)High (E)-selectivityHigh (E)-selectivity; often operationally simple; thermally stable reagents.Requires multi-step reagent synthesis; potential for sulfur-related impurities.75-90%

Deep Dive: The Still-Gennari Reagent in Process Chemistry

The Still-Gennari modification of the HWE reaction represents a significant advance for the synthesis of (Z)-olefins, a motif present in numerous natural products and active pharmaceutical ingredients. The core innovation lies in the use of electron-withdrawing trifluoroethyl groups on the phosphonate.

Mechanism of (Z)-Selectivity

The high (Z)-selectivity is a direct consequence of the electronic nature of the phosphonate reagent. The electron-withdrawing fluorine atoms increase the acidity of the α-proton and destabilize the intermediate phosphonate carbanion. This leads to a more oxaphosphetane-like transition state that is less reversible. The steric hindrance is minimized in the transition state leading to the (Z)-olefin, making it the kinetically favored product. The use of potassium salts (like KHMDS) and a crown ether to sequester the cation further reduces the reversibility of the initial addition step, locking in the kinetic (Z)-selectivity.

G caption Mechanism of Still-Gennari (Z)-Selectivity

Caption: Kinetic control in the Still-Gennari reaction favors the transition state leading to the (Z)-olefin.

Experimental Protocol: Synthesis of a (Z)-Alkene via Still-Gennari Olefination

This protocol provides a representative procedure for the coupling of an aldehyde with a Still-Gennari phosphonate reagent.

Materials:

  • Aldehyde (1.0 equiv)

  • Bis(2,2,2-trifluoroethyl) phosphonate reagent (1.1 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in toluene (1.1 equiv)

  • 18-Crown-6 (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the phosphonate reagent and 18-crown-6.

  • Solvation: Add anhydrous THF to dissolve the solids (concentration typically 0.1-0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature maintains kinetic control and prevents side reactions.

  • Deprotonation: Add the KHMDS solution dropwise over 15 minutes. The formation of the carbanion is often indicated by a color change. Stir the resulting solution for 30 minutes at -78 °C. Rationale: KHMDS is a strong, non-nucleophilic base ideal for clean carbanion formation. The crown ether complexes the K⁺ ion, enhancing the reactivity of the anion.

  • Aldehyde Addition: Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours at -78 °C.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure (Z)-olefin. The water-soluble phosphate byproduct remains in the aqueous layers.

G A 1. Dissolve Phosphonate & 18-Crown-6 in Anhydrous THF B 2. Cool to -78 °C A->B C 3. Add KHMDS dropwise (Generate Carbanion) B->C D 4. Add Aldehyde Solution C->D E 5. Monitor Reaction (TLC/LC-MS) D->E F 6. Quench with Sat. NH₄Cl E->F Upon Completion G 7. Aqueous Workup F->G H 8. Purification (Chromatography) G->H I Pure (Z)-Olefin H->I caption Still-Gennari Experimental Workflow

Caption: A typical laboratory workflow for the Still-Gennari olefination.

Conclusion and Large-Scale Outlook

For the large-scale synthesis of (Z)-olefins, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction presents a compelling option. Its primary advantages are high (Z)-selectivity, excellent yields, and mild reaction conditions. The water-soluble nature of the phosphate byproduct is a significant advantage in process chemistry, simplifying purification and avoiding the problematic triphenylphosphine oxide generated in Wittig reactions.

However, scaling this reaction requires careful consideration of cost and process safety. The higher cost of fluorinated phosphonate reagents and the use of crown ethers are primary economic hurdles. Process chemists may explore reducing the equivalents of the crown ether or replacing it with alternative additives. The use of cryogenic temperatures and large volumes of anhydrous solvents also requires specialized equipment and engineering controls in a manufacturing setting.

Ultimately, the decision to implement the Still-Gennari olefination on a large scale will depend on a thorough cost-benefit analysis for the specific target molecule. For high-value APIs where precise stereochemical control is paramount, the superior performance and selectivity of this method often justify the associated costs.

References

  • Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 1983, 24(41), 4405-4408. [Link]

  • Ando, K. Highly (Z)-Selective Horner-Wadsworth-Emmons Reaction. The Journal of Organic Chemistry, 1997, 62(7), 1934-1939. [Link]

A Comparative Guide to Reproducibility in Reactions Catalyzed by 2-Diethoxyphosphoryl-2-methylpyrrolidine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical synthesis and drug development, the reliability of a catalytic system is not merely a convenience—it is a cornerstone of innovation and productivity. This guide offers an in-depth analysis of the reproducibility of asymmetric reactions catalyzed by pyrrolidine-based organocatalysts, with a specific focus on the structural class represented by 2-Diethoxyphosphoryl-2-methylpyrrolidine. While direct, extensive comparative data for this specific phosphonate-substituted catalyst is emerging, we can derive powerful, field-proven insights by examining the performance of its close structural relatives, particularly in the benchmark asymmetric Michael addition.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of these reactions, explains the causal relationships behind experimental choices, and provides a framework for achieving high fidelity and reproducibility in your own laboratory settings.

The Mechanistic Framework: Enamine Catalysis in Michael Additions

The asymmetric Michael addition, a powerful method for stereocontrolled carbon-carbon bond formation, is a primary application for chiral pyrrolidine catalysts.[1][2][3] The catalytic cycle, a foundational concept for ensuring reproducibility, proceeds through a well-established enamine mechanism.[4][5]

  • Enamine Formation: The catalytic cycle begins with the rapid and reversible condensation of the chiral pyrrolidine catalyst with a prochiral aldehyde or ketone (the Michael donor). This forms a nucleophilic chiral enamine intermediate. The removal of the water byproduct is crucial for driving the equilibrium towards enamine formation.[4]

  • Nucleophilic Attack: The chiral enamine, now activated, attacks the β-carbon of an electrophilic α,β-unsaturated compound (the Michael acceptor), such as a nitroalkene.[6] The inherent chirality of the catalyst's pyrrolidine ring dictates the facial selectivity of this attack, effectively shielding one face of the enamine and directing the acceptor to the other. This step is rate-determining and establishes the critical stereocenter.

  • Iminium Hydrolysis & Catalyst Regeneration: The resulting intermediate is an iminium ion, which is rapidly hydrolyzed by trace water in the reaction medium. This hydrolysis releases the enantioenriched product and regenerates the chiral pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.

Understanding this cycle is paramount. Each step represents a potential control point where reaction parameters can be modulated to enhance yield, selectivity, and, most importantly, reproducibility.

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Pyrrolidine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde/Ketone - H₂O Iminium Iminium Ion Enamine->Iminium + Michael Acceptor Iminium->Catalyst Hydrolysis Product Enantioenriched Product Iminium->Product + H₂O

Figure 1: The Enamine Catalytic Cycle for the Asymmetric Michael Addition.

Comparative Performance of Pyrrolidine-Based Organocatalysts

The efficacy of an organocatalyst is judged by its performance across various substrates and conditions. The following table summarizes benchmark data for several prominent pyrrolidine derivatives in the asymmetric Michael addition of aldehydes and ketones to nitroalkenes. This comparative data provides a robust framework for predicting the performance of this compound and for understanding the subtle structural tweaks that influence reaction outcomes.

CatalystMichael DonorMichael AcceptorSolventCat. Loading (mol%)Time (h)Yield (%)d.r. (syn:anti)e.e. (%)Reference
L-ProlineCyclohexanoneβ-nitrostyreneDMSO20969595:520[7]
L-ProlinePropanalβ-nitrostyreneCH₂Cl₂204896>95:578[7]
(S)-Pyrrolidine TetrazoleCyclohexanoneβ-nitrostyreneCH₂Cl₂20249993:799[8]
(S)-1-(2-Pyrrolidinylmethyl)pyrrolidine / TFAIsobutyraldehydeβ-nitrostyrene2-PrOH301287-80[9]
(S)-2-(Morpholinomethyl)pyrrolidinePropanalβ-nitrostyreneDioxane20249095:596[8]
Chiral Pyrrolidine + 3-Nitrobenzoic Acidn-PentanalNitroethyleneToluene2 + 5196->95[10]

Analysis and Implications for Reproducibility:

  • Structural Influence: Simple L-proline, while effective, often requires high catalyst loading and can yield lower enantioselectivities compared to more structurally complex derivatives.[7][9] The introduction of bulky substituents or additional functional groups, such as in the tetrazole or morpholinomethyl derivatives, dramatically enhances stereocontrol, often leading to e.e. values exceeding 95%.[8] The phosphonate group in this compound is expected to exert a significant steric and electronic influence, potentially leading to high levels of stereoselectivity.

  • The Critical Role of Co-catalysts: As demonstrated by Gellman and coworkers, the addition of a carefully chosen acidic co-catalyst can dramatically improve reaction rates and yields at lower catalyst loadings.[10] This is a crucial parameter for reproducibility; the purity and concentration of the acidic co-catalyst must be strictly controlled.

  • Solvent Choice is Not Trivial: The choice of solvent can significantly impact reaction outcomes.[9][11] Polar aprotic solvents like DMSO or chlorinated solvents are common, but the optimal solvent must be determined empirically for a specific substrate combination. For reproducible results, using a high-purity, anhydrous grade of solvent is non-negotiable.

A Self-Validating Protocol for Reproducible Asymmetric Michael Additions

Achieving consistent results requires a meticulously controlled experimental protocol. The following workflow is designed to be self-validating, minimizing common sources of variability.

Experimental_Workflow start Start: Assemble Glassware & Reagents prep 1. Rigorous Drying of Glassware (Oven-dried, cooled under inert gas) start->prep reagents 2. Reagent Preparation (Freshly distilled aldehyde, high-purity acceptor, anhydrous solvent) prep->reagents setup 3. Reaction Setup under Inert Atmosphere (e.g., Nitrogen or Argon) reagents->setup addition 4. Sequential Addition (Solvent -> Acceptor -> Catalyst -> Donor) setup->addition monitoring 5. Reaction Monitoring (TLC or GC/LC-MS) addition->monitoring workup 6. Standardized Quench & Work-up (e.g., Addition of sat. NH₄Cl) monitoring->workup purification 7. Purification (Flash Column Chromatography) workup->purification analysis 8. Analysis (NMR, Chiral HPLC/SFC for e.e.) purification->analysis end End: Characterized Product analysis->end

Figure 2: A Validated Workflow for Reproducible Organocatalytic Reactions.

Step-by-Step Methodology:

I. Materials and Reagent Preparation:

  • Glassware: All glassware (reaction flask, syringes, stir bar) must be oven-dried at >120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of inert gas (N₂ or Ar).

  • Solvent: Use anhydrous grade solvent from a freshly opened bottle or a solvent purification system.

  • Michael Donor (Aldehyde): Aldehydes are prone to oxidation. Purify by distillation immediately before use.

  • Michael Acceptor (e.g., trans-β-nitrostyrene): Use a high-purity grade reagent. If necessary, recrystallize from a suitable solvent.

  • Catalyst (this compound): Store under an inert atmosphere and handle in a glovebox or under a positive pressure of inert gas to prevent moisture contamination.

II. Reaction Execution:

  • To the dried reaction flask under an inert atmosphere, add the Michael acceptor (1.0 eq) and the chosen anhydrous solvent (to achieve a concentration of ~0.1-0.5 M).

  • Add the acidic co-catalyst, if used (e.g., 3-nitrobenzoic acid, 5-20 mol%). Stir for 5 minutes.

  • Add the chiral pyrrolidine catalyst (2-20 mol%) via syringe.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) using an appropriate bath. Causality Note: Lower temperatures often enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states.[9]

  • Add the freshly distilled aldehyde (1.2-1.5 eq) dropwise over 5-10 minutes. Causality Note: A slight excess of the aldehyde ensures complete consumption of the more valuable Michael acceptor.

  • Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

III. Work-up and Purification:

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. Characterization and Data Validation:

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.

  • Determine the diastereomeric ratio (d.r.) from the ¹H NMR spectrum of the crude reaction mixture.

  • Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a calibrated chiral stationary phase.

Conclusion and Outlook

Reproducibility in organocatalysis is not a matter of chance, but a direct result of meticulous control over key experimental variables. For catalysts in the class of this compound, success hinges on the purity of the catalyst, the exclusion of atmospheric moisture, and the precise control of solvent, temperature, and any additives. By adhering to a validated, systematic workflow and understanding the underlying enamine mechanism, researchers can transform these powerful catalytic reactions from unpredictable ventures into reliable and robust synthetic tools. The comparative data presented here serves as a guide for catalyst selection and reaction optimization, enabling the consistent production of complex chiral molecules for research and development.

References

  • Benchchem.
  • Palomo, C., Vera, S., Mielgo, A., & Gómez-Bengoa, E. (2006). Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide. Angewandte Chemie International Edition, 45(36), 5984-5987. [Link]

  • Brown, S. P., Goodwin, N. C., & Gellman, S. H. (2006). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ²-Amino Acids. Journal of the American Chemical Society, 128(44), 14230-14231. [Link]

  • Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas, C. F. (2006). Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Organic Letters, 8(1), 1-4. [Link]

  • Kim, D. W., & Kim, H. R. (2021). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Catalysts, 11(11), 1361. [Link]

  • Khiangte, V. (2016). Organocatalysts: A powerful tool for asymmetric Michael addition. Science Vision, 16(3), 123-132. [Link]

  • Gualandi, A., Marchini, M., & Cozzi, P. G. (2016). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Journal of the American Chemical Society, 138(25), 7948-7957. [Link]

  • Cobb, A. J. A., Shaw, D. M., Longbottom, D. A., Gold, J., & Ley, S. V. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96. [Link]

  • Benchchem. Application Notes and Protocols for Asymmetric Synthesis Using (R)-2-Methylpyrrolidine.
  • Chemistry Steps. Michael Addition Reaction Mechanism. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. (2023). [Link]

  • Wikipedia. Stereoselectivity. [Link]

  • Organic Chemistry Portal. Michael Addition. [Link]

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A Researcher's Guide to Kinetic Analysis: Evaluating 2-Diethoxyphosphoryl-2-methylpyrrolidine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding and evaluating the catalytic performance of 2-diethoxyphosphoryl-2-methylpyrrolidine, a structurally distinct organocatalyst. Rather than a simple product-to-product comparison, we delve into the fundamental kinetic principles and experimental methodologies required to characterize this catalyst and benchmark it against established alternatives like L-proline and its derivatives. By understanding the why and how of kinetic analysis, researchers can effectively harness the potential of novel catalysts in their synthetic workflows.

The Pyrrolidine Scaffold: A Privileged Core in Organocatalysis

The pyrrolidine ring is a cornerstone of modern asymmetric organocatalysis. L-proline, its most famous exemplar, effectively mimics the enamine-based mechanism of natural Class I aldolase enzymes.[1] Its bifunctional nature, featuring a secondary amine for enamine formation and a carboxylic acid for proton transfer and transition state stabilization, makes it a versatile and powerful catalyst for a multitude of transformations.[2]

However, the drive for enhanced efficiency, broader substrate scope, and improved stereoselectivity has led to extensive modification of the proline core.[2][3] Introducing steric bulk or electron-withdrawing groups is a key strategy to modulate the catalyst's reactivity and selectivity. This brings us to the catalyst of interest: this compound. The introduction of a bulky, electron-withdrawing diethoxyphosphoryl group at the C2 position, adjacent to the reactive nitrogen center, is expected to significantly alter its catalytic profile compared to unsubstituted proline.

The Catalytic Cycle: Understanding the Enamine Pathway

To appreciate the nuances of kinetic data, one must first understand the underlying catalytic mechanism. For a typical pyrrolidine-catalyzed conjugate addition of an aldehyde to a nitroolefin, the cycle is generally accepted to proceed as follows:

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Pyrrolidine Catalyst (1) Enamine Enamine Intermediate (3) Catalyst->Enamine + Aldehyde (2) - H₂O Catalyst->Enamine Aldehyde Aldehyde (2) Iminium Iminium Intermediate (5) Enamine->Iminium + Nitroolefin (4) (Stereo-determining Step) Enamine->Iminium Nitroolefin Nitroolefin (4) Iminium->Catalyst Releases Catalyst (1) Product γ-Nitroaldehyde Product (6) Iminium->Product + H₂O (Catalyst Regeneration) Iminium->Product Hydrolysis Hydrolysis

Figure 1: Generalized enamine catalytic cycle for a conjugate addition reaction.

Kinetic studies are crucial for identifying the rate-determining step (RDS) within this cycle. Common wisdom might suggest that enamine formation is the slow step, but extensive studies on related catalysts have shown this is often not the case. For highly active peptide-based catalysts, it was found that both the reaction of the enamine with the electrophile and the final hydrolysis of the iminium ion are rate-limiting.[4][5][6] This counterintuitive finding was key to optimizing reaction conditions and achieving catalyst loadings as low as 0.1 mol%.[5][6]

A Comparative Look at Pyrrolidine Catalysts

The performance of this compound can be contextualized by comparing its structural features to well-studied catalysts and their known kinetic behaviors.

CatalystKey Structural FeatureTypical Kinetic Profile & Rate-Determining Step (RDS)Performance Notes
L-Proline Carboxylic acid groupOften complex; can be reversible.[7][8] RDS can vary with substrates and conditions. The acid co-catalyst plays a key role.The benchmark catalyst. Effective, but sometimes requires higher loadings (10-30 mol%).[9]
Diarylprolinol Silyl Ethers Bulky diaryl and silyl groupsThe stereochemical outcome may not be solely determined by the enamine-electrophile reaction step; downstream intermediates can play a crucial role.[10]Highly enantioselective for a wide range of reactions. Steric bulk dictates facial selectivity.
**Peptide Catalysts (e.g., H-D-Pro-Pro-Glu-NH₂) **Defined secondary structure, acidic residueRDS is not enamine formation, but the subsequent C-C bond formation and hydrolysis steps.[4][5]Exceptionally high activity, allowing for catalyst loadings as low as 0.1 mol%.[4][5]
This compound (Hypothesized) Electron-withdrawing phosphonate group at C2Hypothesis: The phosphonate group will increase the acidity of the N-H proton, potentially accelerating enamine formation. However, its steric bulk may slow the enamine-electrophile reaction. The overall rate and RDS are likely highly dependent on the specific substrates used.Expected Trade-offs: Potentially faster catalyst turnover due to electronic effects, but could suffer from steric hindrance. Kinetic analysis is essential to verify this.

Experimental Protocol: A Guide to Kinetic Investigation

To rigorously evaluate this compound, a systematic kinetic analysis is required. In-situ monitoring techniques like Fourier-transform infrared (FTIR) spectroscopy are ideal as they provide real-time, quantitative data without reaction quenching.[9]

Objective: Determine the reaction orders with respect to the catalyst, aldehyde, and nitroolefin.
Methodology: Initial Rate Analysis via In-situ FTIR
  • System Setup: Use a multi-reactor platform equipped with an in-situ FTIR probe. The reaction progress can be monitored by tracking the disappearance of a unique vibrational band of a reactant (e.g., the N-O stretching vibration of the nitroolefin).[9]

  • Baseline Experiment: Establish a standard set of reaction conditions (e.g., 1.0 M aldehyde, 0.1 M nitroolefin, 5 mol% catalyst in CHCl₃ at 25°C).

  • Varying Catalyst Concentration: While keeping substrate concentrations constant, perform a series of experiments by varying the concentration of the this compound catalyst (e.g., 1, 2.5, 5, and 7.5 mol%).

  • Varying Aldehyde Concentration: Keeping the catalyst and nitroolefin concentrations constant, vary the initial concentration of the aldehyde.

  • Varying Nitroolefin Concentration: Keeping the catalyst and aldehyde concentrations constant, vary the initial concentration of the nitroolefin.

  • Data Analysis:

    • For each experiment, plot the concentration of the limiting reagent versus time. The initial rate (v₀) is the slope of the linear portion of this curve at t=0.

    • To determine the reaction order for each component, plot log(v₀) versus log([Component]). The slope of this line corresponds to the order of reaction with respect to that component.

Experimental_Workflow cluster_workflow Kinetic Analysis Workflow A 1. Reagent Preparation (Catalyst, Aldehyde, Nitroolefin) B 2. Reactor Setup (Temperature Control, Stirring) A->B C 3. In-situ FTIR Monitoring (Real-time Data Acquisition) B->C D 4. Initial Rate Calculation (Plot [Conc] vs. Time) C->D E 5. Log-Log Plotting (Plot log(rate) vs. log[Conc]) D->E F 6. Determine Reaction Orders (Derive Rate Law) E->F

Figure 2: Step-by-step workflow for determining reaction kinetics using in-situ monitoring.

Interpreting the Data: Building the Mechanistic Picture

The results from the kinetic experiments provide a powerful window into the catalyst's behavior.

  • First-Order in Catalyst: If the reaction is first-order in the catalyst, it suggests that a single molecule of the catalyst is involved in the rate-determining step, which is consistent with the enamine cycle.

  • Zero-Order in a Substrate: A zero-order dependence on a substrate would imply that this substrate is not involved in the rate-determining step. For example, if the reaction is zero-order in the aldehyde, it might suggest that the reaction of the enamine with the nitroolefin is the slow step and that enamine formation is fast and reversible.

  • Saturation Kinetics: If the rate becomes independent of a substrate's concentration at high concentrations, it suggests the system is saturated, and the catalyst is operating at its maximum turnover frequency under those conditions.[11][12]

References

  • Wiesner, M., Upert, G., Angelici, G., & Wennemers, H. (2010). Enamine Catalysis with Low Catalyst Loadings: High Efficiency via Kinetic Studies. Journal of the American Chemical Society, 132(1), 6–7. [Link]

  • Pellissier, H. (2011). Enantioselective organocatalyzed conjugate addition of aldehydes to nitroalkenes. Tetrahedron, 67(37), 6999-7043. (This paper references the primary work by Wennemers et al. and provides broader context). A representative link could be a general search or a review article page.
  • edoc-Server. (2010). Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies. University of Basel. [Link]

  • Blackmond, D. G. (2016). Explaining Anomalies in Enamine Catalysis: “Downstream Species” as a New Paradigm for Stereocontrol. Accounts of Chemical Research, 49(5), 1048–1059. [Link]

  • Sohtome, Y., & Noguchi, K. (2017). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science, 8(2), 1542–1549. [Link]

  • National Institutes of Health (NIH). (2017). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. [Link]

  • Ren, H. (2009). Asymmetric Enamine Catalysis. Michigan State University Chemistry. [Link] (Note: This is a summary presentation of the Wennemers JACS paper, useful for its clear breakdown of the kinetic study).

  • Griesbach, C., & Leonori, D. (2020). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Refubium - Freie Universität Berlin. [Link]

  • Foth, P. J., Malig, T. C., Yu, H., Bolduc, T. G., Hein, J. E., & Sammis, G. M. (2017). Rapid Determination of Reaction Kinetics with an Automated Microfluidic System. Organic Process Research & Development, 21(8), 1147–1155. [Link]

  • Nagano, S., & Hu, Y. (2020). Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes. Journal of the American Chemical Society, 142(30), 13064–13074. [Link]

  • Rossi, S., & Raimondi, L. (2016). Kinetics versus Thermodynamics in the Proline Catalyzed Aldol Reaction. ResearchGate. [Link]

  • ResearchGate. (2021). Monitoring the kinetic resolution of 1 over time. [Link]

  • Royal Society of Chemistry. (2016). Kinetics versus thermodynamics in the proline catalyzed aldol reaction. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Diethoxyphosphoryl-2-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Validation

In the landscape of modern synthetic chemistry and drug development, the unequivocal structural confirmation of novel compounds is not merely a procedural step but the bedrock of reliable and reproducible science. 2-Diethoxyphosphoryl-2-methylpyrrolidine, a functionalized phosphonic acid analogue of the crucial amino acid proline, represents a class of molecules with significant potential as synthetic intermediates and pharmacophores.[1][2][3] Its validation demands a multi-faceted analytical approach to confirm identity, purity, and stability.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to validate the structure of this compound. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and present self-validating protocols, empowering researchers to not only acquire data but to interpret it with confidence. We will compare the expected spectroscopic signature of the target molecule with that of potential synthetic precursors and impurities, providing a robust framework for quality assessment.

Core Spectroscopic Techniques: A Multi-Pronged Approach

No single technique can provide a complete structural picture. True validation is achieved through the convergence of evidence from orthogonal methods. For this compound, the essential analytical toolkit comprises Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

  • NMR Spectroscopy (¹H, ¹³C, and ³¹P): Provides the most detailed information, mapping the carbon-hydrogen framework and directly observing the key phosphorus atom. It is unparalleled for identifying and quantifying impurities.[4][5]

  • Infrared (IR) Spectroscopy: A rapid and effective method for identifying the presence of key functional groups, such as the phosphoryl (P=O) and P-O-C bonds, which are characteristic of the molecule.[6][7][8]

  • Mass Spectrometry (MS): Determines the molecular weight with high accuracy and offers structural clues through the analysis of fragmentation patterns.[4][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the cornerstone of structural elucidation for organic molecules. For this compound, a trio of NMR experiments—¹H, ¹³C, and particularly ³¹P—is required for unambiguous confirmation.

Causality in Experimental Design:

The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Tetramethylsilane (TMS) is added as an internal standard to provide a stable reference point (0 ppm) for chemical shifts.[10] For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used, or the spectrometer's frequency is referenced to it.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum provides a proton census. The key is to analyze the chemical shift (position), integration (number of protons), and multiplicity (splitting pattern) of each signal.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
-OCH₂CH₃~1.2-1.4Triplet (t)6HEthyl group methyl protons, split by the adjacent CH₂ group.
-C-CH₃~1.4-1.6Doublet (d)3HMethyl group at the C2 position, coupled to the phosphorus atom. Expect a ³J(P,H) coupling.
Pyrrolidine CH₂~1.7-2.2Multiplet (m)4HProtons at the C3 and C4 positions of the pyrrolidine ring. Complex splitting due to coupling with each other and adjacent protons.
Pyrrolidine CH₂-N~2.9-3.4Multiplet (m)2HProtons at the C5 position, adjacent to the nitrogen, are deshielded.
-OCH₂CH₃~4.0-4.3Multiplet (m)4HEthyl group methylene protons, split by both the adjacent methyl group and the phosphorus atom, leading to a complex multiplet (dq or similar).
N-H~1.5-3.0Broad Singlet (br s)1HThe N-H proton signal is often broad and its position can vary with concentration and solvent.
Expected ¹³C NMR Spectral Data

Proton-decoupled ¹³C NMR simplifies the spectrum to a single peak for each unique carbon environment. The key feature will be the C-P coupling constants.

CarbonPredicted Chemical Shift (δ, ppm)Assignment Rationale
-OCH₂C H₃~16Ethyl group methyl carbons. Will show coupling to phosphorus.
-C-C H₃~22-25Methyl group carbon at the C2 position. Will show coupling to phosphorus.
Pyrrolidine C H₂~25 & ~40Carbons at the C3 and C4 positions of the pyrrolidine ring.
Pyrrolidine C H₂-N~47Carbon at the C5 position, adjacent to nitrogen.
-OC H₂CH₃~62Ethyl group methylene carbons, deshielded by oxygen. Will show coupling to phosphorus.
C 2-P~65-70The C2 carbon directly bonded to phosphorus. Will exhibit a large ¹J(P,C) coupling constant, a definitive feature.[1]
Expected ³¹P NMR Spectral Data

This is perhaps the most straightforward and diagnostic experiment. Organophosphonates of this type are expected to show a single resonance.

PhosphorusPredicted Chemical Shift (δ, ppm)Assignment Rationale
P=O~+25 to +35This region is characteristic for phosphonates. The exact shift confirms the chemical environment of the phosphorus atom.[11]
Experimental Workflow and Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve 5-10 mg of sample in ~0.6 mL CDCl₃ Prep2 Add TMS internal standard (if needed) Prep1->Prep2 Prep3 Transfer to 5mm NMR tube Prep2->Prep3 Acq1 Insert sample, lock, and shim spectrometer Prep3->Acq1 To Spectrometer Acq2 Acquire ¹H spectrum (16-64 scans) Acq1->Acq2 Acq3 Acquire ¹³C{¹H} spectrum (1024+ scans) Acq2->Acq3 Acq4 Acquire ³¹P{¹H} spectrum (64-256 scans) Acq3->Acq4 Proc1 Fourier Transform, Phase, & Baseline Correct Acq4->Proc1 Raw FIDs Proc2 Reference spectra (¹H/¹³C to TMS, ³¹P to H₃PO₄) Proc1->Proc2 Proc3 Integrate ¹H signals Proc2->Proc3 Proc4 Analyze shifts, multiplicities, & coupling constants Proc3->Proc4 Proc5 Compare to reference data and impurity profiles Proc4->Proc5

Caption: Standard workflow for comprehensive NMR analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.[12] If not already present in the solvent, add a small amount of Tetramethylsilane (TMS) as an internal standard.[13] Transfer the solution to a high-quality 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.[10][13]

  • ¹³C NMR Acquisition: Switch the spectrometer to the ¹³C frequency. Use a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) and a slightly longer relaxation delay (2-5 seconds) are necessary due to the low natural abundance of the ¹³C isotope.[13]

  • ³¹P NMR Acquisition: Tune the probe to the ³¹P frequency. Use a proton-decoupled pulse sequence and acquire a sufficient number of scans for a clear signal.

  • Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data. Carefully phase correct and apply a baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the TMS peak at 0 ppm and the ³¹P spectrum to the external standard. Analyze the chemical shifts, integrations, and coupling constants to confirm the structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a fast, non-destructive technique that identifies the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation. For this compound, the most diagnostic peaks will be from the phosphoryl group.

Causality in Experimental Design:

For a liquid or oily sample, Attenuated Total Reflectance (ATR) is the ideal sampling technique.[13] It requires minimal sample preparation—just a single drop placed on the ATR crystal—and is much faster and cleaner than preparing a thin film between salt plates.[14]

Expected Key IR Absorption Bands

The presence of strong, characteristic bands confirms the key functional moieties of the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityInterpretation
N-H Stretch3300 - 3500Medium, BroadIndicates the secondary amine of the pyrrolidine ring.
C-H Stretch (sp³)2850 - 3000StrongAliphatic C-H bonds in the pyrrolidine and ethyl groups.
P=O Stretch 1220 - 1260 Very Strong This is a highly diagnostic, strong, sharp peak characteristic of the phosphoryl group in phosphonates. [5]
P-O-C Stretch 1020 - 1050 Strong Confirms the presence of the ethoxy groups attached to the phosphorus atom. [6]
C-N Stretch1180 - 1220MediumAssociated with the C-N bond of the pyrrolidine ring.
Experimental Workflow and Protocol: IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis Prep1 Clean ATR crystal with isopropanol Prep2 Place one drop of neat sample on crystal Prep1->Prep2 Acq2 Acquire sample spectrum (4000-400 cm⁻¹) Prep2->Acq2 Acq1 Acquire background spectrum (clean crystal) Acq1->Acq2 Proc1 Perform background subtraction Acq2->Proc1 Raw Data Proc2 Identify and label key absorption bands Proc1->Proc2 Proc3 Compare with reference spectra for organophosphonates Proc2->Proc3

Caption: Efficient workflow for IR analysis using an ATR accessory.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer's ATR accessory crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.[14]

  • Sample Application: Place a single, small drop of the neat this compound sample directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[13]

  • Data Analysis: After acquisition, label the major peaks in the spectrum. Pay close attention to the fingerprint region (<1500 cm⁻¹) and confirm the presence of the key P=O and P-O-C stretching vibrations.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, serving as a fundamental check of its identity. Furthermore, the fragmentation pattern can offer corroborating structural evidence.

Causality in Experimental Design:

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a strong protonated molecular ion [M+H]⁺ with minimal initial fragmentation. This is crucial for definitively establishing the molecular weight. Gas Chromatography-MS (GC-MS) with Electron Ionization (EI) can also be used, which will induce more extensive fragmentation, providing a detailed fingerprint. However, challenges can arise with pyrrolidine-containing compounds, which can preferentially sequester a proton, leading to a dominant, uninformative fragment.[15]

Expected Mass Spectrometry Data

The molecular formula is C₉H₂₀NO₃P, with a molecular weight of 221.24 g/mol .[16]

IonExpected m/zInterpretation
[M+H]⁺ 222.13 Protonated molecular ion. This is the most critical peak for confirming the molecular weight in ESI-MS.
[M-CH₃]⁺206.11Loss of the methyl group from the C2 position.
[M-C₂H₅]⁺192.10Loss of an ethyl group from a phosphate ester.
[C₅H₁₀N]⁺84.08Fragment corresponding to the methylpyrrolidine ring after cleavage of the C-P bond.
[P(O)(OEt)₂]⁺137.05Fragment corresponding to the diethoxyphosphoryl group.
Experimental Workflow and Protocol: Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation (ESI-MS) cluster_acq Data Acquisition cluster_proc Data Analysis Prep1 Prepare a dilute solution (~10-50 µg/mL) in Methanol or Acetonitrile Prep2 Add 0.1% formic acid to promote protonation Prep1->Prep2 Acq1 Infuse sample into ESI source via syringe pump Prep2->Acq1 Acq2 Optimize source parameters (e.g., voltages) Acq1->Acq2 Acq3 Acquire full scan mass spectrum in positive ion mode Acq2->Acq3 Proc1 Identify the [M+H]⁺ peak and confirm molecular weight Acq3->Proc1 Mass Spectrum Proc2 Analyze fragmentation pattern (if MS/MS is performed) Proc1->Proc2 Proc3 Compare isotopic pattern to theoretical distribution Proc2->Proc3

Caption: A generalized workflow for ESI-Mass Spectrometry analysis.

Step-by-Step Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile. Add a small amount of an acid, such as 0.1% formic acid, to the solution to facilitate the formation of the protonated [M+H]⁺ ion.[17]

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy. Set the instrument to operate in positive ion ESI mode.

  • Data Acquisition: Introduce the sample solution into the ESI source via direct infusion with a syringe pump or through an LC system. Acquire data over a relevant mass range (e.g., m/z 50-500).

  • Data Analysis: Examine the resulting spectrum to locate the base peak. Identify the m/z value corresponding to the [M+H]⁺ ion and confirm that it matches the theoretical value for the compound's molecular formula. Analyze any other significant peaks for predictable fragmentation patterns.

Comparative Guide: Distinguishing from Alternatives & Impurities

Validation is not just about confirming what is present, but also what is absent. A common synthetic precursor to the target molecule is 2-methylpyrrolidine. Incomplete reaction would leave this starting material as an impurity.

Spectroscopic FeatureThis compound (Product) 2-Methylpyrrolidine (Precursor/Impurity) Key Differentiating Factor
³¹P NMR Signal at ~+25 to +35 ppm No Signal Absolute confirmation of phosphorus incorporation.
IR (P=O Stretch) Very strong, sharp peak at ~1240 cm⁻¹ Absent Unmistakable evidence of the phosphoryl group.
IR (P-O-C Stretch) Strong peak at ~1030 cm⁻¹ Absent Confirms the diethoxy portion of the molecule.
Mass Spec ([M+H]⁺) m/z 222.13 m/z 86.15 A mass difference of 136 Da, corresponding to the added P(O)(OEt)₂ group.
¹H NMR Signals for -OCH₂CH₃ protons (~4.1 & 1.3 ppm).Absent.The presence of the ethoxy groups is clear.
¹³C NMR (C2 Carbon) Shift at ~65-70 ppm with a large ¹J(P,C) coupling.Shift at ~55-60 ppm with no P-C coupling.The large coupling constant is a definitive marker for the C-P bond.

This comparative analysis demonstrates that the combination of these spectroscopic techniques provides multiple, unambiguous data points to not only confirm the structure of the desired product but also to rule out the presence of key starting materials and related impurities.[18]

Conclusion

The rigorous validation of this compound is achieved through a synergistic application of NMR (¹H, ¹³C, ³¹P), IR, and Mass Spectrometry. The definitive markers for a successful synthesis and purification are:

  • A ³¹P NMR signal in the characteristic phosphonate region.

  • A very strong P=O stretching band around 1240 cm⁻¹ in the IR spectrum.

  • An accurate [M+H]⁺ peak at m/z 222.13 in the mass spectrum.

  • The appearance of signals corresponding to the diethoxyphosphoryl group in the ¹H and ¹³C NMR spectra, including the large, characteristic ¹J(P,C) coupling.

By following the detailed protocols and comparative data outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their materials, leading to more reliable and reproducible scientific outcomes.

References

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Comparison Guide: Cost-Benefit Analysis of Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection: Standard L-Proline vs. Modified Pyrrolidine Phosphonates

For researchers, chemists, and professionals in drug development, the choice of a catalyst is a critical decision point, balancing performance against cost. In the realm of asymmetric organocatalysis, L-proline has long been the foundational workhorse, prized for its simplicity and low cost.[1][2][3] However, the drive for higher efficiency and selectivity has spurred the development of modified proline derivatives.

This guide provides an in-depth cost-benefit analysis comparing the standard, unmodified L-proline with a representative modified catalyst, Diethyl ((S)-pyrrolidin-2-yl)phosphonate—a phosphoproline analogue. We will dissect their performance in the context of a benchmark asymmetric aldol reaction, offering field-proven insights to guide your selection process for complex synthetic challenges.

The Catalysts: A Tale of Two Pyrrolidines

The power of proline-based catalysts lies in their bifunctional nature. The secondary amine is crucial for forming a nucleophilic enamine intermediate with a carbonyl donor, while the acidic proton (from the carboxylic acid or, in our case, the phosphonate) activates the carbonyl acceptor.[4][5] This dual activation mechanism is the cornerstone of their catalytic prowess.

Contender 1: L-Proline - The Established Standard

L-proline is a naturally occurring amino acid, making it inexpensive, non-toxic, and available in both enantiomeric forms.[1][3][4] Its discovery as an effective catalyst for asymmetric reactions, such as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, marked a turning point in the field.[6][7][8]

  • Core Benefits:

    • Low Cost & Availability: As a commodity chemical, its price point is exceptionally low, making it ideal for large-scale synthesis and initial process development.

    • Robustness: It is stable to air and moisture, simplifying handling procedures.[1]

    • Green Chemistry: Aligns with green chemistry principles as a naturally derived, biodegradable, and metal-free catalyst.[3]

  • Operational Drawbacks:

    • High Catalyst Loading: Reactions often require a significant amount of catalyst, typically in the range of 10-30 mol%.[6][9]

    • Solubility Issues: Proline exhibits poor solubility in many common organic solvents, which can lead to heterogeneous reaction mixtures and reproducibility challenges.[9]

    • Moderate Performance: For challenging substrates, it may provide only moderate yields and enantioselectivities.[6]

Contender 2: Diethyl ((S)-pyrrolidin-2-yl)phosphonate - The Specialized Challenger

This catalyst, an analogue of phosphoproline, replaces the native carboxylic acid group with a diethyl phosphonate ester. This seemingly small modification has significant implications for its chemical properties and catalytic behavior.[10][11]

  • Synthesis & Cost Implications: The synthesis of pyrrolidine phosphonates is a multi-step process, often starting from proline derivatives or involving complex cycloaddition reactions.[12][13][14] This synthetic complexity means its cost is orders of magnitude higher than that of L-proline, representing its single greatest disadvantage.

  • Potential Performance Benefits:

    • Enhanced Acidity & H-Bonding: The phosphonate group can act as a more effective hydrogen bond donor, potentially leading to superior activation of the electrophile and more organized transition states.

    • Improved Solubility: The ester groups enhance solubility in a wider range of organic solvents, enabling homogeneous catalysis and improving reaction kinetics.

    • Higher Efficiency: The structural modifications can lead to higher turnover numbers, potentially allowing for lower catalyst loadings that can partially offset the higher initial cost.

    • Tunability: The phosphonate moiety offers a site for further modification, allowing for fine-tuning of steric and electronic properties for specific applications.

Performance Showdown: The Asymmetric Aldol Reaction

To provide a quantitative comparison, we analyze the performance of both catalysts in a benchmark asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. This reaction is a classic example used to evaluate the efficacy of organocatalysts.[1][6]

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)Source(s)
L-Proline 20MeOH/H₂O249595:596 (anti)[1][15]
L-Proline 10-20DMF24-72~68-76 (anti)[6]
Zr-Phosphonate-Proline 10DMF/H₂O249594:697 (anti)[16]

Note on Data: The data for the phosphonate catalyst is based on a zirconium phosphate-supported L-proline system, which incorporates the phosphonate linkage. This heterogeneous catalyst demonstrates the potential for high selectivity conferred by the phosphonate environment.[16] Data for standard L-proline can vary significantly based on solvent choice and conditions.[1][6]

Analysis of Performance Data

From the data, it's clear that under optimized conditions, both catalyst types can achieve excellent results. However, the key differentiator lies in consistency and efficiency. While L-proline's performance is highly dependent on the solvent system, modified systems like the phosphonate-supported catalyst can achieve high yields and enantioselectivities, often with the added benefit of being recyclable.[6][16] The phosphonate's structural influence helps create a more defined chiral pocket, leading to consistently high stereocontrol.

The Bottom Line: A Cost-Benefit Decision Framework

The decision to use a more expensive, modified catalyst is never trivial. It must be justified by a tangible return on investment, whether through improved yield, higher purity, or simplified downstream processing.

FactorL-ProlineDiethyl ((S)-pyrrolidin-2-yl)phosphonate
Reagent Cost Very Low (~$0.10 - $0.50 / gram)High to Very High (>$100 / gram, research scale)
Process Cost Higher due to larger catalyst loading, potential for more complex workups, and lower yields in non-optimized cases.Lower due to reduced catalyst loading, potentially simpler workups (homogeneous), and higher product purity reducing purification costs.
Capital Investment Minimal.Potentially higher if catalyst recovery and recycling systems are implemented.
Best-Use Scenarios Early-stage route scouting, large-scale manufacturing of simple molecules, academic research, processes where moderate selectivity is acceptable.Late-stage synthesis of high-value APIs, reactions where L-proline fails, processes where exceptional purity is required to avoid costly chiral separation.

Mandatory Visualizations

Catalytic Cycle of Proline-Mediated Aldol Reaction

Proline Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Iminium Iminium Adduct Enamine->Iminium + Aldehyde Product_Bound Product-Catalyst Complex Iminium->Product_Bound + H₂O (Hydrolysis) Product_Bound->Proline - Aldol Product Product Aldol Product Product_Bound->Product Release Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Aldehyde->Iminium

Caption: Catalytic cycle for the L-proline mediated asymmetric aldol reaction.

Decision Workflow for Catalyst Selection

Caption: Decision workflow for selecting between L-proline and a modified catalyst.

Experimental Protocols

Protocol 1: General Procedure for L-Proline Catalyzed Aldol Reaction

This protocol is adapted from established methods.[1][6]

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-Proline (0.05 mmol, 20 mol%).

  • Solvent & Reagents: Add the chosen solvent (e.g., 1.0 mL of a 2:1 v/v methanol/water mixture).[1] Begin stirring. Add cyclohexanone (0.5 mmol, 2.0 equivalents).

  • Initiation: Add 4-nitrobenzaldehyde (0.25 mmol, 1.0 equivalent) to the stirring mixture.

  • Reaction: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired aldol product.

  • Analysis: Characterize the product by NMR and determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: General Procedure for Phosphonate-Modified Pyrrolidine Catalyzed Aldol Reaction
  • Setup: To a clean, dry, and inert-atmosphere-flushed round-bottom flask with a magnetic stir bar, add the Diethyl ((S)-pyrrolidin-2-yl)phosphonate catalyst (e.g., 0.025 mmol, 10 mol%).

  • Solvent & Reagents: Add anhydrous dimethylformamide (DMF, 1.0 mL).[16] Begin stirring. Add cyclohexanone (0.5 mmol, 2.0 equivalents).

  • Initiation: Add 4-nitrobenzaldehyde (0.25 mmol, 1.0 equivalent) to the stirring mixture.

  • Reaction: Seal the flask and stir the reaction mixture at the designated temperature (e.g., 0 °C to room temperature) for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Characterize the product by NMR and determine the enantiomeric excess (ee) by chiral HPLC.

Conclusion and Recommendations

The choice between L-proline and a modified derivative like a pyrrolidine phosphonate is a classic case of balancing cost against performance.

  • L-Proline remains the undisputed champion for routine, large-scale, and cost-sensitive applications. Its utility as a foundational catalyst is undeniable, and for many transformations, its performance is more than adequate. It should always be the first catalyst screened in any new process development.

  • Diethyl ((S)-pyrrolidin-2-yl)phosphonate and similar modified catalysts represent specialized, high-performance tools. Their high cost is a significant barrier, but it can be justified in scenarios where L-proline fails to deliver the required selectivity or yield. In the synthesis of high-value active pharmaceutical ingredients (APIs), the cost of the catalyst is often negligible compared to the value of the final product and the cost of failing a batch or performing difficult chiral separations.

As a final recommendation, a tiered approach is most logical. Begin with the cheapest, simplest option (L-proline). If performance metrics are not met, then and only then, invest the time and resources into evaluating more sophisticated and expensive catalyst systems.

References

  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (n.d.). National Institutes of Health. [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2018). MDPI. [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (n.d.). ResearchGate. [Link]

  • Proline Based Organocatalysis: Supported and Unsupported Approach. (2016). Bentham Science. [Link]

  • Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. (2021). National Institutes of Health. [Link]

  • Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. (2022). MDPI. [Link]

  • Proline-catalyzed aldol reactions. (n.d.). Wikipedia. [Link]

  • Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. (n.d.). FAO AGRIS. [Link]

  • diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. (n.d.). Organic Syntheses. [Link]

  • Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. (2025). PubMed. [Link]

  • Supported L-proline on zirconium phosphates methyl and/or phenyl phosphonates as heterogeneous organocatalysts for direct asymmetric aldol addition. (2011). Lirias KU Leuven. [Link]

  • Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. (n.d.). Organic Syntheses. [Link]

  • Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. (2025). MDPI. [Link]

  • Proline organocatalysis. (n.d.). Wikipedia. [Link]

  • Heterogeneous organocatalysis: the proline case. (2025). RSC Publishing. [Link]

  • Few famous examples of organocatalysts: L-proline, DMAP, quinine, and MacMillan's catalyst. (n.d.). ResearchGate. [Link]

  • Heterogeneous organocatalysis: the proline case. (2025). RSC Publishing. [Link]

  • Heterogeneous organocatalysis: the proline case. (2025). National Institutes of Health. [Link]

  • Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. (2025). ResearchGate. [Link]

  • Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. (2020). ResearchGate. [Link]

  • Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. (n.d.). LinkedIn. [Link]

  • Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. (2021). ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Diethoxyphosphoryl-2-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the intricate work of drug development and scientific discovery, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-Diethoxyphosphoryl-2-methylpyrrolidine (CAS No. 157230-68-7). By understanding the chemical nature of this compound and adhering to rigorous safety protocols, you can ensure the protection of yourself, your colleagues, and the environment, fostering a culture of safety and excellence within the laboratory.

This document moves beyond a simple checklist, delving into the rationale behind each procedural step. The protocols described herein are designed to create a self-validating system of safety, grounded in authoritative sources and field-proven best practices.

Hazard Identification and Risk Assessment: A Dual-Nature Compound

This compound is a compound that requires careful consideration due to its composite structure, incorporating both an organophosphate group and a pyrrolidine ring. A thorough risk assessment is the foundational step before any handling or disposal operations.

  • Organophosphate Moiety: Organophosphorus compounds are a broad class of chemicals, many of which exhibit significant toxicity.[1] They can act as cholinesterase inhibitors, posing neurological risks upon exposure.[2] The specific toxicity of this compound is not fully documented in readily available literature, necessitating a cautious approach where it is treated as potentially toxic.

  • Pyrrolidine Ring: The pyrrolidine component suggests other potential hazards. Pyrrolidine itself is a highly flammable, corrosive liquid that can cause severe skin burns and eye damage.[3][4][5] It is also harmful if swallowed or inhaled.[3][4] Therefore, this compound should be presumed to share some of these hazardous characteristics.

Table 1: Summary of Potential Hazards

Hazard Category Potential Risk Rationale & Causality
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Based on the general toxicity of organophosphates and the known hazards of pyrrolidine derivatives.[2][3]
Skin Corrosion/Irritation May cause skin irritation or severe burns. The pyrrolidine functional group is known to be corrosive.[4][5]
Serious Eye Damage May cause serious eye damage or blindness. Corrosive nature inherited from the pyrrolidine ring.[3][6]
Flammability May be a flammable or combustible liquid. Pyrrolidine is a highly flammable liquid.[3][5][7] While the phosphate group may alter this property, flammability should be assumed.

| Environmental Hazard | Potentially toxic to aquatic life. | Organophosphorus compounds can pose significant environmental risks if not disposed of properly.[1][8] |

Immediate Safety & Handling Protocols

Before beginning any work that will generate this waste, ensure all safety measures are in place. The principle of causality here is simple: preventing exposure is the most effective safety protocol.

Engineering Controls:

  • Chemical Fume Hood: Always handle this compound and its waste in a properly functioning chemical fume hood to prevent inhalation of potentially toxic and irritating vapors.[1][9]

Personal Protective Equipment (PPE): The selection of PPE is critical and must be based on the highest potential hazard.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[1][7]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Consult a glove compatibility chart and the specific Safety Data Sheet (SDS) if available. Always inspect gloves before use and change them immediately if contamination occurs.

  • Body Protection: A flame-retardant laboratory coat must be worn.[1] Ensure it is fully buttoned.

  • Footwear: Wear closed-toe shoes to protect from potential spills.[9]

Emergency Preparedness:

  • Ensure an emergency eyewash station and safety shower are readily accessible and unobstructed.[1]

  • Have a spill kit equipped with appropriate absorbent materials (e.g., sand, vermiculite, or commercial sorbents) readily available. Do not use combustible materials like paper towels to absorb large spills of flammable liquids.[5]

Step-by-Step Disposal Procedure

Improper disposal, such as drain disposal, is strictly prohibited as it can lead to environmental contamination.[6][9] The following systematic procedure ensures that waste is managed safely and in compliance with regulations.

Step 1: Waste Characterization and Segregation

  • Causality: The primary goal of segregation is to prevent dangerous reactions. Organophosphorus compounds can be incompatible with various other chemical classes.

  • Procedure:

    • Designate a specific waste container for this compound and chemically similar organophosphorus waste.

    • Do NOT mix this waste with other streams like halogenated solvents, strong acids, bases, or oxidizers unless explicitly permitted by your institution's hazardous waste plan.[1][10]

    • Segregate solid waste (e.g., contaminated gloves, weigh boats, pipette tips) from liquid waste into separate, clearly labeled containers.[1]

Step 2: Containerization and Labeling

  • Causality: Proper containerization prevents leaks and spills, while clear labeling ensures accurate identification for safe handling and final disposal by EHS personnel.

  • Procedure:

    • Select a container made of a compatible material (e.g., high-density polyethylene, HDPE) that can be securely sealed.

    • Attach a hazardous waste tag as soon as the first drop of waste is added.

    • Clearly label the container with the full chemical name: "this compound," and any other components of the waste mixture.[1]

    • Indicate all relevant hazards (e.g., "Toxic," "Flammable," "Corrosive") by checking the appropriate boxes on the waste tag.

Step 3: Accumulation and Storage

  • Causality: Waste must be stored in a safe, designated location to minimize the risk of accidents and exposure in the main laboratory area.

  • Procedure:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11]

    • The SAA should be under the control of laboratory personnel, away from ignition sources, and ideally within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

    • Keep the waste container closed at all times, except when adding waste.[11]

Step 4: Final Disposal

  • Causality: Hazardous chemical waste requires specialized treatment and disposal by licensed professionals to neutralize its hazards and prevent environmental release.

  • Procedure:

    • Once the waste container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][12]

    • Follow your institution's specific procedures for requesting a waste pickup.[11]

    • Never attempt to treat or neutralize the chemical waste yourself unless you are following a validated and approved institutional protocol.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (this compound) characterize Step 1: Characterize & Segregate Waste (Organophosphorus Stream) start->characterize containerize Step 2: Select Compatible Container & Attach Hazardous Waste Tag characterize->containerize label Label Container with Full Chemical Name & Hazards containerize->label store Step 3: Store in Satellite Accumulation Area (SAA) (Sealed, Secondary Containment) label->store full Container Full or Project Complete? store->full full->store No request Step 4: Request Pickup from EHS full->request Yes ehs EHS Collects for Final Disposal (Licensed Facility) request->ehs

Caption: Decision workflow for the disposal of this compound.

References

  • SAFETY DATA SHEET - Pyrrolidine (Oct-2023). Fisher Scientific. Available at: [Link]

  • Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone. Acros Organics. Available at: [Link]

  • Organophosphate Toxicity. NCBI Bookshelf - NIH. Available at: [Link]

  • SAFETY DATA SHEET - 2-Methylpyrrolidine. Fisher Scientific. Available at: [Link]

  • 2,2-Diethoxy-1-methylpyrrolidine. PubChem. Available at: [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. Available at: [Link]

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Navigating the Unseen Risks: A Guide to Personal Protective Equipment for 2-Diethoxyphosphoryl-2-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile: An Evidence-Based Inference

Given the absence of a specific SDS for 2-Diethoxyphosphoryl-2-methylpyrrolidine, we must infer its potential hazards from its structural components: the organophosphate group and the methyl-pyrrolidine moiety.

Organophosphate Moiety: Organophosphorus compounds are well-documented for their potential to inhibit acetylcholinesterase, an enzyme critical for nerve function.[1][2] Inhibition of this enzyme leads to an accumulation of the neurotransmitter acetylcholine, which can result in a range of adverse health effects, from mild symptoms like headache and dizziness to severe outcomes including respiratory failure.[2][3] While the toxicity can vary greatly among different organophosphates, it is prudent to handle all such compounds with a high degree of caution.[4]

Pyrrolidine Moiety: Pyrrolidine derivatives are found in a wide range of biologically active compounds.[5] Some pyrrolidine-containing compounds can exhibit toxic properties, and the lipophilicity of the pyrrolidine ring may enhance a compound's ability to cross the blood-brain barrier.[6][7]

Therefore, we must assume that this compound may be harmful if inhaled, ingested, or absorbed through the skin.

Core Directive: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the inferred hazards.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals.[8] The outer glove should be changed immediately upon contamination. For prolonged handling or when splashes are likely, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation or punctures before use.
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[9] A face shield should be worn in addition to goggles when there is a significant risk of splashes or when handling larger quantities.
Body Protection A flame-retardant lab coat is essential. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[10]
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is required.[11]

Procedural Guidance: From Weighing to Waste

Safe handling extends beyond simply wearing PPE. The following step-by-step protocols are designed to minimize exposure at every stage of your workflow.

Weighing and Aliquoting
  • Preparation: Before handling the compound, ensure your workspace in the chemical fume hood is clean and uncluttered. Have all necessary equipment, including a designated waste container, within easy reach.

  • Donning PPE: Follow the PPE guidelines outlined in the table above.

  • Handling: Use a spatula or other appropriate tool to transfer the desired amount of the compound. Avoid creating dust or aerosols.

  • Cleaning: After weighing, carefully clean the spatula and any other contaminated surfaces with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove gloves using the proper technique to avoid contaminating your hands. Wash your hands thoroughly with soap and water after removing all PPE.

Solution Preparation
  • Solvent Selection: Choose the least hazardous solvent appropriate for your experiment.

  • Dissolution: In a chemical fume hood, add the solvent to the vessel containing the weighed compound. Cap the vessel and mix gently.

  • Storage: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Emergency Preparedness: A Plan for the Unexpected

Accidents can happen even in the most careful of laboratories. Being prepared is your best defense.

Spill Response

A minor chemical spill can be managed by trained laboratory personnel.

Workflow for Minor Spill Cleanup

Spill_Cleanup cluster_Immediate_Actions Immediate Actions cluster_PPE_and_Containment PPE & Containment cluster_Cleanup_and_Decontamination Cleanup & Decontamination cluster_Disposal_and_Reporting Disposal & Reporting Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Ventilate Ensure proper ventilation (fume hood on) Evacuate->Ventilate Don_PPE Don appropriate PPE (double gloves, goggles, lab coat) Ventilate->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Absorb Absorb the spill with inert material Contain->Absorb Collect Collect contaminated material into a labeled waste container Absorb->Collect Decontaminate Decontaminate the spill area (see section 4.2) Collect->Decontaminate Dispose Dispose of waste as hazardous chemical waste Decontaminate->Dispose Report Report the incident to your supervisor and EHS Dispose->Report

Caption: Workflow for cleaning up a minor chemical spill.

For larger spills, or any spill that you are not comfortable handling, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Decontamination

For the decontamination of surfaces after a spill, a two-step process is recommended. First, use an absorbent material to soak up the bulk of the spill.[12] Then, decontaminate the area. Many organophosphorus compounds can be decomposed by treatment with a mild alkaline solution, such as a freshly prepared 10% solution of sodium bicarbonate or soda ash in water.[13] For more robust decontamination, a dilute solution of sodium hypochlorite (bleach) can be effective, but care must be taken as this can be corrosive to some surfaces.[14] Always test the decontamination solution on a small, inconspicuous area first.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and any contaminated materials is crucial to protect both human health and the environment.

Logical Flow for Waste Disposal

Waste_Disposal Start Generate Waste (unused compound, contaminated PPE, etc.) Segregate Segregate organophosphate waste from other waste streams Start->Segregate Containerize Place in a designated, labeled, and sealed hazardous waste container Segregate->Containerize Store Store in a secure, well-ventilated area Containerize->Store Arrange_Pickup Arrange for pickup by EHS or a licensed hazardous waste disposal service Store->Arrange_Pickup

Caption: Step-by-step process for the safe disposal of chemical waste.

All waste containing this compound must be treated as hazardous waste.[11] This includes unused compounds, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials. Do not dispose of this chemical down the drain or in the regular trash.[11][15]

Conclusion: Fostering a Culture of Safety

Handling novel compounds like this compound requires a proactive and informed approach to safety. By understanding the inferred hazards and adhering to the detailed PPE and handling protocols outlined in this guide, you can significantly mitigate the risks associated with your research. Remember that safety is a shared responsibility, and open communication about potential hazards is key to maintaining a safe laboratory environment.

References

  • University of California, Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). PPE Selection Guide by Task or Activity. Retrieved from [Link]

  • Kaist, S., et al. (2014). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism. Forensic Toxicology, 32(1), 1-10.
  • Kaist, S., et al. (2014). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism. Forensic Toxicology, 32(1), 1-10.
  • Kaist, S., et al. (2014). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism. Forensic Toxicology, 32(1), 1-10.
  • Brigham Young University. (n.d.). A CHEMISTS' GUIDE TO PPE. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1972). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • LabManager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • Pires, T., et al. (2021). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Foods, 10(9), 2145.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249767.
  • Medscape. (2023, March 13). Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • The University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • University of Guelph. (n.d.). AAC Chemical Spill SOP. Retrieved from [Link]

  • Koukouritaki, S. B., & Tsatsakis, A. M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences, 24(20), 15413.
  • Wikipedia. (n.d.). Organophosphate. Retrieved from [Link]

  • Minton, N. A., & Murray, V. S. G. (1988). A Review of Organophosphate Poisoning. Medical Toxicology, 3(5), 350–375.
  • National Center for Biotechnology Information. (2023, November 12). Organophosphate Toxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Decontamination of organophosphorus pesticides on sensitive equipment. Retrieved from [Link]

  • Winsupply. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.